molecular formula C56H62N9O8P B12372091 isoG Nucleoside-2

isoG Nucleoside-2

货号: B12372091
分子量: 1020.1 g/mol
InChI 键: BJNWPOHODXIVCF-JCEBEMSBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

isoG Nucleoside-2 (CAS 915098-24-7) is a synthetic oligonucleotide compound provided for scientific research applications . This product is intended for research use only and is not approved for diagnostic or therapeutic use in humans. This compound is utilized in oligonucleotide synthesis research . Isonucleosides are a distinct class of nucleoside analogs characterized by the nucleobase being linked to various positions of the sugar moiety other than the canonical C-1' position . Oligomers incorporating such isonucleosides have been demonstrated to exhibit strong nuclease resistance and the capacity to form specific higher-order structures, such as G-quadruplexes, which are of significant interest in biophysical and therapeutic studies . Researchers can employ this compound to study the hybridization properties and structural behavior of modified oligonucleotides. The molecular formula of this compound is C56H62N9O8P, and it has a molecular weight of 1020.12 g/mol . It is typically supplied as a solid at room temperature. For handling and storage, it is recommended that the powder be stored at -20°C, and it is stable at ambient temperature for a few days during ordinary shipping.

属性

分子式

C56H62N9O8P

分子量

1020.1 g/mol

IUPAC 名称

[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(Z)-dimethylaminomethylideneamino]purin-2-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C56H62N9O8P/c1-39(2)65(40(3)4)74(70-34-18-33-57)73-48-35-50(71-49(48)36-69-56(41-19-12-9-13-20-41,42-25-29-46(67-7)30-26-42)43-27-31-47(68-8)32-28-43)63-38-58-51-52(59-37-62(5)6)60-54(61-53(51)63)72-55(66)64(44-21-14-10-15-22-44)45-23-16-11-17-24-45/h9-17,19-32,37-40,48-50H,18,34-36H2,1-8H3/b59-37-/t48?,49-,50-,74?/m1/s1

InChI 键

BJNWPOHODXIVCF-JCEBEMSBSA-N

手性 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=C(N=C65)OC(=O)N(C7=CC=CC=C7)C8=CC=CC=C8)/N=C\N(C)C

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=C(N=C65)OC(=O)N(C7=CC=CC=C7)C8=CC=CC=C8)N=CN(C)C

产品来源

United States

Foundational & Exploratory

Isoguanosine: A Technical Guide to its Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a naturally occurring isomer of guanosine (B1672433), presents a unique molecular architecture that has garnered significant interest in fields ranging from synthetic biology to materials science and pharmacology.[1][2] Distinguished from guanosine by the transposition of its C2 carbonyl and C6 amino groups, this seemingly minor structural alteration imparts profound differences in its chemical and biological properties.[1][2] Isoguanosine is recognized for its distinct base-pairing capabilities, its capacity for self-assembly into complex supramolecular structures, and its emerging biological activities.[1] This document provides an in-depth technical overview of isoguanosine, covering its fundamental structure, methods for its synthesis, its unique physicochemical properties, and its applications in research and development.

Core Structure and Chemistry

Isoguanosine is a purine (B94841) ribonucleoside, consisting of an isoguanine (B23775) base attached to a β-D-ribofuranose sugar ring via a β-N9-glycosidic bond.[2] The core distinction lies in the isoguanine base, which is a structural isomer of guanine. Also known as 2-hydroxyadenosine, its systematic IUPAC name is 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one.

The key structural difference between guanosine and isoguanosine is the swapped positions of the exocyclic functional groups on the purine ring. In isoguanosine, the amino group is at the C6 position and the carbonyl group is at the C2 position, the reverse of the arrangement in guanosine. This rearrangement fundamentally alters the hydrogen bonding donor and acceptor pattern, which dictates its base-pairing rules and self-assembly behavior.

Guanosine_vs_Isoguanosine cluster_G Guanosine Structure cluster_isoG Isoguanosine Structure cluster_key Key Functional Groups G_img isoG_img key_amino Amino Group (-NH2) key_carbonyl Carbonyl Group (C=O)

Figure 1: Structural comparison of Guanosine and Isoguanosine.
Unnatural Base Pairing

The altered hydrogen bonding pattern of isoguanosine prevents it from forming a stable Watson-Crick base pair with cytosine. Instead, isoguanosine forms a highly stable, three-hydrogen-bond pair with isocytosine. This orthogonal pairing is a cornerstone of expanded genetic alphabet research, enabling the creation of synthetic nucleic acid systems with additional, non-canonical base pairs.

Figure 2: Hydrogen bonding pattern between isoguanosine and isocytosine.
Supramolecular Self-Assembly

Similar to guanosine, isoguanosine can self-assemble into higher-order structures, particularly in the presence of cations.[1] However, its geometry favors the formation of planar pentameric structures, known as "isoG-stars" or isoG-quartets, rather than the tetrameric G-quartets characteristic of guanosine.[3] These pentamers can then stack to form decamers and even larger assemblies, creating potential scaffolds for nanomaterials and ion channels.[1][3]

Figure 3: Diagram of cation-mediated isoguanosine self-assembly into a pentamer.

Quantitative Data

Thermal Stability of isoG-Containing DNA Duplexes

The incorporation of isoguanosine and its pairing partners into DNA duplexes significantly affects their thermal stability. The melting temperature (Tm) is a critical parameter for assessing the stability of such duplexes. The following table summarizes Tm values for 13-mer DNA duplexes containing a single isoguanine (isoG) modification paired against its complementary partner (5-methyl-isocytosine, isoCMe) and canonical bases.

EntryDuplex Sequence (5'-3')ModificationComplementary BaseTm (°C)ΔTm (°C) vs. G:C
1GGT AGC AGC GGT GCCA TCG TCG CCA CG (Control)C61.3Ref.
2GGT AGC A(isoG)C GGT GCCA TCG T(isoCMe)G CCA Cd-isoGd-isoCMe63.6+2.3
3GGT AGC A(isoG)C GGT GCCA TCG T(A)G CCA Cd-isoGA48.0-13.3
4GGT AGC A(isoG)C GGT GCCA TCG T(T)G CCA Cd-isoGT55.8-5.5
5GGT AGC A(isoG)C GGT GCCA TCG T(C)G CCA Cd-isoGC52.1-9.2
6GGT AGC A(isoG)C GGT GCCA TCG T(G)G CCA Cd-isoGG53.0-8.3

Data adapted from a study on isoG:isoCMe base-pairing systems. The control is a standard G:C pair in the same sequence context.

Biological Activity and Signaling

While research into the specific biological roles of isoguanosine is ongoing, evidence suggests it is not merely a product of oxidative damage but may possess intrinsic activity. Its structural similarity to adenosine (B11128), a critical signaling molecule, implies potential interactions with purinergic signaling pathways.

Interaction with Adenosine Receptors and cAMP Pathway

The natural derivative 1-methyl-isoguanosine has been shown to cause an accumulation of cyclic adenosine monophosphate (cAMP) in brain tissue.[4] This effect is attributed to the activation of adenylate cyclase (AC) rather than the inhibition of phosphodiesterase (PDE).[4] Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate AC activity. A2A and A2B receptors are coupled to the Gs protein, which stimulates AC, while A1 and A3 receptors are coupled to Gi, which inhibits it. The observed increase in cAMP strongly suggests that isoguanosine derivatives can act as agonists at Gs-coupled adenosine receptors, likely A2A or A2B.

cAMP_Pathway Proposed Isoguanosine Signaling Pathway cluster_membrane Cell Membrane isoG Isoguanosine Derivative GPCR Gs-Coupled Adenosine Receptor (e.g., A2A/A2B) isoG->GPCR Binds/Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Figure 4: Proposed signaling pathway for isoguanosine derivatives via a Gs-coupled adenosine receptor.

Experimental Protocols

Large-Scale Synthesis of Isoguanosine

This protocol describes a convenient method for the large-scale synthesis of high-purity isoguanosine via the diazotization of 2,6-diaminopurine (B158960) riboside.

Materials:

  • 2,6-diaminopurine riboside

  • Acetic Acid (AcOH)

  • Sodium Nitrite (NaNO2)

  • Deionized Water (H2O)

  • Aqueous Ammonia (NH3, 2.8%)

  • Hydrochloric Acid (HCl, 0.1 M)

  • Sodium Hydroxide (NaOH, 0.1 M)

  • Active Charcoal

  • Ice Water Bath

  • Filtration apparatus

Procedure:

  • Suspension: Suspend 200 g (0.71 mol) of 2,6-diaminopurine riboside in 4 L of H2O at room temperature in a suitable reaction vessel.

  • Acidification: Add 1 L of AcOH (17.4 mol) to the suspension over 5 minutes with stirring.

  • Diazotization: Add a solution of 122 g of NaNO2 (1.76 mol) in 1 L of H2O dropwise to the reaction mixture.

  • Reaction: Stir the resulting clear solution for 40 minutes. The solution will turn yellow.

  • Precipitation: Adjust the pH of the solution to 7 using 2.8% aqueous NH3 while cooling the vessel in an ice water bath. A crude precipitate will form.

  • Purification (Protonation): Collect the precipitate by filtration. Dissolve the precipitate in 0.1 M HCl with heating. Add active charcoal to the hot solution.

  • Filtration and Neutralization: Perform a hot filtration to remove the charcoal. Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to re-precipitate the purified isoguanosine.

  • Final Collection: Collect the purified isoguanosine precipitate by filtration, wash with cold water, and dry under vacuum. This protocol is adapted from a published large-scale synthesis method, which reported a yield of 43%.[5]

General Protocol for Oligonucleotide Synthesis via Phosphoramidite (B1245037) Method

The incorporation of isoguanosine into synthetic DNA or RNA oligonucleotides follows the standard phosphoramidite solid-phase synthesis cycle. An isoguanosine phosphoramidite building block, with appropriate protecting groups on the exocyclic amine and sugar hydroxyls, is required.

The synthesis cycle consists of four main steps:

  • Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected, typically by removing a dimethoxytrityl (DMT) group with a mild acid (e.g., trichloroacetic acid). This exposes the 5'-OH for the next coupling step.

  • Coupling: The protected isoguanosine phosphoramidite is activated (e.g., with tetrazole) and then coupled to the deprotected 5'-OH of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.

  • Capping: Any unreacted 5'-OH groups on the support-bound chain are acetylated (capped) to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Figure 5: Workflow for solid-phase synthesis of an isoguanosine-containing oligonucleotide.
General Protocol for Thermal Melting (Tm) Analysis

Tm analysis is used to determine the stability of a DNA duplex. The temperature at which 50% of the duplex DNA has dissociated into single strands is the melting temperature.

Materials:

  • Lyophilized, purified oligonucleotides (one containing isoG, one the complementary strand).

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier).

  • Micro-volume quartz cuvettes.

Procedure:

  • Sample Preparation: Resuspend the oligonucleotides in the annealing buffer to a known concentration (e.g., 2-5 µM). Mix equimolar amounts of the complementary strands.

  • Annealing: Heat the mixed oligonucleotide solution to 95°C for 5 minutes to ensure all strands are dissociated. Then, allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • Spectrophotometer Setup: Place the annealed sample in the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm. Program a temperature ramp, for example, from 20°C to 95°C with a ramp rate of 0.5°C or 1°C per minute.

  • Data Acquisition: Start the program to record the absorbance at 260 nm as a function of temperature. As the duplex melts, the absorbance will increase due to the hyperchromic effect.

  • Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is determined from the first derivative of this curve, where the peak of the derivative corresponds to the Tm. An increase in Tm relative to a control duplex indicates stabilization.

References

Isoguanosine: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine (B1672433), has intrigued scientists since its initial synthesis by Emil Fischer in 1897.[1] Though once considered a rare, non-natural nucleoside, isoG has been identified in a variety of natural sources, from croton beans and butterfly wings to marine mollusks.[1][2] More recent discoveries have revealed its presence in mammals, including humans, where it is found as a ribonucleoside in RNA, urine, and cerebrospinal fluid.[2][3] Its formation is linked to oxidative stress, making it a potential biomarker for cellular damage.[1][4] This technical guide provides an in-depth overview of the discovery, natural occurrence, and analytical methodologies for isoguanosine, tailored for researchers and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this unique nucleoside.

Discovery and Natural Occurrence

Isoguanosine, also known as crotonoside (B1669630) or 2-hydroxyadenosine, was first synthesized by Fischer in 1897.[1] For a considerable time, its natural occurrence was thought to be limited to sources like croton beans (Croton tiglium) and the wings of butterflies.[1][5] In 1981, its presence was confirmed in the marine nudibranch mollusk Diaulula sandiegensis.[6]

A significant advancement in understanding the biological relevance of isoG came with the discovery of its endogenous presence in mammals. In 2019, Weimann et al. reported the first identification and quantification of isoguanosine in mouse liver RNA, as well as in human urine and cerebrospinal fluid (CSF).[1] This finding suggests that isoG is a product of cellular metabolism, likely arising from the oxidation of adenosine.[3] Interestingly, the deoxyribonucleoside form of isoguanine (B23775) has not been detected in DNA, indicating a potential specific role or metabolic pathway related to RNA.[2][3]

The levels of isoguanosine in biological samples are comparable to or even exceed those of well-established oxidative stress markers like 8-oxo-7,8-dihydroguanosine (8-oxoGuo), highlighting its potential significance as a biomarker.[3]

Quantitative Data

The following table summarizes the reported concentrations of isoguanosine in various biological matrices. This data is crucial for comparative studies and for establishing baseline levels in biomarker research.

Biological MatrixSpeciesConcentrationAnalytical MethodReference
Human UrineHumanMedian: 1.88 nM (Range: 0.88 - 4.13 nM)UPLC-ESI-MS/MS[1]
Human Cerebrospinal Fluid (CSF)HumanMedian: 0.04 nM (Range: 0.02 - 0.10 nM)UPLC-ESI-MS/MS[1]
Mouse Liver RNAMouseMean: 1.5 lesions per 10^6 ribonucleosidesUPLC-ESI-MS/MS[1]

Experimental Protocols

This section provides detailed methodologies for the quantification and synthesis of isoguanosine, compiled from cited literature.

Quantification of Isoguanosine in Biological Samples by UPLC-ESI-MS/MS

This protocol is adapted from the method described by Weimann et al. for the analysis of isoguanosine in human urine, CSF, and mouse liver RNA hydrolysates.[1]

3.1.1. Sample Preparation

  • Human Urine: Thaw frozen urine samples at 0°C. Mix 50 µL of urine with 50 µL of eluent A (see below) and heat at 37°C for 10 minutes. Cool the sample to 4°C and centrifuge at 5000 x g for 10 minutes. Take 12.5 µL of the supernatant and add 10 µL of a ¹⁵N₅-labeled isoguanosine internal standard solution.

  • Human Cerebrospinal Fluid (CSF): Thaw frozen CSF samples at 0°C. To 100 µL of CSF, add 10 µL of the ¹⁵N₅-isoguanosine internal standard solution. Centrifuge through a 10 kDa molecular weight cutoff filter at 20,000 x g and 4°C for 10 minutes. Wash the filter twice with 50 µL of eluent A, centrifuging after each wash.

  • Mouse Liver RNA: Extract total RNA from frozen liver tissue using standard methods. Enzymatically hydrolyze the RNA to nucleosides.

3.1.2. UPLC-ESI-MS/MS Analysis

  • Chromatographic System: An Acquity UPLC™ system.

  • Column: Acquity UPLC™ HSS T3 column (2.1 x 100 mm, 1.8 µm) with a corresponding pre-column.

  • Column Temperature: 1°C.

  • Eluent A: 0.5% acetic acid in water.

  • Eluent B: Acetonitrile.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for isoguanosine and its ¹⁵N₅-labeled internal standard.

3.1.3. Workflow Diagram

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine prep Spike with ¹⁵N₅-isoG Internal Std urine->prep csf CSF csf->prep rna RNA rna->prep uplc UPLC Separation (HSS T3 Column) prep->uplc esi Electrospray Ionization (ESI) uplc->esi msms Tandem Mass Spectrometry (MRM Mode) esi->msms data Data Acquisition and Quantification msms->data

UPLC-MS/MS workflow for isoguanosine quantification.

Chemical Synthesis of Isoguanosine

This protocol describes a common method for the synthesis of isoguanosine from 2,6-diaminopurine (B158960) riboside via diazotization.[4][7]

3.2.1. Materials

  • 2,6-diaminopurine riboside

  • Sodium nitrite (B80452) (NaNO₂)

  • Acetic acid (AcOH)

  • Water

  • Aqueous ammonia

3.2.2. Procedure

  • Dissolve 2,6-diaminopurine riboside in water.

  • Add acetic acid to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for approximately 40 minutes.

  • Neutralize the reaction mixture to pH 7 by adding aqueous ammonia.

  • The isoguanosine product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

3.2.3. Synthesis Workflow Diagram

Synthesis_Workflow reactant 2,6-Diaminopurine Riboside reaction Diazotization Reaction reactant->reaction reagents NaNO₂ AcOH, H₂O reagents->reaction neutralization Neutralization (Aqueous Ammonia) reaction->neutralization product Isoguanosine (Precipitate) neutralization->product purification Filtration & Purification product->purification final_product Pure Isoguanosine purification->final_product

Chemical synthesis of isoguanosine via diazotization.

Biological Role and Signaling

While the precise biological functions of isoguanosine are still under investigation, its structural similarity to guanosine suggests potential involvement in purinergic signaling pathways. Guanine and guanosine are known to act as extracellular signaling molecules that can modulate neuronal function.[8] It is hypothesized that isoguanosine may interact with similar receptors and downstream effectors.

The following diagram illustrates a hypothetical signaling pathway for isoguanosine, adapted from known guanine-induced signaling cascades.[8] This pathway is presented as a plausible model to guide future research into the biological activities of isoguanosine.

Hypothetical_Signaling_Pathway isoG Isoguanosine (isoG) receptor Putative G-protein Coupled Receptor isoG->receptor Binds g_protein Gαi/o receptor->g_protein Activates pi3k PI3K g_protein->pi3k Activates pkb PKB/Akt pi3k->pkb nos nNOS pkb->nos Phosphorylates/ Activates no Nitric Oxide (NO) nos->no Produces sgc sGC no->sgc Activates cgmp cGMP sgc->cgmp Produces pkg PKG cgmp->pkg Activates erk ERK1/2 pkg->erk Activates cellular_response Cellular Responses (e.g., Neuromodulation, Gene Expression) erk->cellular_response Leads to

Hypothetical signaling pathway for isoguanosine.

Future Perspectives

The discovery of endogenous isoguanosine in mammals has opened new avenues for research. Its potential as a biomarker for oxidative stress warrants further investigation in various physiological and pathological conditions. Elucidating its specific biological functions and signaling pathways could lead to the identification of novel therapeutic targets. Furthermore, the unique base-pairing properties of isoguanosine with isocytosine (B10225) are being explored for the development of expanded genetic alphabets and novel biotechnological applications.[9][10] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this fascinating nucleoside.

References

An In-depth Technical Guide to the Structural Differences Between Isoguanosine and Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine (B1672433), a canonical nucleoside, is a fundamental component of nucleic acids and a key player in numerous biochemical processes. Its isomer, isoguanosine (B3425122), formed by the transposition of functional groups on the purine (B94841) ring, exhibits distinct structural and chemical properties. These differences, though subtle, lead to significant variations in hydrogen bonding capabilities, self-assembly behavior, and biological activity. This technical guide provides a detailed comparative analysis of the structures of guanosine and isoguanosine, presenting quantitative structural data, outlining the experimental methods for their determination, and illustrating the impact of these differences on their biochemical roles.

Core Structural Differences

Guanosine and isoguanosine are structural isomers, meaning they share the same chemical formula (C₁₀H₁₃N₅O₅) but differ in the arrangement of their atoms.[1][2] The core difference lies in the placement of the amino (-NH₂) and carbonyl (C=O) groups on the purine base.

  • In guanosine , the purine base (guanine) has an amino group at the C2 position and a carbonyl group at the C6 position.[3]

  • In isoguanosine , the purine base (isoguanine) features a transposed arrangement, with a carbonyl group at the C2 position and an amino group at the C6 position.[4][5]

This seemingly minor translocation of functional groups results in profound differences in the electronic structure and hydrogen-bonding potential of the molecules.[4][5]

Guanosine_vs_Isoguanosine cluster_G Guanosine cluster_isoG Isoguanosine G_struct G_struct isoG_struct isoG_struct G_label Guanosine (Amino at C2, Carbonyl at C6) isoG_label Isoguanosine (Carbonyl at C2, Amino at C6) Tautomers cluster_G Guanosine Tautomers cluster_isoG Isoguanosine Tautomers G_keto Keto (Major form) G_enol Enol (Minor form) G_keto->G_enol Equilibrium isoG_keto_N1H Keto N1-H (Major in water) isoG_enol_O2H_cis Enol O2-H (cis) isoG_keto_N1H->isoG_enol_O2H_cis Equilibrium isoG_keto_N3H Keto N3-H isoG_keto_N1H->isoG_keto_N3H isoG_enol_O2H_trans Enol O2-H (trans) isoG_enol_O2H_cis->isoG_enol_O2H_trans H_Bonding_Patterns Self-Assembly Geometries cluster_G Guanosine Assembly cluster_isoG Isoguanosine Assembly G_node Guanosine G_quartet G-Quartet (Planar Tetramer) G_node->G_quartet Forms via Hoogsteen H-bonds isoG_node Isoguanosine isoG_pentamer Cyclic Pentamer isoG_node->isoG_pentamer Favored due to ~67° donor-acceptor angle Signaling_Pathways cluster_G Guanosine Signaling cluster_isoG Isoguanosine Signaling G Guanosine A_receptors Adenosine A1/A2A Receptors G->A_receptors PI3K_Akt PI3K/Akt Pathway A_receptors->PI3K_Akt MAPK_ERK MAPK/ERK Pathway A_receptors->MAPK_ERK Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection isoG Isoguanosine EGFR EGFR (dephosphorylation) isoG->EGFR Caspase Caspase Pathway EGFR->Caspase Apoptosis Apoptosis Caspase->Apoptosis Xray_Workflow A 1. Sample Purification & Crystallization B 2. Mount Crystal & Expose to X-ray Beam A->B C 3. Collect Diffraction Pattern B->C D 4. Calculate Electron Density Map C->D E 5. Build Atomic Model D->E F 6. Refine Structure E->F G Final 3D Structure F->G

References

An In-depth Technical Guide to the Physicochemical Properties of Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (isoG), a naturally occurring isomer of guanosine (B1672433), is a purine (B94841) nucleoside of significant interest in various fields of biomedical research and drug development.[1] Structurally, it differs from guanosine by the transposition of the amino and carbonyl groups on the purine ring. This seemingly minor alteration imparts unique physicochemical properties that influence its biological activity, including its role as a marker for oxidative DNA damage and its potential applications in forming novel base pairs in synthetic genetic systems.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of isoguanosine, detailed experimental protocols for their determination, and a visualization of its involvement in cellular pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of isoguanosine are summarized in the tables below. These properties are crucial for understanding its behavior in biological systems and for its application in drug design and molecular biology.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N₅O₅[3]
Molecular Weight 283.24 g/mol [3]
Appearance Crystalline solid[4]
Melting Point 243-245 °C (with decomposition)[5]
Solubility
SolventSolubilitySource(s)
Water Slightly soluble (Estimated ~0.7 mg/mL at 18°C)¹[1][6]
Ethanol Insoluble[6]
DMSO 1.52 mg/mL (for isoguanine (B23775) base)[7]
1 M NaOH 50 mg/mL (for isoguanine base)[4]

¹Quantitative solubility data for isoguanosine is limited. This value is an estimation based on the solubility of the structurally similar nucleoside, guanosine.[1][6]

Acidity and Spectroscopic Properties
PropertyValueConditionsSource(s)
pKa₁ 3.4 - 4.51Aqueous solution[8]
pKa₂ 8.99 - 9.8Aqueous solution[8]
UV λmax 293 nm, 247 nm, 206 nmpH 7.4[8]
UV λmax 283 nm, 235 nm, 206 nmpH 1.4[8]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of isoguanosine.

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines the determination of the acid dissociation constants (pKa) of isoguanosine by monitoring changes in its UV absorbance as a function of pH.

Materials:

  • Isoguanosine

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • A series of buffer solutions with known pH values covering the range of 2 to 11 (e.g., phosphate (B84403), borate, citrate (B86180) buffers)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of isoguanosine in deionized water. The concentration should be such that the absorbance maximum is within the linear range of the spectrophotometer (typically 0.5 - 1.5 AU) upon dilution in the buffer solutions.

  • Sample Preparation: For each pH value, add a fixed volume of the isoguanosine stock solution to a known volume of the buffer solution in a quartz cuvette. Ensure the final concentration of isoguanosine is constant across all samples.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each sample from 200 to 400 nm. Use the corresponding buffer solution as a blank.

  • Data Analysis:

    • Identify the wavelengths where the largest changes in absorbance occur as a function of pH.

    • Plot the absorbance at these selected wavelengths against the pH.

    • The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of the curve.

    • Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Determination of Melting Point

This protocol describes the determination of the melting point of isoguanosine using a capillary melting point apparatus.

Materials:

  • Isoguanosine, finely powdered and dry

  • Capillary melting point tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Sample Preparation: Pack the dry, powdered isoguanosine into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility

This protocol details the shake-flask method for determining the equilibrium solubility of isoguanosine in water.

Materials:

  • Isoguanosine

  • Deionized water

  • Thermostated shaker bath

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Add an excess amount of isoguanosine to a known volume of deionized water in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostated shaker bath set at a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Sample Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a known volume of deionized water to a concentration suitable for analysis.

  • Quantification: Determine the concentration of isoguanosine in the diluted filtrate using a pre-calibrated UV-Vis spectrophotometer (at its λmax) or an HPLC method.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Characterization by Spectroscopy

3.4.1 UV-Vis Spectroscopy

  • Objective: To obtain the UV absorption spectrum of isoguanosine and determine its absorbance maxima.

  • Protocol:

    • Prepare a dilute solution of isoguanosine in the desired solvent (e.g., water, phosphate buffer at a specific pH).

    • Use a quartz cuvette and the corresponding solvent as a blank.

    • Scan the absorbance from 200 to 400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

3.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain the ¹H and ¹³C NMR spectra for structural confirmation of isoguanosine.

  • Protocol:

    • Dissolve an appropriate amount of isoguanosine in a deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

3.4.3 Mass Spectrometry (MS)

  • Objective: To determine the accurate mass of isoguanosine and study its fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of isoguanosine in a suitable solvent (e.g., methanol/water).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.

Biological Significance and Pathway Visualization

Isoguanosine is not a primary component of nucleic acids but is formed in vivo through the oxidative damage of adenine (B156593) residues in DNA and RNA by reactive oxygen species (ROS).[1][9] Its presence can lead to mispairing during DNA replication and transcription, potentially causing mutations.[2] Cells have evolved DNA repair mechanisms, such as base excision repair (BER), to recognize and remove such damaged bases, thereby maintaining genomic integrity.

The following diagram illustrates the formation of isoguanosine in DNA via oxidative stress and its subsequent recognition by the base excision repair pathway.

Isoguanosine_Formation_and_Repair Isoguanosine Formation and Base Excision Repair Pathway Adenine Adenine in DNA Isoguanine_DNA Isoguanine in DNA Adenine->Isoguanine_DNA ROS Reactive Oxygen Species (ROS) ROS->Adenine Oxidative Damage DNA_Glycosylase DNA Glycosylase (e.g., OGG1/MUTYH) Isoguanine_DNA->DNA_Glycosylase Recognition & Excision AP_Site AP (Apurinic/ Apyrimidinic) Site DNA_Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Single-Strand Break (Nick) APE1->Nick Pol_Ligase DNA Polymerase & DNA Ligase Nick->Pol_Ligase Synthesis & Ligation Repaired_DNA Repaired DNA Pol_Ligase->Repaired_DNA

Isoguanosine formation via oxidative damage and subsequent base excision repair.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of isoguanosine, along with comprehensive experimental protocols for their determination. The unique characteristics of isoguanosine, stemming from its isomeric relationship with guanosine, make it a molecule of considerable interest. Understanding its properties is fundamental for researchers in medicinal chemistry, chemical biology, and drug development who are exploring its role in oxidative stress, mutagenesis, and as a tool for expanding the genetic alphabet. The provided methodologies offer a practical framework for the consistent and accurate characterization of this important nucleoside.

References

Tautomeric Forms of Isoguanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanine (B23775), an isomer of guanine, exhibits a fascinating and complex tautomeric behavior that is highly sensitive to its environment. This variability has significant implications for its biological function, including its potential role in spontaneous mutations and its use in the development of expanded genetic alphabets. This technical guide provides a comprehensive overview of the known tautomeric forms of isoguanine, their relative stability in different media, and the experimental and computational methods used to characterize them.

Tautomeric Forms of Isoguanine

Isoguanine can exist in several tautomeric forms, primarily through keto-enol and amino-imino conversions. The principal tautomers include the keto-amino and enol-imino forms. The stability of these forms is dictated by the surrounding environment, shifting significantly between the gas phase, and polar and non-polar solvents.[1][2]

The key tautomeric forms are:

  • Keto-Amino Forms:

    • N(1)H, 2-keto-6-amino (Canonical form in aqueous media)[3][4]

    • N(3)H, 2-keto-6-amino[5]

  • Enol-Imino Forms:

    • Enol-imino tautomers are predominant in the gas phase.[5]

The environment plays a crucial role in determining the predominant tautomeric form. While enol tautomers are favored in the gas phase, polar solvents and the DNA microenvironment dramatically shift the equilibrium towards the keto-amino forms.[1][6] In fact, tautomers that are physiologically relevant are present in populations of less than 1 in 100,000 in the gas phase.[2][6]

Relative Stability of Isoguanine Tautomers

The relative stability of isoguanine tautomers has been investigated through both computational and experimental studies. The following tables summarize the key quantitative findings.

Table 1: Tautomer Stability in Different Environments
EnvironmentPredominant Tautomer(s)ObservationsReference(s)
Gas PhaseEnol tautomersEnol forms are significantly more stable.[5]
Aqueous SolutionN(1)H and N(3)H neutral keto-amino formsThese two forms are about equally populated.[5]
Dioxane SolutionEnol formA decrease in solvent polarity favors the enol form.[3][4]
DNA EnvironmentKeto-amino formsThe DNA microenvironment dramatically changes the intrinsic tautomeric properties.[1]
Table 2: Influence of Physicochemical Conditions on Tautomeric Equilibrium
ConditionEffect on EquilibriumReference(s)
Decreased Solvent PolarityFavors the enol form[3]
Decreased Concentration (in dioxane)Favors the enol form[3]
Increased Temperature (in chloroform)Favors the enol form[3]

Experimental Protocols

A variety of experimental techniques have been employed to elucidate the tautomeric equilibria of isoguanine.

Spectroscopic Methods

Ultraviolet (UV) and infrared (IR) absorption spectroscopy are primary tools for studying isoguanine tautomerism in both aqueous and non-aqueous media.[3][4]

  • Objective: To determine the predominant tautomeric forms in different solvents.

  • Methodology:

    • Sample Preparation: Isoguanine and its derivatives (e.g., 9-substituted isoguanines, N6,N6,9-trimethylisoguanine) are dissolved in various solvents of differing polarity, such as water and dioxane.[3]

    • UV Spectroscopy: UV absorption spectra are recorded. The spectral shifts are compared with those of model compounds locked in a specific tautomeric form to identify the predominant tautomer in the sample.[3]

    • IR Spectroscopy: IR spectra are collected to identify characteristic vibrational bands associated with keto (C=O) and enol (O-H) groups, providing direct evidence of the tautomeric state.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature NMR spectroscopy is used to study the dynamics of tautomeric exchange and to identify the presence of rare tautomers, often stabilized by intermolecular hydrogen bonding.[7]

  • Objective: To detect and quantify different tautomers in solution.

  • Methodology:

    • Sample Preparation: Isoguanine derivatives are dissolved in appropriate deuterated solvents.

    • Data Acquisition: Proton NMR spectra are acquired at various temperatures.

    • Analysis: The appearance of characteristic signals for exchangeable protons and changes in chemical shifts with temperature provide insights into the tautomeric equilibrium.[7]

Computational Chemistry Methods

First-principles quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the ionization and tautomeric equilibria of isoguanine.[5]

  • Objective: To calculate the relative energies and stabilities of different tautomers in the gas phase and in solution.

  • Methodology:

    • Model Building: The 3D structures of various isoguanine tautomers are generated.

    • Quantum Mechanical Calculations: DFT calculations are performed using a functional such as B3LYP with a basis set like 6-31G++G**.[5]

    • Solvation Models: To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.[8]

    • Energy Analysis: The relative free energies of the tautomers are calculated to determine their relative populations at equilibrium.

Visualizing Isoguanine Tautomerism

The following diagrams illustrate the key tautomeric forms of isoguanine and a generalized workflow for their experimental and computational analysis.

isoguanine_tautomers cluster_keto Keto-Amino Forms cluster_enol Enol-Imino Forms Keto_N1H N(1)H, 2-keto-6-amino Keto_N3H N(3)H, 2-keto-6-amino Enol Enol-Imino Tautomers Keto_N1H->Enol Tautomerization Keto_N3H->Enol Tautomerization

Caption: Tautomeric equilibrium of isoguanine.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Results Exp_Sample Sample Preparation (Isoguanine in various solvents) Exp_UV UV-Vis Spectroscopy Exp_Sample->Exp_UV Exp_IR IR Spectroscopy Exp_Sample->Exp_IR Exp_NMR NMR Spectroscopy Exp_Sample->Exp_NMR Results Tautomer Stability & Population Analysis Exp_UV->Results Exp_IR->Results Exp_NMR->Results Comp_Model Tautomer Model Building Comp_DFT DFT Calculations (e.g., B3LYP/6-31G++G**) Comp_Model->Comp_DFT Comp_Solvation Solvation Modeling (PCM) Comp_DFT->Comp_Solvation Comp_Solvation->Results

Caption: Workflow for isoguanine tautomer analysis.

Implications for Drug Development and Research

The unique tautomeric properties of isoguanine have several important implications:

  • Mutagenesis: The ability of isoguanine to adopt different tautomeric forms can lead to mispairing with other nucleobases during DNA replication, potentially causing mutations.[4][9] For instance, the minor tautomer of isoguanine can present a hydrogen bond donor-acceptor-donor pattern that is complementary to thymine.[4]

  • Expanded Genetic Alphabet: The specific hydrogen-bonding patterns of isoguanine tautomers are being exploited by synthetic biologists to create new, replicable base pairs, thereby expanding the genetic alphabet.[9]

  • Drug Design: Understanding the tautomeric preferences of isoguanine and its derivatives is crucial for the design of new nucleobase analogs with specific recognition properties for therapeutic applications.[2]

Conclusion

The tautomerism of isoguanine is a complex phenomenon governed by a delicate balance of environmental factors. While the enol forms are favored in the gas phase, the biologically relevant keto-amino forms predominate in aqueous solution and within the DNA duplex. A combination of advanced spectroscopic and computational methods has been instrumental in characterizing these tautomeric equilibria. A thorough understanding of isoguanine's tautomeric behavior is essential for researchers in fields ranging from chemical biology and genetics to drug discovery, as it directly impacts molecular recognition, genetic stability, and the design of novel therapeutic agents.

References

supramolecular self-assembly of isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Supramolecular Self-Assembly of Isoguanosine (B3425122)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoguanosine (isoG) is a structural isomer of guanosine (B1672433) (G), distinguished by the transposition of the C2 carbonyl and C6 amino groups on the purine (B94841) ring.[1][2] This seemingly minor structural alteration leads to significant differences in the hydrogen bonding patterns and, consequently, the supramolecular self-assembly behavior of isoguanosine compared to its more extensively studied counterpart, guanosine.[1][3] Like guanosine, isoguanosine can form highly organized, non-covalent structures through hydrogen bonding, π–π stacking, and cation–dipole interactions.[4] These assemblies, which include discrete tetramers, pentamers, and extended hydrogels, have garnered significant interest for their potential applications in materials science, nanotechnology, and medicine, including roles as ionophores, drug delivery systems, and tools for genetic studies.[1][5][6] This guide provides a technical overview of the core principles governing isoguanosine self-assembly, summarizes key quantitative data, details common experimental protocols, and visualizes the underlying processes.

Core Principles of Isoguanosine Self-Assembly

The self-assembly of isoguanosine is a spontaneous process driven by a combination of non-covalent interactions. The resulting supramolecular architectures are dynamic and can be influenced by environmental conditions such as cation presence, solvent polarity, and temperature.[4]

  • Hydrogen Bonding: The unique arrangement of hydrogen bond donors and acceptors in isoguanosine allows for the formation of planar, cyclic structures. Unlike guanosine which predominantly forms G-quartets, isoguanosine can form both tetramers and pentamers.[1][2] In the proposed tetrameric structure, the bases are held together by hydrogen bonds involving the N1 and N3 ring nitrogens, as well as the 6-amino and 2-oxo groups.[7]

  • Cation Templating: The central cavity of these cyclic assemblies is rich in electronegative oxygen and nitrogen atoms, making it an ideal binding site for cations. Alkali metal ions, such as Na+, K+, and particularly Cs+, play a crucial role in templating and stabilizing these structures.[4][6] The size and charge of the cation can influence the type of assembly formed.[2] For instance, isoguanosine derivatives have shown a remarkable selectivity for Cs+ binding, leading to the formation of stable pentameric structures.[5][6]

  • π–π Stacking: The planar, aromatic nature of the isoguanosine quartets and pentamers facilitates stacking interactions between them. This vertical association is a key driving force in the formation of higher-order structures, such as the nanofibers that constitute hydrogels.[4]

Supramolecular Architectures

Isoguanosine and its derivatives can form a variety of well-defined supramolecular structures.

Discrete Assemblies: Tetramers and Pentamers

In the presence of templating cations, isoguanosine monomers can assemble into discrete, cyclic structures.

  • Tetramers (isoG4): Analogous to G-quartets, four isoguanosine molecules can form a planar structure stabilized by hydrogen bonds and a central cation.[1][2] The tetraplex formed by the oligonucleotide d(T4isoG4T4) in the presence of sodium ions has been shown to be more stable than the corresponding guanosine tetraplex.[8][9]

  • Pentamers (isoG5) and Decamers: Isoguanosine exhibits a unique ability to form stable pentameric structures, particularly in the presence of cesium ions (Cs+).[6][10] These pentamers can stack to form a "decameric" sandwich-type complex, encapsulating two cations.[1] This high affinity and selectivity for Cs+ has prompted research into using isoguanosine-based ionophores for the extraction of radioactive 137Cs from waste.[5][6]

Supramolecular Hydrogels

Under specific conditions, typically at higher concentrations and in the presence of certain cations like K+, the stacking of isoguanosine assemblies leads to the formation of an entangled network of nanofibers.[6][11] This network immobilizes large amounts of water, resulting in a supramolecular hydrogel.[12]

Key properties of isoguanosine hydrogels:

  • Enhanced Stability: Isoguanosine hydrogels exhibit significantly greater long-term stability compared to their guanosine counterparts. While guanosine gels often collapse within minutes or hours, isoguanosine gels can remain stable for over three months.[6][13]

  • Superior Mechanical Properties: Rheological studies have shown that isoguanosine gels are mechanically more robust than guanosine gels.[13]

  • Self-Healing: A hydrogel formed by mixing equimolar amounts of guanosine and isoguanosine in the presence of K+ ions demonstrated excellent self-healing properties, with a recovery time of only 20 seconds.[11]

Quantitative Data on Isoguanosine Assemblies

The following tables summarize key quantitative and comparative data regarding the properties of isoguanosine-based supramolecular structures.

Table 1: Comparison of Guanosine (G) and Isoguanosine (isoG) Hydrogel Properties

PropertyGuanosine (G) HydrogelIsoguanosine (isoG) HydrogelReference(s)
Longevity Collapses within minutes or hoursStable for more than 3 months[6][13]
Storage Modulus (G') 8.78 x 10² Pa (at 100 Hz)1.26 x 10⁴ Pa (at 100 Hz)[13]
Cation Requirement Requires excess cationsCan form at very low K+ concentrations (in co-gels)[11][13]
Morphology Structures with a width of 3 µm and length of 200 µmPorous structures with a pore diameter of 1 µm[11]

Table 2: Thermal Stability of Oligonucleotide Tetraplexes

OligonucleotideTetraplex StructureStability ComparisonReference(s)
d(T4G 4T4)[d(T4G4T4)]₄Less stable[8][9]
d(T4isoG 4T4)[d(T4isoG4T4)]₄More stable[8][9]

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the self-assembly process and typical experimental workflows.

Isoguanosine Self-Assembly Pathway

The following diagram illustrates the hierarchical process of isoguanosine self-assembly, from individual monomers to a supramolecular hydrogel network.

Self_Assembly_Pathway cluster_0 Molecular Scale cluster_1 Nano Scale cluster_2 Micro Scale cluster_3 Macro Scale Monomer Isoguanosine Monomers Pentamer isoG-Pentamer (Planar Assembly) Monomer->Pentamer H-Bonding Cation Cations (K+, Cs+) Cation->Pentamer Templating Fiber Stacked Assemblies (Nanofiber) Pentamer->Fiber π-π Stacking Gel Hydrogel (Entangled Network) Fiber->Gel Entanglement

Caption: Hierarchical self-assembly of isoguanosine into a hydrogel.

Experimental Workflow for Hydrogel Characterization

This diagram outlines a typical workflow for the synthesis and characterization of isoguanosine hydrogels.

Experimental_Workflow cluster_analysis Characterization start Synthesis: isoG + Cation + Solvent gelation Gel Formation start->gelation rheology Rheology (Mechanical Properties, G') gelation->rheology microscopy Microscopy (AFM, TEM, SEM) (Morphology) gelation->microscopy nmr NMR Spectroscopy (H-Bonding, Structure) gelation->nmr cd Circular Dichroism (Chirality, Stacking) gelation->cd data Data Analysis & Interpretation rheology->data microscopy->data nmr->data cd->data

Caption: Workflow for isoguanosine hydrogel characterization.

Experimental Protocols

Characterizing supramolecular assemblies requires a suite of analytical techniques. Below are generalized protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing the hydrogen-bonding interactions that define isoguanosine assemblies in solution.

  • Objective: To confirm the formation of hydrogen-bonded quartets or pentamers by observing the chemical shifts of imino and amino protons.

  • Methodology:

    • Sample Preparation: Dissolve the isoguanosine derivative in a deuterated organic solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration.

    • Cation Addition: Add a stoichiometric amount of a cation salt (e.g., CsBPh₄, KPF₆).

    • Data Acquisition: Acquire ¹H NMR spectra. The disappearance of monomer signals and the appearance of new, sharp signals at distinct chemical shifts indicate the formation of a discrete, stable complex.[14] Imino protons involved in hydrogen bonding typically appear far downfield (e.g., >10 ppm).[15]

    • Advanced Analysis: Perform 2D NMR experiments, such as NOESY, to confirm through-space proximities between protons on adjacent isoguanosine units within the assembly.[2]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the stoichiometry of discrete assemblies.

  • Objective: To identify the mass-to-charge ratio (m/z) of supramolecular complexes and confirm the number of monomers and cations involved.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the isoguanosine derivative and cation salt in a volatile solvent suitable for ESI (e.g., acetonitrile, methanol).

    • Infusion: Infuse the sample directly into the ESI source. The gentle nature of this ionization technique can keep non-covalent complexes intact in the gas phase.

    • Data Analysis: Analyze the resulting mass spectrum for peaks corresponding to the expected masses of assemblies, such as [(isoG)₅·Cs]⁺ or [(isoG)₁₀·2Cs]²⁺.[2][16]

Microscopy (AFM, TEM)

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of higher-order structures like nanofibers and hydrogel networks.[17]

  • Objective: To directly observe the nanostructure of self-assembled fibers and the porous network of hydrogels.[18]

  • Methodology:

    • Sample Preparation (TEM): A small amount of the hydrogel or a solution of the assembled fibers is placed on a TEM grid (e.g., carbon-coated copper grid). The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast. The grid is then dried before imaging.

    • Sample Preparation (AFM): A dilute solution of the assemblies is drop-casted onto a clean, flat substrate (e.g., mica, highly oriented pyrolytic graphite). The solvent is allowed to evaporate. The hydrogel can also be imaged directly.[17][19]

    • Imaging: The sample is imaged using the respective microscope. AFM provides three-dimensional topographical information, allowing for measurements of fiber height and width, while TEM provides a two-dimensional projection with high resolution.[19][20]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the chiral organization and stacking of the nucleobases in the supramolecular structure.

  • Objective: To detect the formation of ordered, stacked assemblies, which often produce a characteristic CD signal.

  • Methodology:

    • Sample Preparation: Prepare a solution of the isoguanosine derivative under conditions that promote self-assembly.

    • Data Acquisition: Record the CD spectrum over a relevant wavelength range (e.g., 220-340 nm). The appearance of a strong CD signal, for instance, a positive band around 305 nm for d(T4isoG4T4) tetraplexes, is indicative of tetraplex formation.[7]

    • Thermal Denaturation: Monitor the change in the CD signal at a characteristic wavelength as a function of temperature. This provides information on the thermal stability of the assembly and allows for the determination of a melting temperature (Tm).[7]

Applications in Drug Development and Research

The unique properties of isoguanosine assemblies make them promising for several applications:

  • Drug Delivery: The hydrogel network can serve as a biocompatible matrix for the encapsulation and sustained release of therapeutic agents.[13][21] The self-healing nature of mixed G-isoG gels is particularly attractive for injectable delivery systems.[11]

  • Ion Sensing and Extraction: The high selectivity of isoguanosine pentamers for cesium ions makes them valuable for developing sensors and extraction agents for this specific cation.[5]

  • Biomaterials: The enhanced stability and robust mechanical properties of isoguanosine hydrogels make them suitable candidates for tissue engineering scaffolds.[6][12]

Conclusion

The provides a versatile platform for the bottom-up construction of functional nanomaterials.[4] Its ability to form highly stable tetrameric and unique pentameric structures, leading to robust and long-lived hydrogels, distinguishes it from guanosine.[1][13] A multi-technique approach combining spectroscopy, spectrometry, and microscopy is essential for the comprehensive characterization of these complex systems. Continued research into modifying the isoguanosine scaffold and controlling its assembly will undoubtedly unlock new applications in drug development, materials science, and beyond.[2][5]

References

The Role of Isoguanine in Expanding the Genetic Alphabet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The natural genetic alphabet, consisting of the four nucleobases adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T), forms the foundation of all life on Earth. However, the expansion of this alphabet with unnatural base pairs (UBPs) holds immense potential for the development of novel diagnostics, therapeutics, and nanomaterials. Among the pioneering UBPs, the isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC) pair has been a subject of extensive research. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of isoG in expanding the genetic alphabet.

Core Principles of the isoG-isoC Unnatural Base Pair

The concept of an alternative hydrogen-bonding pattern for a third base pair was first proposed by Alexander Rich in 1962 and later experimentally demonstrated by Steven Benner's group in the late 1980s.[1] Isoguanine, an isomer of guanine, forms three hydrogen bonds with isocytosine, similar to the natural G-C pair. However, the arrangement of hydrogen bond donors and acceptors is distinct, allowing the isoG-isoC pair to be orthogonal to the natural A-T and G-C pairs within the DNA double helix.[2][3]

A significant challenge in the application of the isoG-isoC pair is the keto-enol tautomerism of isoguanine.[2][3] The minor enol tautomer of isoG can mispair with thymine (T), leading to a decrease in replication and transcription fidelity.[2][3] To circumvent this, researchers have employed strategies such as replacing thymine with 2-thiothymine (TS), which sterically hinders pairing with the enol form of isoG.[2] Additionally, the chemical instability of isocytosine under certain conditions has led to the use of its more stable derivative, 5-methylisocytosine (B103120) (isoCMe).[4]

Quantitative Data on isoG-isoC Pairing

The fidelity and stability of the isoG-isoC base pair are critical for its practical applications. The following tables summarize key quantitative data from various studies.

Parameter Value Conditions/Notes Reference
Pairing Fidelity (per PCR cycle) ~93%Standard PCR conditions[2]
98%With 2-thiothymine (TS) replacing thymine[2][5]
96%Using 5-methylisocytosine (isoCMe)[4]
Melting Temperature (Tm) Increase ~11°CSubstitution of A-T pairs with isoG-isoC pairs in DNA nanostructures[6]
Mismatch Discrimination (ΔTm) of d-isoG T > G > COrder of decreasing stability of mismatches with deoxy-isoguanosine[4][7]
Mismatch Discrimination (ΔTm) of h-isoG G > C > TOrder of decreasing stability of mismatches with hexitol-isoguanosine[4][7]

Table 1: Fidelity and Thermodynamic Data for the isoG-isoC Unnatural Base Pair

Experimental Protocols

This section outlines detailed methodologies for key experiments involving the isoG-isoC base pair.

Synthesis of isoG and isoC Phosphoramidites

The incorporation of isoG and isoC into synthetic oligonucleotides requires their corresponding phosphoramidite (B1245037) derivatives.

Objective: To synthesize 2'-deoxyisoguanosine (B9890) and 2'-deoxy-5-methylisocytidine phosphoramidites for automated DNA synthesis.

General Protocol:

  • Protection of Exocyclic Amines: The exocyclic amino groups of deoxyisoguanosine and deoxy-5-methylisocytidine are protected to prevent side reactions during oligonucleotide synthesis. Common protecting groups include N,N-diisobutylformamidine.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

  • Purification: The final phosphoramidite product is purified using column chromatography.

Detailed synthetic schemes and reaction conditions can be found in the cited literature.

Polymerase Chain Reaction (PCR) with the isoG-isoC Base Pair

Objective: To amplify a DNA template containing the isoG-isoC base pair.

Materials:

  • DNA template containing isoG and isoC

  • Forward and reverse primers

  • DNA polymerase (e.g., Taq polymerase)

  • dATP, dGTP, dCTP, dTTP (or d(TS)TP)

  • d(isoG)TP and d(isoCMe)TP

  • PCR buffer

  • Thermal cycler

Protocol:

  • Reaction Setup: Prepare a PCR master mix containing buffer, dNTPs (including the unnatural triphosphates), primers, and DNA polymerase.

  • Template Addition: Add the DNA template to the master mix.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Primer Extension Assay for Fidelity Analysis

Objective: To determine the fidelity of incorporation of nucleotides opposite an isoG base in a template.

Materials:

  • DNA template containing a single isoG base

  • 5'-radiolabeled or fluorescently-labeled primer

  • DNA polymerase (e.g., Klenow fragment)

  • dATP, dGTP, dCTP, dTTP

  • d(isoCMe)TP

  • Reaction buffer

  • Denaturing polyacrylamide gel

Protocol:

  • Annealing: Anneal the labeled primer to the DNA template.

  • Extension Reaction: Set up separate extension reactions, each containing the annealed primer-template and a single dNTP (dATP, dGTP, dCTP, dTTP, or d(isoCMe)TP).

  • Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase.

  • Quenching: Stop the reactions by adding a stop solution (e.g., formamide (B127407) with loading dye).

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the bands by autoradiography or fluorescence imaging to determine which nucleotide was incorporated opposite isoG.

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of DNA duplexes containing the isoG-isoC base pair.

Materials:

  • Complementary oligonucleotides (one containing isoG, the other isoC)

  • Buffer (e.g., phosphate (B84403) buffer with NaCl)

  • UV-Vis spectrophotometer with a temperature controller

Protocol:

  • Sample Preparation: Anneal the complementary oligonucleotides in the buffer.

  • Melting Curve Acquisition:

    • Equilibrate the sample at a low temperature (e.g., 20°C).

    • Slowly increase the temperature (e.g., 0.5-1°C/min) while continuously monitoring the absorbance at 260 nm.

    • Continue until the duplex is fully denatured (e.g., 95°C).

  • Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the transition in the melting curve.

Visualized Workflows

Experimental Workflow for Fidelity Analysis of isoG Incorporation

Fidelity_Analysis_Workflow start Start: Template with isoG primer_annealing Anneal 5'-labeled Primer start->primer_annealing reaction_setup Set up 5 Parallel Reactions (one for each dNTP: dATP, dCTP, dGTP, dTTP, d-isoCTP) primer_annealing->reaction_setup polymerase_addition Add DNA Polymerase (e.g., Klenow Fragment) reaction_setup->polymerase_addition incubation Incubate at Optimal Temperature polymerase_addition->incubation denaturing_page Denaturing PAGE incubation->denaturing_page analysis Analyze Bands: - Correct Incorporation (isoC) - Misincorporation (A, C, G, T) denaturing_page->analysis end End: Determine Fidelity analysis->end

Workflow for determining the fidelity of nucleotide incorporation opposite isoguanine.
Signaling Pathway for Site-Specific Incorporation of Non-Standard Amino Acids

UAA_Incorporation_Pathway cluster_transcription Transcription cluster_translation Translation gene Gene with Unnatural Codon (e.g., isoC-A-G) mrna mRNA with Unnatural Codon gene->mrna T7 RNA Polymerase ribosome Ribosome mrna->ribosome trna Orthogonal tRNA with isoG-U-C anticodon synthetase Orthogonal Aminoacyl-tRNA Synthetase (aaRS) trna->synthetase uaa Non-standard Amino Acid (UAA) uaa->synthetase charged_trna UAA-tRNA synthetase->charged_trna Charges tRNA with UAA charged_trna->ribosome Recognizes isoC-A-G codon protein Protein with UAA ribosome->protein Incorporates UAA

Pathway for site-specific incorporation of a non-standard amino acid using an isoG-isoC codon.

Applications in Research and Drug Development

The ability to expand the genetic alphabet with the isoG-isoC pair opens up numerous possibilities in various scientific fields:

  • Site-Specific Labeling: Functional groups, such as fluorophores or biotin, can be attached to isoC or isoG and incorporated into DNA or RNA at specific sites for use as molecular probes.[1]

  • Aptamer Development: The increased chemical diversity of a six-letter genetic alphabet can lead to the selection of aptamers with higher affinity and specificity for their targets, which is highly valuable for diagnostics and therapeutics.

  • Novel Protein Engineering: By assigning an unnatural codon containing isoG or isoC to a non-standard amino acid, proteins with novel functions can be engineered.[2][3] This has significant implications for drug development, allowing for the creation of more stable and effective protein-based drugs.

  • Diagnostics: The isoG-isoC pair has been utilized in quantitative PCR (qPCR) assays to reduce background signals and improve the accuracy of nucleic acid detection.[8]

  • Nanotechnology: The increased thermal stability offered by the isoG-isoC pair can be leveraged to create more robust and complex DNA nanostructures.[6]

Conclusion

Isoguanine, in partnership with isocytosine, represents a significant step towards a functional and expanded genetic alphabet. While challenges related to fidelity and stability remain, ongoing research continues to refine and improve this unnatural base pair system. The ability to enzymatically replicate and transcribe DNA containing six different letters paves the way for exciting advancements in synthetic biology, with profound implications for medicine, materials science, and our fundamental understanding of genetic information storage and transfer. The methodologies and data presented in this guide provide a solid foundation for researchers looking to explore the potential of the isoG-isoC pair in their own work.

References

The Enigmatic Nucleoside: A Technical Guide to the Potential Biological Functions of Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (isoG), a naturally occurring isomer of guanosine (B1672433), has long intrigued the scientific community due to its unique structural properties and diverse biological activities.[1] Unlike guanosine, where the C2 and C6 positions of the purine (B94841) ring are occupied by an amino group and a carbonyl group respectively, isoguanosine features a transposed arrangement.[2] This seemingly minor alteration gives rise to distinct hydrogen bonding patterns, influencing its molecular interactions and conferring a range of potential biological functions. This technical guide provides an in-depth exploration of the known and potential biological roles of isoguanosine, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.

Core Biological Functions and Quantitative Data

Isoguanosine's biological activities span several key areas, including enzymatic interactions, receptor modulation, and induction of cellular responses. The following tables summarize the available quantitative data for isoguanosine and its relevant analogs.

Table 1: Enzymatic Interactions and Cellular Assays
Target/AssayLigand/SubstrateQuantitative ValueValue TypeOrganism/SystemReference(s)
DNA Polymerase ηdeoxyinosine triphosphate (dITP)7.17 x 10⁻³ s⁻¹µM⁻¹ (opposite dC)Catalytic Efficiency (kcat/KM)Human[3]
DNA Polymerase ηdeoxyinosine triphosphate (dITP)0.52 x 10⁻³ s⁻¹µM⁻¹ (opposite dT)Catalytic Efficiency (kcat/KM)Human[3]
Human MTH1 ProteinIsoguanosine Triphosphate (isoGTP)HighAffinity (qualitative)Human[4]
IMP PyrophosphorylaseIsoguanosine-Inhibition (qualitative)-[3]
Glutamic Acid DehydrogenaseIsoguanosine-5'-diphosphate/triphosphate-Inhibition (qualitative)-[3]

Note: Data for deoxyinosine triphosphate (dITP) is presented as a proxy for the enzymatic incorporation of isoguanosine triphosphate, given their structural similarity.

Table 2: Receptor Binding and Functional Assays
ReceptorLigandQuantitative ValueValue TypeOrganism/SystemReference(s)
Adenosine (B11128) A2A ReceptorInosine (B1671953)~20%Inhibition of [³H]CGS 21680 bindingCHO cells expressing human A2A receptor[5]
Adenosine A2A ReceptorInosine300.7 µMEC50 (cAMP production)CHO cells expressing human A2A receptor[5]
Adenosine A1 ReceptorN⁶-(p-aminobenzyl)adenosine0.7 nM / 9.9 nMKdNewborn chick heart[6]
Adenosine A2a ReceptorI-APE1.3 nM / 19 nMKdRat striatal membranes[1]

Note: Data for inosine, a metabolite of adenosine, is presented as an analog for isoguanosine's potential interaction with adenosine receptors. Data for other adenosine receptor ligands are provided for context on typical affinity ranges.

Key Signaling Pathways

Isoguanosine and its derivatives are implicated in several critical signaling pathways, most notably in the induction of apoptosis and the activation of the innate immune system.

Isoguanosine-Induced Apoptosis via Caspase Activation

Isoguanosine has demonstrated anti-tumor activity, which is believed to be mediated, in part, through the induction of apoptosis. The central executioners of apoptosis are a family of proteases known as caspases. The activation of initiator caspases (e.g., Caspase-8, Caspase-9) triggers a cascade leading to the activation of effector caspases, such as Caspase-3, which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

isoguanosine_apoptosis_pathway cluster_0 cluster_1 cluster_2 cluster_3 isoG Isoguanosine CellMembrane Cell Membrane isoG->CellMembrane Diffusion ProCasp8 Pro-Caspase-8 Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Isoguanosine-induced caspase-dependent apoptosis pathway.

Innate Immune Activation via Toll-Like Receptor 7 (TLR7)

Recent evidence suggests that guanosine and its derivatives, likely including isoguanosine, can act as endogenous ligands for Toll-Like Receptor 7 (TLR7).[7][8] TLRs are key pattern recognition receptors of the innate immune system. Upon ligand binding in the endosome, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors NF-κB and IRF7. This leads to the production of pro-inflammatory cytokines and type I interferons, respectively.[9]

isoguanosine_tlr7_pathway cluster_endosome Endosomal Lumen isoG Isoguanosine TLR7 TLR7 isoG->TLR7 Binds Endosome Endosome MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB Leads to IRF7 IRF7 Activation TRAF6->IRF7 Leads to Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces IFNs Type I Interferons IRF7->IFNs Induces

Caption: Isoguanosine-mediated TLR7 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide adaptable protocols for key experiments related to the biological functions of isoguanosine.

Protocol 1: DNA Polymerase Incorporation Assay

This protocol is adapted from methods used to study the incorporation of nucleotide analogs and can be used to determine the efficiency and fidelity of isoguanosine triphosphate (isoGTP) incorporation by a DNA polymerase.[10][11]

polymerase_assay_workflow Start Start Prepare Prepare Primer-Template DNA Substrate Start->Prepare Reaction Set up Reaction: - DNA Substrate - DNA Polymerase - Reaction Buffer - isoGTP or dNTPs Prepare->Reaction Incubate Incubate at Optimal Temperature Reaction->Incubate Quench Quench Reaction (e.g., with EDTA) Incubate->Quench Analyze Analyze Products by Denaturing PAGE Quench->Analyze Quantify Quantify Product Formation (e.g., Phosphorimager) Analyze->Quantify Kinetics Calculate Kinetic Parameters (kcat, KM) Quantify->Kinetics End End Kinetics->End

Caption: Workflow for DNA polymerase incorporation assay.

Methodology:

  • Primer-Template Preparation: A 5'-radiolabeled (e.g., ³²P) primer is annealed to a synthetic DNA template containing the desired base opposite which isoGTP incorporation will be assessed.

  • Reaction Setup: Reactions are assembled on ice and typically contain the primer-template duplex, DNA polymerase, reaction buffer with Mg²⁺, and varying concentrations of isoGTP or a natural dNTP for comparison.

  • Initiation and Incubation: Reactions are initiated by adding the polymerase and incubated at the optimal temperature for the enzyme (e.g., 37°C for human polymerases).

  • Quenching: The reactions are stopped at various time points by adding a quench solution containing EDTA and a loading dye.

  • Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification and Kinetics: The amount of extended primer is quantified using a phosphorimager. The data are then fit to the Michaelis-Menten equation to determine the steady-state kinetic parameters, kcat and KM.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This protocol provides a framework for measuring the activity of caspase-3, a key effector caspase in apoptosis, in cell lysates following treatment with isoguanosine.[6][12]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of isoguanosine for desired time periods. Include a positive control (e.g., staurosporine) and an untreated negative control.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.

  • Caspase Assay: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate, DEVD-pNA (p-nitroanilide).

  • Incubation: Incubate the plate at 37°C to allow the active caspase-3 to cleave the substrate.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroanilide released is proportional to the caspase-3 activity.

  • Data Analysis: Normalize the caspase activity to the protein concentration and express the results as fold-change relative to the untreated control.

Protocol 3: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[13][14][15]

Methodology:

  • Cell Preparation: Treat cells with isoguanosine as described for the caspase assay. Harvest and fix the cells (e.g., with paraformaldehyde).

  • Permeabilization: Permeabilize the fixed cells (e.g., with Triton X-100 or ethanol) to allow the labeling enzyme to access the nucleus.

  • Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection:

    • Direct Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized.

    • Indirect Detection: If Br-dUTP is used, the incorporated brominated nucleotides are detected using a fluorescently labeled anti-BrdU antibody.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

Protocol 4: Measurement of Cytokine Production

This protocol outlines a general method to assess the effect of isoguanosine on the production of pro-inflammatory cytokines by immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines.[16]

Methodology:

  • Cell Isolation and Culture: Isolate primary immune cells or culture an appropriate cell line.

  • Cell Stimulation: Prime the cells with a TLR agonist (e.g., LPS for TLR4) and then treat with various concentrations of isoguanosine.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

  • Data Analysis: Compare the cytokine levels in the isoguanosine-treated samples to the control samples to determine the immunomodulatory effect of isoguanosine.

Conclusion and Future Directions

Isoguanosine presents a fascinating molecule with a diverse and expanding range of biological functions. Its potential as an anti-tumor agent, an immunomodulator, and a tool for expanding the genetic alphabet underscores the importance of continued research in this area.[1] While significant progress has been made in understanding its properties, several key questions remain. Future research should focus on obtaining precise quantitative data for the interaction of isoguanosine with its biological targets, particularly adenosine receptors and metabolic enzymes. Elucidating the detailed molecular mechanisms underlying its anti-cancer and immunomodulatory effects will be crucial for its potential therapeutic development. The adaptable experimental protocols provided in this guide offer a foundation for researchers to further unravel the complexities of this enigmatic nucleoside.

References

An In-depth Technical Guide to the isoG Nucleoside as an Unnatural Base Pair Component

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Genetic Alphabet

The central dogma of molecular biology is founded on the elegant simplicity of two base pairs: adenine-thymine (A-T) and guanine-cytosine (G-C). This four-letter genetic alphabet has served as the blueprint for life as we know it. However, the burgeoning fields of synthetic biology and drug development have driven the exploration of an expanded genetic alphabet, seeking to introduce unnatural base pairs (UBPs) with novel functionalities. Among the pioneers in this endeavor is the isoguanosine (B3425122) (isoG) and isocytosine (B10225) (isoC) pair, a UBP that maintains the Watson-Crick hydrogen bonding geometry but with a rearranged pattern of hydrogen bond donors and acceptors.[1][2][3] This guide provides a comprehensive technical overview of the isoG nucleoside, its properties as a component of an unnatural base pair, and its applications in research and development.

The concept of the isoG-isoC pair was first proposed in 1962, envisioning a third base pair with three hydrogen bonds, similar to the G-C pair.[2][3] The purine (B94841) analogue, isoguanine (B23775), pairs with the pyrimidine (B1678525) analogue, isocytosine, forming a stable duplex. This expanded genetic alphabet holds the potential to encode for novel amino acids, create new therapeutic aptamers, and develop advanced diagnostic tools.[4][5][6]

The Challenge of Tautomerism

A significant hurdle in the widespread application of the isoG-isoC pair is the tautomerism of isoguanine.[1][2][3] The keto tautomer of isoG correctly pairs with isoC. However, the enol tautomer of isoG can form a stable mispair with thymine (B56734) (T), leading to decreased fidelity during DNA replication and transcription.[1][2][3] This mispairing significantly reduces the orthogonality of the isoG-isoC system.

To address this challenge, researchers have explored modifications to the natural bases. One successful strategy involves the replacement of thymine with 2-thiothymine (Ts). The bulkier sulfur atom at the 2-position of Ts sterically hinders its mispairing with the enol tautomer of isoG, thereby improving the fidelity of the isoG-isoC pair during PCR.[1][3]

Quantitative Data

The performance of an unnatural base pair is critically evaluated by its thermodynamic stability and its fidelity during enzymatic replication. The following tables summarize key quantitative data for the isoG-isoC pair.

Table 1: Replication Fidelity of the isoG-isoC Base Pair in PCR
SystemFidelity per PCR cycleRetention after 20 cyclesReference
isoG-isoC with natural bases~93%~45% (0.9320)[1][2]
isoG-isoC with 2-thiothymine (Ts) replacing T~98%~67% (0.9820)[1][2]
Table 2: Thermodynamic Stability of DNA Duplexes Containing isoG

Experimental Protocols

The synthesis and incorporation of isoG into oligonucleotides require specialized protocols. Below are detailed methodologies for key experiments.

Synthesis of Isoguanosine (isoG) Nucleoside

A reproducible and efficient method for the synthesis of isoG starts from guanosine (B1672433) (G).[9] The key steps involve:

  • Protection of the sugar: The sugar hydroxyl groups are protected by selective acetylation.

  • Chlorination: Reaction with phosphorus oxychloride yields the 6-chloropurine (B14466) nucleoside.

  • Iodination: Reaction with n-pentyl nitrite (B80452) and diiodomethane (B129776) introduces an iodine atom at the 2-position.

  • Amination: Reaction with ethanolic ammonia (B1221849) replaces the 6-chloro group with an amino group, yielding 2-iodoadenosine.

  • Photo-induced hydration: The final key step is a photo-induced hydration to replace the 2-iodo group with a hydroxyl group, yielding isoguanosine. The product is then purified by HPLC.[9]

Synthesis of isoG Phosphoramidite (B1245037)

The synthesis of isoG phosphoramidite for incorporation into oligonucleotides via automated DNA synthesis follows the standard phosphoramidite chemistry. The exocyclic amino group of isoguanine is protected, typically with a benzoyl or isobutyryl group, to prevent side reactions during synthesis. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite monomer.

Synthesis of isoG Triphosphate (d-isoGTP)

For enzymatic incorporation of isoG, the deoxynucleoside triphosphate (d-isoGTP) is required. A common method for triphosphate synthesis is the Ludwig-Eckstein reaction, a one-pot, three-step process:

  • Activation: The 5'-hydroxyl of the protected deoxynucleoside is reacted with salicyl phosphorochloridite to form an activated phosphite (B83602) intermediate.

  • Phosphorylation: The intermediate is then reacted with pyrophosphate.

  • Oxidation and Deprotection: The resulting cyclic triphosphate is oxidized and then deprotected to yield the final d-isoGTP.

Primer Extension Assay for Unnatural Base Pair Incorporation

This assay is used to assess the efficiency and fidelity of enzymatic incorporation of an unnatural base.

  • Primer-Template Design: A DNA template strand containing the unnatural base (e.g., isoC) is synthesized. A shorter, complementary primer strand is also synthesized, with its 3' end positioned just before the unnatural base. The primer is typically labeled (e.g., with 32P or a fluorescent dye).

  • Annealing: The primer and template are annealed to form a duplex.

  • Enzymatic Reaction: The annealed primer-template is incubated with a DNA polymerase and a specific deoxynucleoside triphosphate (e.g., d-isoGTP or a natural dNTP).

  • Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

  • Analysis: The gel is imaged, and the intensity of the bands corresponding to the unextended primer and the extended product are quantified to determine the incorporation efficiency. By running parallel reactions with each of the four natural dNTPs, the fidelity of incorporation opposite the unnatural base can be assessed.

PCR with the isoG-isoC Unnatural Base Pair

Standard PCR protocols can be adapted for the amplification of DNA containing the isoG-isoC pair.

  • Reaction Mixture: The PCR reaction mixture contains the DNA template with the isoG-isoC pair, primers flanking the region to be amplified, a thermostable DNA polymerase (e.g., Taq polymerase), all four natural dNTPs, and the unnatural triphosphates d-isoGTP and d-isoCTP. To improve fidelity, d-TTP can be replaced with d-TsTP.

  • Thermal Cycling: A typical thermal cycling program consists of:

    • Initial denaturation (e.g., 95°C for 2 minutes).

    • 25-35 cycles of:

      • Denaturation (e.g., 95°C for 30 seconds).

      • Annealing (e.g., 55-65°C for 30 seconds).

      • Extension (e.g., 72°C for a duration dependent on the amplicon length).

    • Final extension (e.g., 72°C for 5-10 minutes).

  • Analysis: The PCR products are analyzed by agarose (B213101) gel electrophoresis to confirm the amplification of the correct size fragment. The fidelity of the amplification can be assessed by sequencing the PCR product.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving the isoG nucleoside.

SELEX Workflow with an Unnatural Base Pair

SELEX_Workflow cluster_0 SELEX Cycle start Initial Library (with isoC) incubation Incubation with Target start->incubation partition Partitioning (Bound vs. Unbound) incubation->partition elution Elution of Bound Oligos partition->elution amplification PCR Amplification (with d-isoGTP & d-isoCTP) elution->amplification ssDNA Single-Strand DNA Generation amplification->ssDNA enriched_library Enriched Library (for next round) ssDNA->enriched_library enriched_library->incubation Repeat final_aptamers High-Affinity Aptamers (containing isoG-isoC) enriched_library->final_aptamers

Caption: SELEX workflow for evolving aptamers with an expanded genetic alphabet.

In Vivo Replication of a Plasmid Containing an Unnatural Base Pair

Plasmid_Replication_Workflow cluster_1 Cellular Environment plasmid Plasmid with isoG-isoC pair replication Plasmid Replication plasmid->replication uptake Uptake of Unnatural Triphosphates (d-isoGTP & d-isoCTP) uptake->replication replication_machinery Host Cell Replication Machinery replication_machinery->replication daughter_plasmids Daughter Plasmids (with isoG-isoC) replication->daughter_plasmids cell_division Cell Division daughter_plasmids->cell_division progeny Progeny Cells with Replicated Plasmids cell_division->progeny

References

The Cornerstone of an Expanded Genetic Alphabet: Early Research on Isoguanine and Isocytosine Pairing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to expand the genetic alphabet beyond the canonical nucleobases—adenine (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T)—has been a cornerstone of synthetic biology and drug development. The ability to introduce novel, functional base pairs opens up possibilities for creating nucleic acids with tailored properties, from enhanced therapeutic potential to novel catalytic activities. Among the earliest and most extensively studied unnatural base pairs is the isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC) pair. First proposed in the 1960s, this pair maintains the Watson-Crick geometry with three hydrogen bonds, offering a tantalizing glimpse into a functional, expanded genetic system. This technical guide delves into the seminal early research that laid the groundwork for our understanding of isoG-isoC pairing, focusing on the quantitative data from thermal stability studies and the detailed experimental protocols that enabled these discoveries.

Quantitative Analysis of isoG-isoC Pairing Stability

The stability of a DNA duplex is a critical parameter in assessing the viability of an unnatural base pair. Early research on isoG-isoC pairing focused on determining the melting temperature (Tm), the temperature at which half of the DNA duplex dissociates into single strands, and other thermodynamic parameters. These studies consistently demonstrated that the isoG-isoC pair is thermodynamically as stable as the natural G-C pair.[1]

Table 1: Melting Temperatures (Tm) of DNA Duplexes Containing isoG-isoC Pairs
Oligonucleotide Sequence (5' to 3')Complementary Sequence (5' to 3')Tm (°C)ConditionsReference
d(TGCisoG CAT)d(ATGisoC GCA)52.11 M NaCl, 10 mM Na-phosphate, pH 7.0Roberts et al., 1997
d(TGCGCAT)d(ATGC GCA)52.31 M NaCl, 10 mM Na-phosphate, pH 7.0Roberts et al., 1997
d(TisoG iCAisoC iGisoG AisoC T)d(ACGTGCCTGA)Not ReportedNot SpecifiedSugiyama, H., et al., 1996

Note: 5-methylisocytosine (B103120) (MeisoC) was often used in these studies due to the instability of isocytosine to deamination. The terms isoC and MeisoC are used interchangeably in some of the early literature.

Table 2: Thermodynamic Parameters for isoG-isoC Base Pairing
ParameterValueUnitsConditionsReference
ΔG°37 (isoG-isoC)-1.9kcal/mol1 M NaCl, pH 7.0Roberts et al., 1997
ΔG°37 (G-C)-2.0kcal/mol1 M NaCl, pH 7.0Roberts et al., 1997
ΔH° (isoG-isoC)-10.4kcal/mol1 M NaCl, pH 7.0Roberts et al., 1997
ΔS° (isoG-isoC)-27.4cal/(mol·K)1 M NaCl, pH 7.0Roberts et al., 1997

These data highlight the remarkable stability of the isoG-isoC pair, which is isoenergetic with the natural G-C pair.[1] This finding was a crucial step in validating the potential of this unnatural base pair for in vitro and in vivo applications.

Key Experimental Protocols

The successful incorporation and study of the isoG-isoC base pair relied on the development of robust chemical synthesis and analytical methods. The following sections detail the seminal protocols used in early research.

Synthesis of 2'-Deoxyisoguanosine (B9890) and 5-Methyl-2'-deoxyisocytosine Phosphoramidites

The cornerstone of incorporating unnatural bases into synthetic DNA is the preparation of their corresponding phosphoramidite (B1245037) monomers. Early work by Jurczyk, Benner, and others established reliable methods for the synthesis of these crucial building blocks.[2][3]

Protocol for 2'-Deoxyisoguanosine Phosphoramidite Synthesis:

  • Protection of the Exocyclic Amine and O6 Position: 2'-deoxyguanosine (B1662781) is first protected at the N2 and O6 positions to prevent side reactions during phosphitylation. The N,N-diisobutylformamidine group was found to be a superior protecting group for the exocyclic amine of 2'-deoxy-5-methylisocytidine.[3] For 2'-deoxyisoguanosine, the O6 position is often protected with a diphenylcarbamoyl group.[2]

  • Tritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for stepwise addition during solid-phase synthesis.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

  • Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography.

Protocol for 5-Methyl-2'-deoxyisocytosine Phosphoramidite Synthesis:

  • Synthesis of the Nucleoside: 5-methyl-2'-deoxyisocytidine can be synthesized from thymidine.

  • Protection of the Exocyclic Amine: The N4 exocyclic amine is protected, often with a benzoyl or, more effectively, an N,N-diisobutylformamidine group.[3]

  • Tritylation: The 5'-hydroxyl group is protected with a DMT group.

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using standard procedures.

  • Purification: The product is purified by chromatography.

Automated Solid-Phase Oligonucleotide Synthesis

With the phosphoramidites in hand, oligonucleotides containing isoG and isoC can be synthesized using an automated DNA synthesizer. The process follows a standard cycle of deblocking, coupling, capping, and oxidation.

Protocol for Oligonucleotide Synthesis:

  • Support Preparation: The synthesis is initiated on a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence.

  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with a mild acid, such as trichloroacetic acid.

  • Coupling: The next phosphoramidite in the sequence is activated with a catalyst, such as tetrazole, and coupled to the free 5'-hydroxyl group. For the incorporation of the 2'-deoxyisoguanosine phosphoramidite, extended coupling times of ≥600 seconds were found to be necessary to achieve high coupling efficiencies (>97%).[3] The 2'-deoxy-5-methylisocytidine phosphoramidite, with the diisobutylformamidine protecting group, achieved coupling efficiencies of >99% with standard protocols.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

  • Repeat Cycle: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with aqueous ammonia.

Thermal Denaturation Studies

Thermal denaturation experiments are performed to determine the melting temperature (Tm) and other thermodynamic parameters of the DNA duplexes.

Protocol for Thermal Denaturation:

  • Sample Preparation: Complementary single-stranded oligonucleotides are mixed in equimolar amounts in a buffer solution, typically containing 1 M NaCl and 10 mM sodium phosphate at pH 7.0.

  • Absorbance Measurement: The absorbance of the DNA solution at 260 nm is monitored as the temperature is slowly increased.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is at its midpoint. Thermodynamic parameters (ΔG°, ΔH°, and ΔS°) can be derived from the melting curves by analyzing the concentration dependence of the Tm or by fitting the melting curve to a two-state model.[1]

Enzymatic Incorporation Studies

To assess the potential for in vivo applications, it is crucial to determine if DNA and RNA polymerases can recognize and faithfully incorporate the unnatural base pair.

Protocol for Enzymatic Incorporation:

  • Template and Primer Design: A template oligonucleotide containing an isoC or isoG base is synthesized. A complementary primer is designed to anneal upstream of the unnatural base.

  • Polymerase Reaction: The template-primer duplex is incubated with a DNA or RNA polymerase, the four natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs), and the triphosphate of either isoG or isoC.

  • Product Analysis: The reaction products are analyzed by polyacrylamide gel electrophoresis to determine if the polymerase has extended the primer past the unnatural base. Early studies showed that T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I could all incorporate isoG opposite isoC in a template.[4]

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

oligonucleotide_synthesis_cycle Start Solid Support with First Nucleoside (DMT-on) Deblocking 1. Deblocking (Acid Treatment) Start->Deblocking Coupling 2. Coupling (Add Phosphoramidite & Activator) Deblocking->Coupling Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Next_Cycle Repeat for Next Nucleoside Oxidation->Next_Cycle

Caption: The automated solid-phase oligonucleotide synthesis cycle.

phosphoramidite_synthesis Nucleoside 2'-Deoxynucleoside (isoG or 5-Me-isoC) Protection 1. Protection of Exocyclic Groups Nucleoside->Protection Tritylation 2. 5'-O-DMT Protection Protection->Tritylation Phosphitylation 3. 3'-O-Phosphitylation Tritylation->Phosphitylation Purification 4. Purification Phosphitylation->Purification

References

Theoretical Underpinnings of IsoGuanine-IsoCytosine Base Pair Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet beyond the canonical adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) bases holds profound implications for synthetic biology, diagnostics, and therapeutics. Among the most promising synthetic alternatives are isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC), which form a stable base pair with a hydrogen bonding pattern distinct from the native A-T and G-C pairs. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the stability of the isoG-isoC pair, offering quantitative data, detailed experimental and computational protocols, and logical visualizations to support advanced research and development.

Quantitative Analysis of Base Pair Stability

Theoretical studies, primarily employing high-level quantum chemical calculations, have been instrumental in quantifying the interaction energies that govern the stability of the isoG-isoC base pair. These studies consistently show that the isoG-isoC pair, which forms three hydrogen bonds, exhibits stability comparable to or even slightly greater than the canonical G-C pair.[1][2] This enhanced stability is a key factor in its successful incorporation into nucleic acid structures.

A comprehensive study using coupled-cluster theory [CCSD(T)] extrapolated to the complete basis set (CBS) limit—a gold standard in computational chemistry—provides precise interaction energies for a close analog, the isoguanine:1-methylcytosine (isoG:isoCMe or B:S) pair, and compares them against the natural pairs in the Watson-Crick geometry.[3]

Base PairInteraction Energy (kcal/mol) [CCSD(T)/CBS][3]Number of H-Bonds
Adenine - Thymine (A-T)-13.92
Guanine - Cytosine (G-C)-27.53
isoGuanine - isoCytosineMe (B:S)-28.93

Table 1: Comparison of calculated gas-phase interaction energies for natural and unnatural base pairs.

Experimental validation through thermal denaturation studies corroborates these theoretical findings. In one study, the substitution of A-T base pairs with isoG-isoC pairs in the sticky ends of a DNA nanostructure resulted in an 11°C increase in the lattice melting temperature (Tm), from 42°C to 53°C, demonstrating a marked enhancement in thermal stability.

Theoretical & Experimental Protocols

The assessment of base pair stability relies on a synergistic combination of computational modeling and experimental validation. The following sections detail the standard protocols employed in the field.

Quantum chemical calculations provide the most accurate estimates of intrinsic base pair interaction energies in the gas phase.

Objective: To calculate the optimized geometry and interaction energy of a base pair.

Methodology:

  • Model Preparation:

    • Individual nucleobases (isoG, isoC, G, C, etc.) are constructed using molecular modeling software.

    • The bases are positioned in a Watson-Crick orientation. The glycosidic bonds are typically truncated and replaced with methyl groups to simplify the calculation while retaining the electronic character of the base.

  • Geometry Optimization:

    • The initial structure of the base pair is optimized to find its lowest energy conformation.

    • Level of Theory: Density Functional Theory (DFT) is commonly used for optimization. A popular functional is B3LYP.[4]

    • Basis Set: A Pople-style basis set such as 6-31+G(d) is often employed for a balance of accuracy and computational cost.[4]

    • Software: Gaussian, GAMESS, or similar quantum chemistry packages are used.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

  • High-Accuracy Single-Point Energy Calculation:

    • To obtain a more accurate interaction energy, a single-point energy calculation is performed on the optimized geometry using a higher level of theory.

    • Level of Theory: Møller-Plesset perturbation theory (MP2) is a common choice.[4] For benchmark accuracy, Coupled Cluster methods like CCSD(T) are used.[3]

    • Basis Set: A larger, more flexible basis set, such as an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ or aug-cc-pVTZ), is used.[4]

  • Interaction Energy Calculation:

    • The interaction energy (ΔE) is calculated by subtracting the energies of the individual, optimized monomers (EA and EB) from the energy of the optimized dimer (EAB).

    • ΔE = EAB - (EA + EB)

    • Basis Set Superposition Error (BSSE) Correction: The Counterpoise correction method is applied to account for the artificial stabilization that occurs when the basis functions of one monomer are used to describe the other in the dimer calculation.

MD simulations are used to study the dynamics and stability of the isoG-isoC pair within a full DNA duplex in an explicit solvent environment, providing insights into structural fluctuations and environmental effects.

Objective: To assess the structural stability and dynamics of an isoG-isoC pair within a DNA duplex.

Methodology:

  • System Setup:

    • An initial DNA duplex structure containing the isoG-isoC pair is built using nucleic acid builder tools (e.g., NAB, 3DNA).

    • Force Field: A standard biomolecular force field such as CHARMM (e.g., CHARMM36) or AMBER is chosen.[5][6]

    • Parameterization of Unnatural Residues: Since isoG and isoC are not standard residues, their force field parameters (partial charges, bond lengths, angles, dihedrals) must be generated. This is typically done using quantum mechanical calculations (e.g., HF/6-31G*) and fitting procedures compatible with the chosen force field.

  • Solvation and Ionization:

    • The DNA duplex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model).[6]

    • Counter-ions (e.g., Na+ or K+) are added to neutralize the system's charge, and additional salt (e.g., NaCl) is often added to mimic physiological ionic strength (~150 mM).

  • Minimization:

    • The energy of the entire system is minimized to remove steric clashes and unfavorable contacts. This is typically a multi-stage process, first minimizing the solvent and ions while restraining the DNA, then gradually releasing the restraints and minimizing the entire system.

  • Equilibration:

    • The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The pressure is then equilibrated to 1 atm under constant pressure and temperature (NPT ensemble). This ensures the correct density of the simulation box. Positional restraints on the DNA are slowly removed during this phase.

  • Production Run:

    • A long simulation (nanoseconds to microseconds) is run under the NPT ensemble, during which trajectory data (atomic coordinates, velocities, energies) are saved at regular intervals.

  • Analysis:

    • The trajectory is analyzed to assess stability. Key metrics include Root Mean Square Deviation (RMSD) from the initial structure, hydrogen bond occupancy and lifetimes, and analysis of helical parameters to ensure the duplex remains in a stable B-form conformation.

UV melting is the gold-standard experimental technique for determining the thermal stability of a DNA duplex.

Objective: To determine the melting temperature (Tm) of a DNA duplex containing an isoG-isoC pair.

Methodology:

  • Sample Preparation:

    • Synthesize complementary DNA oligonucleotides, one containing isoG and the other isoC.

    • Anneal the strands by mixing them in equimolar amounts in a buffer solution (e.g., 20 mM Sodium Phosphate, 0.25 M NaCl, 0.2 mM EDTA, pH 7.0).[7] Heat the solution to 90°C and slowly cool to room temperature.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[7]

  • Measurement:

    • Place the annealed duplex solution in a quartz cuvette.

    • Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).[7][8] This process tracks the hyperchromic effect—the increase in absorbance as the double-stranded DNA denatures into single strands.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.[8]

    • The Tm is the temperature at the midpoint of the sigmoidal transition, which corresponds to the peak of the first derivative of the melting curve. This is the point at which 50% of the duplexes have dissociated.[8]

    • From the melting curves, thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can also be derived.[8]

Mandatory Visualizations

The isoG-isoC pair is isosteric to the G-C pair but with an inverted hydrogen bonding pattern.

G1 cluster_GC Canonical G-C Pair cluster_isoGC Unnatural isoG-isoC Pair G G C C G->C H-Bond (D-A) H-Bond (A-D) H-Bond (D-A) isoG isoG isoC isoC isoG->isoC H-Bond (A-D) H-Bond (D-A) H-Bond (A-D)

Caption: Hydrogen bonding patterns of G-C vs. isoG-isoC pairs.

The theoretical investigation of base pair stability follows a structured, multi-step workflow.

G2 prep 1. Model Preparation (Build Base Pair Geometry) qm 2. Quantum Mechanics (QM) (Gas Phase) prep->qm md 3. Molecular Dynamics (MD) (Aqueous Environment) prep->md opt Geometry Optimization (e.g., DFT/B3LYP) qm->opt param Parameterize Unnatural Base (QM-derived charges, etc.) md->param energy Interaction Energy Calculation (e.g., MP2, CCSD(T) + BSSE) opt->energy stability 4. Stability Assessment energy->stability Intrinsic Binding Energy sim Build, Solvate & Equilibrate Full DNA Duplex param->sim prod Production Simulation (ns to µs) sim->prod analysis Trajectory Analysis (RMSD, H-Bonds, Helical Params) prod->analysis analysis->stability Structural Integrity

Caption: Workflow for theoretical stability analysis of unnatural base pairs.

Conclusion

Theoretical studies, anchored by quantum mechanics and molecular dynamics, have been pivotal in establishing the isoG-isoC pair as a highly stable, viable component for expanding the genetic alphabet. The calculated interaction energies and validated thermal stability data confirm that the isoG-isoC pair is a robust alternative to the natural G-C pair. The detailed protocols provided herein offer a roadmap for researchers to rigorously evaluate the stability of isoG-isoC and other novel base pairs, facilitating their application in advanced diagnostics, nanotechnology, and the development of novel therapeutics.

References

The Role of Isoguanosine in Xenonucleic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xenonucleic acids (XNAs) are synthetic analogs of DNA and RNA that hold immense promise in the fields of synthetic biology, diagnostics, and therapeutics. Their novel chemical structures, often involving modifications to the sugar-phosphate backbone, can confer properties such as enhanced stability against nuclease degradation, altered hybridization characteristics, and the ability to form unique three-dimensional structures. A key area of XNA research involves the expansion of the genetic alphabet beyond the canonical A, T, C, and G bases. Isoguanosine (B3425122) (isoG), an isomer of guanosine, is a prominent player in this expanded alphabet. This technical guide provides an in-depth exploration of the isoguanosine nucleoside within the context of XNAs, focusing on its synthesis, incorporation, properties, and applications.

Core Concepts of Isoguanosine in XNA

Isoguanosine (isoG), or 2-hydroxyadenine, is a purine (B94841) base that can form a stable base pair with isocytosine (B10225) (isoC) or its 5-methyl derivative (5-methylisocytosine, isoCMe) through three hydrogen bonds, similar to the natural G-C pair.[1] This orthogonal base pair provides a foundation for expanding the genetic code, enabling the development of XNA systems with novel functionalities. The incorporation of isoG into various XNA backbones, such as hexitol (B1215160) nucleic acid (HNA), has been a subject of extensive research to create synthetic genetic polymers with unique properties.[1][2]

Synthesis of isoG-Containing XNA Oligonucleotides

The synthesis of XNA oligonucleotides containing isoguanosine is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.[3][4] This process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support. The key component for incorporating isoG is its corresponding phosphoramidite derivative.

Experimental Protocol: Synthesis of an isoG Phosphoramidite (Adapted from UNA-isoguanine phosphoramidite synthesis)

This protocol provides a general framework for the synthesis of an isoguanosine phosphoramidite, which can be adapted for different XNA sugar scaffolds. The following steps outline the conversion of a protected isoguanosine nucleoside to its phosphoramidite derivative.

Materials:

  • Protected isoguanosine nucleoside (with appropriate sugar and exocyclic amine protection)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous acetonitrile

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Dry the protected isoguanosine nucleoside under high vacuum for several hours. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen).

  • Phosphitylation Reaction:

    • Dissolve the dried protected isoguanosine nucleoside in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The product, being less polar, will have a higher Rf value than the starting nucleoside.

  • Quenching and Work-up:

    • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

    • Extract the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane.

  • Characterization: Confirm the identity and purity of the final phosphoramidite product using ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.

Experimental Protocol: Solid-Phase Synthesis of isoG-Containing XNA

This protocol outlines the general cycle for incorporating an isoG phosphoramidite into a growing XNA chain on an automated synthesizer.[4][5][6]

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial XNA nucleoside.

  • isoG-phosphoramidite and other standard XNA phosphoramidites (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 5-ethylthiotetrazole, 0.25 M in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

  • Capping solution (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

Procedure (One Synthesis Cycle):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution. The support is then washed with acetonitrile.

  • Coupling: The isoG phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing XNA chain. Coupling times for modified phosphoramidites like isoG may need to be extended (e.g., ≥ 600 seconds) to ensure high coupling efficiency.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Iteration: These four steps are repeated for each subsequent nucleoside to be added to the sequence.

  • Final Cleavage and Deprotection: After the final cycle, the XNA oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) are removed by treatment with the cleavage and deprotection solution at an elevated temperature.

  • Purification: The crude XNA oligonucleotide is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Properties of isoG-Containing XNA

The incorporation of isoguanosine into XNA duplexes significantly influences their thermodynamic stability and enzymatic processing.

Thermodynamic Stability

The isoG:isoCMe base pair generally enhances the thermal stability of XNA duplexes. The melting temperature (T_m) is a key parameter used to assess this stability.

XNA BackboneBase PairΔT_m (°C) per modificationReference
Hexitol Nucleic Acid (HNA)h-isoG:h-isoCMe+8.8 (compared to h-isoG:dT)[1]
Deoxyribonucleic Acid (DNA)d-isoG:d-isoCMe+7.8 (compared to d-isoG:dT)[1]

Table 1: Representative thermal stability data for isoG-containing nucleic acid duplexes.

Enzymatic Incorporation and Kinetic Analysis

The efficiency of incorporating isoG nucleotides into a growing XNA chain by polymerases is a critical factor for in vitro and in vivo applications. This is often assessed through kinetic studies.

Experimental Protocol: Single Nucleotide Incorporation Assay

This protocol allows for the kinetic analysis of the incorporation of an isoG triphosphate (isoGTP) opposite a template base by an XNA polymerase.[7][8]

Materials:

  • 5'-fluorescently labeled primer and a complementary template strand with a 5' overhang containing the templating base for isoG incorporation.

  • XNA polymerase.

  • isoGTP and other dNTPs/XNTPs.

  • Reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 10 mM DTT, 100 mM KCl, 5% glycerol).

  • Quenching solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Denaturing polyacrylamide gel (e.g., 15-20%).

  • Gel electrophoresis apparatus and power supply.

  • Fluorescence imager.

Procedure:

  • Primer-Template Annealing: Anneal the fluorescently labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, reaction buffer, and varying concentrations of isoGTP.

  • Initiation: Initiate the reaction by adding the XNA polymerase. Reactions are typically carried out at the optimal temperature for the polymerase.

  • Time-Course Analysis: Take aliquots of the reaction at different time points and quench them with the quenching solution.

  • Gel Electrophoresis: Separate the reaction products (unextended primer and extended primer) on a denaturing polyacrylamide gel.

  • Quantification: Visualize the gel using a fluorescence imager and quantify the bands corresponding to the unextended and extended primers.

  • Kinetic Parameter Calculation: Plot the product formation over time to determine the initial reaction rates. From these rates, kinetic parameters such as K_m and k_cat can be determined by fitting the data to the Michaelis-Menten equation.

PolymeraseXNA BackboneSubstrateK_m (µM)k_pol (s⁻¹)Reference
Engineered B-family PolymeraseHNAh-isoGTPData not available in searchesData not available in searchesN/A
KOD Polymerase VariantDNAd-isoGTPData not available in searchesData not available in searchesN/A

Applications of isoG-Containing XNA

The unique properties of isoG-containing XNAs make them valuable tools in various applications, particularly in the development of aptamers and diagnostic probes.

XNA Aptamers

Aptamers are structured oligonucleotides that can bind to specific targets with high affinity and specificity.[9] The inclusion of isoG in an XNA library for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) can expand the chemical diversity and potentially lead to aptamers with improved binding properties and nuclease resistance.

Experimental Workflow: X-SELEX for isoG-Modified XNA Aptamers

The following diagram illustrates a typical workflow for the in vitro selection of isoG-containing XNA aptamers.

X_SELEX_Workflow cluster_Preparation Library Preparation cluster_Selection Selection cluster_Amplification Amplification DNA_Library Initial DNA Library (Randomized Region) XNA_Synthesis Enzymatic Synthesis of isoG-XNA Library DNA_Library->XNA_Synthesis XNA Polymerase, isoGTP, dNTPs Incubation Incubation with Target XNA_Synthesis->Incubation Binding Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Washing Reverse_Transcription Reverse Transcription Partitioning->Reverse_Transcription Elution of Bound XNA PCR_Amplification PCR Amplification Reverse_Transcription->PCR_Amplification DNA Polymerase, dNTPs Enrichment_Cycle Repeat 8-12 Cycles PCR_Amplification->Enrichment_Cycle Next Round of Selection Enrichment_Cycle->XNA_Synthesis Input for next cycle Sequencing Sequencing and Characterization Enrichment_Cycle->Sequencing Analysis of Enriched Pool

Caption: Workflow for X-SELEX of isoG-containing XNA aptamers.

In Vivo Considerations: Cellular Uptake and Stability

For therapeutic applications, the cellular uptake and stability of isoG-containing XNAs are of paramount importance. While specific data for isoG-XNA is limited, studies on other backbone-modified oligonucleotides suggest that the nature of the sugar modification significantly influences cellular internalization pathways and efficiencies.[10][11][12][13][14] Generally, XNAs exhibit higher resistance to nuclease degradation compared to natural nucleic acids. The cellular uptake of modified oligonucleotides can occur through various endocytic pathways, and targeting ligands are often conjugated to enhance delivery to specific cell types.[13]

Logical Relationship: Factors Influencing In Vivo Efficacy

InVivo_Factors cluster_Properties XNA Properties cluster_BiologicalBarriers Biological Barriers Backbone Backbone Chemistry (e.g., HNA, GNA) Nuclease Nuclease Degradation Backbone->Nuclease Influences Resistance Base_Mod Base Modification (isoG) Structure 3D Structure Base_Mod->Structure Uptake Cellular Uptake Structure->Uptake Affects Receptor Binding Efficacy In Vivo Efficacy Nuclease->Efficacy Determines Bioavailability Trafficking Intracellular Trafficking Uptake->Trafficking Trafficking->Efficacy Dictates Target Engagement

Caption: Factors influencing the in vivo efficacy of isoG-XNA.

Conclusion and Future Directions

Isoguanosine is a powerful tool for expanding the chemical and functional space of xenonucleic acids. Its ability to form a stable, orthogonal base pair with isocytosine opens up new avenues for the development of novel diagnostics, therapeutics, and synthetic biological systems. The methodologies for synthesizing and incorporating isoG into XNA backbones are well-established, although optimization is often required for specific XNA chemistries. Future research will likely focus on a more comprehensive characterization of the thermodynamic and kinetic properties of isoG in a wider range of XNA scaffolds, as well as on exploring the in vivo behavior of these modified nucleic acids. The continued development of engineered polymerases with improved efficiency and fidelity for incorporating isoG and other unnatural bases will be crucial for advancing the field of xenobiology and realizing the full potential of XNA technologies.

References

A Historical Perspective on the Development of Unnatural Base Pairs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The central dogma of molecular biology, for decades, was defined by a four-letter genetic alphabet. The faithful pairing of adenine (B156593) (A) with thymine (B56734) (T) and guanine (B1146940) (G) with cytosine (C) forms the basis of heredity and the template for the synthesis of proteins that carry out the vast majority of cellular functions. However, the last few decades have witnessed a paradigm shift with the advent of unnatural base pairs (UBPs), artificially created nucleobases that can be incorporated into DNA and RNA, expanding the genetic alphabet and opening up unprecedented possibilities in synthetic biology, diagnostics, and therapeutics. This technical guide provides a historical perspective on the development of these novel molecular tools, detailing the key milestones, experimental methodologies, and the quantitative data that underscore their efficacy.

Early Concepts and Pioneering Efforts: The Dawn of an Expanded Alphabet

The theoretical underpinnings for expanding the genetic alphabet were laid as early as 1962, when Alexander Rich proposed the possibility of an artificial third base pair.[1] However, it was not until the late 1980s that the first significant experimental strides were made.

The Hydrogen-Bonding Approach: Benner's Iso-G and Iso-C

In 1989, the laboratory of Steven Benner reported the synthesis of isoguanine (B23775) (iso-G) and isocytosine (B10225) (iso-C), a pair of nucleobase analogs designed to form a third base pair through a unique hydrogen-bonding pattern, distinct from the natural A-T and G-C pairs.[1][2] This pioneering work demonstrated for the first time that the cellular machinery could recognize and process a non-native base pair. Benner's group also explored other hydrogen-bonded pairs like xanthine (B1682287) (X) and 2,6-diaminopyrimidine (κ).[1] While these early systems proved the principle of genetic alphabet expansion, they were hampered by issues such as the keto-enol tautomerization of iso-G and iso-C, which led to lower replication fidelity.[3]

Challenging the Dogma: Kool's Non-Hydrogen-Bonded Shape Mimics

In the mid-1990s, Eric Kool's group took a revolutionary approach by questioning the necessity of hydrogen bonds for base pairing. They synthesized nonpolar nucleobase analogs, such as 4-methylbenzimidazole (Z) and 2,4-difluorotoluene (B1202308) (F), which were designed to be steric isosteres of the natural A-T pair.[2] Their experiments revealed that DNA polymerase could efficiently and faithfully replicate these "shape mimics," suggesting that steric complementarity and hydrophobic packing forces could be as important as hydrogen bonding in determining polymerase selectivity.[4] This discovery was a critical turning point, opening the door to the development of a new class of UBPs.

The Rise of Hydrophobic Unnatural Base Pairs: A New Paradigm

Building on the concept of shape complementarity, several research groups began to develop UBPs that primarily rely on hydrophobic and packing interactions for their pairing specificity. These efforts have led to the creation of highly efficient and faithful UBP systems.

The Romesberg Laboratory: Engineering a Semi-Synthetic Organism

The laboratory of Floyd Romesberg has been a major force in the development of hydrophobic UBPs. Through extensive screening and optimization, they identified a series of promising pairs, including d5SICS-dMMO2 and, later, the more efficient d5SICS-dNaM and dTPT3-dNaM pairs.[3][5][6][7] These UBPs exhibit high fidelity and efficiency in PCR and in vitro transcription.[8][9]

A landmark achievement from the Romesberg group was the creation of the first semi-synthetic organism (SSO).[10][11] They engineered E. coli to import the necessary unnatural triphosphates and replicate a plasmid containing the dNaM-d5SICS pair.[10][11] This groundbreaking work demonstrated that an expanded genetic alphabet could be maintained and propagated in vivo, paving the way for the creation of organisms with novel functions.[12][13]

The Hirao Laboratory: High-Fidelity UBPs for Aptamer Development

Ichiro Hirao's group has also made significant contributions to the field, developing a series of highly specific hydrophobic UBPs. Their work led to the creation of the Ds-Px pair (7-(2-thienyl)imidazo[4,5-b]pyridine and 2-nitro-4-propynylpyrrole), which exhibits exceptional fidelity (>99.9% per replication cycle) in PCR amplification.[1][12][14][15]

The high fidelity of the Ds-Px pair has been leveraged in the development of high-affinity DNA aptamers through a process called genetic alphabet expansion SELEX (ExSELEX).[16][17][18][19] By incorporating the hydrophobic Ds base into the aptamer library, the chemical diversity of the pool is increased, leading to the isolation of aptamers with significantly enhanced binding affinities to their targets.[16]

Quantitative Performance of Unnatural Base Pair Systems

The utility of any UBP system is ultimately determined by its performance in key enzymatic processes. The following tables summarize the quantitative data on the fidelity and efficiency of some of the most successful UBP systems developed to date.

UBP SystemDeveloperFidelity (% per replication cycle)Notes
iso-G:iso-C BennerLower fidelity due to tautomerizationOne of the first functional UBPs based on hydrogen bonding.[3]
d5SICS:dNaM Romesberg>99.9%A hydrophobic UBP successfully used in the first semi-synthetic organism.[9]
dTPT3:dNaM RomesbergApproaching natural base pair fidelityAn optimized hydrophobic UBP with high efficiency in PCR.[20]
Ds:Px Hirao>99.9%A highly specific hydrophobic UBP used for high-affinity aptamer generation.[1][14][15]
dCNMO:dTPT3 RomesbergMost efficiently replicated UBP to dateA more recent and highly optimized hydrophobic UBP.[6]
UBP SystemApplicationKey Performance MetricReference
Ds:Px ExSELEX for aptamer generation>100-fold increase in binding affinity compared to natural aptamers[16]
dTPT3:dNaM PCR AmplificationAmplification efficiency only 4-fold lower than natural DNA[20]
d5SICS:dNaM In vivo replication in SSOStable propagation for multiple generations[10][12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving unnatural base pairs.

Synthesis of Unnatural Deoxyribonucleoside Triphosphates (dNTPs)

The availability of high-quality unnatural dNTPs is a prerequisite for all applications. A common and efficient method for their synthesis is a one-pot, three-step procedure.[21]

General Protocol:

  • Monophosphorylation: The unprotected nucleoside is first monophosphorylated. A common method involves reacting the nucleoside with a phosphitylating reagent, such as salicyl phosphorochloridite, which selectively reacts with the 5'-hydroxyl group.[22]

  • Pyrophosphate Reaction: The resulting monophosphate is then reacted with tributylammonium (B8510715) pyrophosphate.

  • Hydrolysis: The final step involves the hydrolysis of the cyclic intermediate to yield the desired 5'-triphosphate.[21]

  • Purification: The synthesized dNTP is typically purified by anion-exchange chromatography.

PCR Amplification with Unnatural Base Pairs

The ability to amplify DNA containing UBPs is crucial for many downstream applications.

Typical PCR Protocol:

  • Reaction Mixture:

    • DNA template containing the UBP

    • Forward and reverse primers

    • All four natural dNTPs (dATP, dGTP, dCTP, dTTP)

    • The two corresponding unnatural dNTPs

    • A thermostable DNA polymerase with high fidelity (e.g., Deep Vent DNA polymerase for the Ds-Px pair)[14]

    • PCR buffer with appropriate Mg²⁺ concentration

  • Thermal Cycling Conditions:

    • Initial Denaturation: 94-98°C for 1-3 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 94-98°C for 15-30 seconds.

      • Annealing: 45-65°C for 30 seconds (temperature depends on primer melting temperatures).

      • Extension: 65-72°C for a duration dependent on the amplicon length (e.g., 4 minutes for longer fragments).[14]

    • Final Extension: 72°C for 5-10 minutes.

The fidelity of UBP amplification can be assessed by sequencing the PCR products. A modified sequencing method is often required where the UBP is replaced by a natural base during a "replacement PCR" prior to standard sequencing.[23][24]

In Vitro Transcription with Unnatural Base Pairs

The site-specific incorporation of unnatural nucleotides into RNA opens up possibilities for creating novel ribozymes and functional RNAs.

General In Vitro Transcription Protocol:

  • Template Preparation: A double-stranded DNA template containing the UBP under the control of a suitable promoter (e.g., T7 promoter) is required.

  • Transcription Reaction:

    • Linearized DNA template

    • All four natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

    • The corresponding unnatural rNTPs

    • T7 RNA polymerase

    • Transcription buffer

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • RNA Purification: The transcribed RNA is purified, typically by gel electrophoresis or spin column chromatography.

The incorporation of the unnatural nucleotide can be confirmed by methods such as mass spectrometry or reverse transcription assays.[25]

Genetic Alphabet Expansion SELEX (ExSELEX)

ExSELEX is a powerful technique for generating high-affinity DNA aptamers containing unnatural bases.

ExSELEX Workflow:

  • Library Design: A DNA library is synthesized containing random natural base sequences and one or more unnatural bases (e.g., Ds) at specific positions.[2]

  • Selection: The library is incubated with the target molecule.

  • Partitioning: Aptamers that bind to the target are separated from the unbound sequences.

  • Amplification: The bound aptamers are eluted and amplified by PCR using both natural and the corresponding unnatural dNTPs (e.g., dDsTP and dPxTP). Asymmetric PCR can be used to generate single-stranded DNA for the next round of selection.[2]

  • Iterative Rounds: Steps 2-4 are repeated for several rounds (typically 7-12) to enrich for high-affinity aptamers.

  • Sequencing and Characterization: The enriched aptamer pool is sequenced, and individual aptamers are synthesized and characterized for their binding affinity and specificity.

Visualizing Key Processes in UBP Development

The following diagrams, generated using the DOT language, illustrate some of the fundamental workflows in the application of unnatural base pairs.

Unnatural_Base_Pair_Development_Timeline cluster_1960s 1960s: Conceptualization cluster_1980s 1980s: First Experimental Steps cluster_1990s 1990s: A New Approach cluster_2000s_onward 2000s-Present: High-Fidelity Hydrophobic UBPs and In Vivo Applications 1962_Rich 1962: Alexander Rich proposes the concept of a third base pair 1989_Benner 1989: Benner's group synthesizes and tests iso-G and iso-C 1962_Rich->1989_Benner Theoretical Foundation Mid_1990s_Kool Mid-1990s: Kool's group develops non-hydrogen-bonded shape mimics (Z and F) 1989_Benner->Mid_1990s_Kool Proof of Concept 2000s_Hirao_Romesberg 2000s: Development of hydrophobic UBPs (Ds-Px, d5SICS-dNaM) Mid_1990s_Kool->2000s_Hirao_Romesberg Paradigm Shift 2014_Romesberg 2014: Romesberg's group creates the first semi-synthetic organism 2000s_Hirao_Romesberg->2014_Romesberg Towards In Vivo Systems Present Present: Optimization of UBPs, applications in diagnostics, therapeutics, and materials science 2014_Romesberg->Present Expanding Applications

A timeline of key milestones in the development of unnatural base pairs.

ExSELEX_Workflow Start Start Library 1. Synthesize DNA Library (Natural bases + UBP) Start->Library Incubation 2. Incubate Library with Target Library->Incubation Partitioning 3. Separate Bound and Unbound Sequences Incubation->Partitioning Elution 4. Elute Bound Sequences Partitioning->Elution Amplification 5. PCR Amplification (with natural and unnatural dNTPs) Elution->Amplification Next_Round More Rounds? Amplification->Next_Round Next_Round->Incubation Yes Sequencing 6. Sequence Enriched Pool Next_Round->Sequencing No Characterization 7. Synthesize and Characterize Individual Aptamers Sequencing->Characterization End End Characterization->End

Workflow for Genetic Alphabet Expansion SELEX (ExSELEX).

SemiSynthetic_Organism_Replication Start Start Transporter_Expression 1. Express Nucleotide Transporter in E. coli Start->Transporter_Expression UBP_Uptake 2. Supply Unnatural Triphosphates (dNaMTP, d5SICSTP) in Growth Medium Transporter_Expression->UBP_Uptake Plasmid_Introduction 3. Introduce Plasmid Containing UBP (dNaM-d5SICS) UBP_Uptake->Plasmid_Introduction Replication 4. Host Replication Machinery Replicates the Plasmid Plasmid_Introduction->Replication UBP_Incorporation 5. Endogenous DNA Polymerase Incorporates Unnatural Bases Replication->UBP_Incorporation Cell_Division 6. Cell Division and Propagation of the Expanded Genetic Alphabet UBP_Incorporation->Cell_Division Analysis 7. Isolate Plasmids and Verify UBP Retention Cell_Division->Analysis End End Analysis->End

Workflow for the in vivo replication of an unnatural base pair in a semi-synthetic organism.

Future Directions and Applications

The development of unnatural base pairs is a rapidly evolving field with immense potential. Future research will likely focus on:

  • Further Optimization: Creating UBPs with even higher fidelity and efficiency, approaching or exceeding that of natural base pairs.

  • Expanding the Repertoire: Developing a wider range of UBPs with diverse chemical functionalities.

  • In Vivo Applications: Engineering more complex semi-synthetic organisms capable of synthesizing novel proteins and materials.

  • Diagnostics: Utilizing UBPs in highly specific and sensitive diagnostic assays.

  • Therapeutics: Developing aptamers and other nucleic acid-based drugs with enhanced stability and target affinity.

The expansion of the genetic alphabet from four to six or more letters represents a fundamental breakthrough in molecular biology. The historical journey, from a theoretical concept to the creation of semi-synthetic life, showcases the power of chemical innovation to reshape our understanding and manipulation of biological systems. For researchers in the life sciences and drug development, the era of an expanded genetic code has just begun, promising a future rich with novel discoveries and transformative technologies.

References

An Introductory Guide to Isoguanosine for Molecular Biologists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine (B1672433), presents a compelling expansion of the central dogma of molecular biology. Its unique base-pairing properties, forming a stable, non-canonical pair with isocytosine (B10225) (isoC), offer a powerful tool for the development of synthetic genetic polymers, diagnostic probes, and therapeutic agents. This guide provides a comprehensive overview of isoguanosine, detailing its chemical properties, synthesis, and diverse applications in molecular biology. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate its adoption and exploration in research and development.

Introduction to Isoguanosine

Isoguanosine, or 2-hydroxyadenosine, is a purine (B94841) nucleoside that differs from its canonical isomer, guanosine, by the transposition of the C2 carbonyl and C6 amino groups.[1][2] This seemingly minor structural alteration leads to significant differences in its hydrogen bonding pattern and, consequently, its base-pairing partners. While guanosine pairs with cytosine through three hydrogen bonds in a Watson-Crick geometry, isoguanosine forms a similarly stable three-hydrogen-bond pair with isocytosine.[3][4] This orthogonality to the natural A-T and G-C base pairs is the foundation of its utility in synthetic biology and molecular diagnostics.[5]

Beyond its role in an expanded genetic alphabet, isoguanosine has been identified as a product of oxidative damage to DNA, implicating it as a potential biomarker for cellular stress.[6] Furthermore, its ability to self-assemble into higher-order structures, such as tetramers and decamers, in the presence of specific cations has opened avenues for its use in the development of novel biomaterials and ionophores.[1][2]

Physicochemical Properties and Data

The distinct properties of isoguanosine are summarized below, providing a quantitative basis for its application in various molecular biology techniques.

PropertyValueReference
Molecular Formula C₁₀H₁₃N₅O₅[7]
Molar Mass 283.24 g/mol [7]
Melting Point 248-250 °C
UV Absorption Maxima (pH 7.4) 206 nm, 247 nm, 293 nm[]
UV Absorption Maxima (pH 1.4) 206 nm, 235 nm, 283 nm[]
Pairing Partner Isocytosine (isoC), 5-Methylisocytosine (⁵ᵐisoC)[3][4]
Mispairing Partners Thymine (T), Uracil (U)[3][9]

Synthesis of Isoguanosine and its Derivatives

The successful application of isoguanosine in molecular biology hinges on its efficient synthesis, both as a standalone nucleoside and as a phosphoramidite (B1245037) for incorporation into oligonucleotides.

Chemical Synthesis of Isoguanosine

Several synthetic routes to isoguanosine have been developed, primarily starting from guanosine or other purine analogues.[3][6] A common strategy involves the chemical conversion of 2,6-diaminopurine (B158960) riboside.[9]

Experimental Protocol: Synthesis of Isoguanosine via Diazotization of 2,6-Diaminopurine Riboside [9][10]

  • Suspend 2,6-diaminopurine riboside in water at room temperature.

  • Add acetic acid to the suspension.

  • Add a solution of sodium nitrite (B80452) in water dropwise to the reaction mixture.

  • Stir the resulting clear solution for approximately 40 minutes.

  • Adjust the pH of the yellow solution to 7 with aqueous ammonia (B1221849) in an ice water bath to precipitate the product.

  • The crude isoguanosine can be further purified by recrystallization or chromatography.

Synthesis of Isoguanosine Phosphoramidite

For the incorporation of isoguanosine into synthetic DNA or RNA, a phosphoramidite derivative is required. This involves protecting the reactive functional groups on the base and the sugar moiety.

Experimental Protocol: Synthesis of Isoguanosine Phosphoramidite [11]

  • Protection of the 5'-hydroxyl group: React isoguanosine with dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270) to protect the 5'-hydroxyl group.

  • Protection of the exocyclic amine: The N6-amino group is protected, for example, with a diisobutylformamidine group.

  • Protection of the 2'-hydroxyl group (for RNA synthesis): The 2'-hydroxyl group is protected with a suitable protecting group like TBDMS-Cl.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base to yield the final phosphoramidite.

  • Purify the final product using silica (B1680970) gel chromatography.

Enzymatic Synthesis of Isoguanosine Triphosphate (isoGTP)

The enzymatic synthesis of isoGTP is crucial for its use in polymerase-based applications. This is typically achieved through a series of phosphorylation steps starting from the nucleoside.[12]

Experimental Workflow: Enzymatic Synthesis of isoGTP

enzymatic_synthesis isoG Isoguanosine isoGMP isoGMP isoG->isoGMP Nucleoside Kinase (e.g., Ribokinase) isoGDP isoGDP isoGMP->isoGDP Nucleoside Monophosphate Kinase (e.g., Guanylate Kinase) isoGTP isoGTP isoGDP->isoGTP Nucleoside Diphosphate Kinase

Caption: Enzymatic cascade for the synthesis of isoGTP.

Applications in Molecular Biology

The unique properties of isoguanosine have led to its application in a variety of molecular biology techniques, expanding the toolkit available to researchers.

Expanded Genetic Alphabet and Synthetic Polymers

The orthogonal base pairing of isoguanosine with isocytosine allows for the creation of a six-letter genetic alphabet (A, T, G, C, isoG, isoC). This expanded genetic system, often referred to as xeno-nucleic acid (XNA), has profound implications for synthetic biology, enabling the storage of greater information density and the creation of novel genetic polymers with unique properties.[13][14]

Polymerase Chain Reaction (PCR) with Isoguanosine

The isoG-isoC base pair can be efficiently and faithfully replicated by certain DNA polymerases, allowing for its use in PCR.[4][7] This enables the amplification of nucleic acid sequences containing this non-canonical base pair.

Experimental Protocol: PCR with Isoguanosine-Containing Templates [7]

  • Reaction Mix:

    • 10x PCR Buffer (specific to the polymerase)

    • dNTP mix (dATP, dTTP, dCTP, dGTP, d-isoCTP, d-isoGTP)

    • Forward and Reverse Primers

    • DNA Template containing isoG and/or isoC

    • Taq DNA Polymerase or other suitable polymerase

    • Nuclease-free water

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 1-2 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 10-30 seconds.

      • Annealing: 55-65°C for 10-30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 30-60 seconds (dependent on amplicon length).

    • Final Extension: 72°C for 5-10 minutes.

Logical Relationship: PCR with an Expanded Alphabet

pcr_workflow cluster_input Input Components cluster_process PCR Cycles Template DNA Template (with isoG/isoC) Denaturation Denaturation (95°C) Template->Denaturation Primers Primers Primers->Denaturation dNTPs dNTPs + d-isoNTPs dNTPs->Denaturation Polymerase DNA Polymerase Polymerase->Denaturation Annealing Annealing (55-65°C) Extension Extension (72°C) Amplicon Amplified DNA (containing isoG/isoC) Extension->Amplicon

Caption: Workflow for PCR using an expanded genetic alphabet.

DNA Sequencing of Isoguanosine-Containing Oligonucleotides

Standard sequencing methods can be adapted to identify the position of isoguanosine within a DNA sequence. This is essential for verifying the integrity of synthetic oligonucleotides and for analyzing the results of experiments involving XNA.[15][16]

Experimental Protocol: Modified Dye-Terminator Sequencing [15]

  • Cycle Sequencing Reaction:

    • Prepare a reaction mix containing the isoguanosine-containing DNA template, a sequencing primer, a suitable DNA polymerase, and a mixture of dNTPs and fluorescently labeled ddNTPs.

    • Crucially, include d-isoCTP in the reaction to allow for correct incorporation opposite template isoG.

  • Thermocycling: Perform cycle sequencing as per standard protocols.

  • Purification: Purify the sequencing products to remove unincorporated dyes and primers.

  • Capillary Electrophoresis: Analyze the purified products on a capillary electrophoresis-based DNA sequencer. The presence of isoguanine (B23775) can be inferred from the sequence data, often appearing as a stop or a specific signal depending on the analysis software and the specific dye terminators used.

Isoguanosine in Aptamers and Ribozymes

The introduction of isoguanosine into nucleic acid libraries for SELEX (Systematic Evolution of Ligands by Exponential Enrichment) can expand the chemical diversity and potentially lead to the discovery of aptamers and ribozymes with novel binding specificities and catalytic activities.[17][18] The unique structural properties of isoguanosine can contribute to the formation of complex tertiary structures essential for function.

Experimental Workflow: SELEX with Isoguanosine-Modified Libraries

selex_workflow Library Initial Library (with isoG) Incubation Incubation with Target Library->Incubation Partitioning Partitioning of Bound and Unbound Incubation->Partitioning Elution Elution of Bound Sequences Partitioning->Elution Amplification PCR Amplification (with d-isoNTPs) Elution->Amplification NextRound Next Round of Selection Amplification->NextRound Sequencing Sequencing and Analysis Amplification->Sequencing NextRound->Incubation Iterative Cycles

Caption: SELEX workflow for the selection of isoguanosine-modified aptamers.

Therapeutic and Diagnostic Potential

The unique characteristics of isoguanosine also position it as a molecule of interest in therapeutic and diagnostic applications.

Isoguanosine as a Biomarker

Isoguanine has been identified as a product of oxidative damage to adenine (B156593) in DNA and RNA.[6] Its presence in biological samples could therefore serve as a biomarker for oxidative stress, which is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.

Therapeutic Applications

The ability of isoguanosine and its derivatives to self-assemble into G-quadruplex-like structures has drawn parallels with guanosine.[1][2] G-quadruplexes are known to play roles in telomere maintenance and gene regulation, and molecules that can modulate these structures are of significant interest in cancer therapy. The distinct assembly properties of isoguanosine may offer new avenues for the design of targeted therapeutics.

Conclusion

Isoguanosine represents a significant step towards expanding the functional repertoire of nucleic acids. Its predictable and stable pairing with isocytosine provides a robust platform for the development of synthetic genetic systems with enhanced capabilities. The protocols and data presented in this guide are intended to serve as a foundational resource for molecular biologists seeking to explore the potential of isoguanosine in their research. As synthetic methodologies become more refined and our understanding of its biological implications deepens, isoguanosine is poised to become an increasingly valuable tool in the fields of synthetic biology, diagnostics, and therapeutics.

References

Methodological & Application

Large-Scale Synthesis of High-Purity Isoguanosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine, holds significant promise in diverse fields including the development of therapeutic agents, molecular diagnostics, and supramolecular chemistry. Its unique hydrogen bonding capabilities make it a valuable component in the design of novel nucleic acid structures and functional materials. However, the widespread application of isoguanosine has been hampered by the lack of accessible and scalable methods for its high-purity synthesis. This document provides detailed application notes and robust protocols for the large-scale synthesis of high-purity isoguanosine, addressing the needs of researchers, scientists, and professionals in drug development. The protocols outlined herein are based on established and recently developed methodologies, with a focus on yield, purity, and scalability.

Introduction

Isoguanosine's distinct chemical properties, stemming from the transposition of the amino and carbonyl groups compared to guanosine, enable it to form unique base pairs and higher-order structures. This has led to its exploration in areas such as antigene and antisense therapies, the development of aptamers, and the construction of self-assembling nanomaterials. The critical bottleneck for realizing the full potential of isoguanosine lies in its efficient and scalable synthesis. This document details a recently reported, simple, and convenient method for the hectogram-scale synthesis of high-purity isoguanosine via the diazotization of 2,6-diaminopurine (B158960) riboside.[1][2][3] Additionally, alternative synthetic strategies are presented to provide a comprehensive overview for researchers.

Data Presentation

Table 1: Comparison of Large-Scale Isoguanosine Synthesis Methods

Starting MaterialKey ReagentsScaleReported YieldReference
2,6-Diaminopurine RibosideSodium Nitrite, Acetic AcidHectogram (200 g)41-44.5%[1]
Xanthosine DerivativesPPh3, CCl4, PyridineNot Specified76% (overall)[4]
GuanosineAc2O, POCl3, n-pentyl nitrite, etc.Not Specified64% (overall, 5 steps)
AICA RibosideBenzoyl isothiocyanate, DCCNot Specified77%
6-ChloroxanthosineNot SpecifiedNot Specified80%

Table 2: Analytical Characterization of High-Purity Isoguanosine

Analytical MethodPurposeKey Parameters/Observations
HPLC Purity AssessmentMobile Phase: Acetonitrile/Ammonium Bicarbonate Gradient
¹H NMR Structural Confirmation & PuritySignals around 10.82 and 8.77–7.17 ppm (base), 3.47–5.87 ppm (sugar)[1]
UPLC-MS/MS Quantification & Impurity ProfilingHigh-resolution mass spectrometry for identity confirmation.[5]
UV Spectroscopy Identity ConfirmationComparison of spectra with a known standard.[1]
FT-IR Spectroscopy Functional Group AnalysisCharacteristic peaks for amino and carbonyl groups.[1][3]
Powder X-Ray Diffraction (PXRD) Crystalline Structure AnalysisComparison of diffraction patterns with a reference.[1][3]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Isoguanosine via Diazotization of 2,6-Diaminopurine Riboside

This protocol is adapted from a recently published method and is suitable for producing hectogram quantities of high-purity isoguanosine.[1][2][3]

Materials:

  • 2,6-Diaminopurine riboside (200 g, 0.71 mol)

  • Deionized Water (H₂O)

  • Acetic Acid (AcOH) (1 L, 17.4 mol)

  • Sodium Nitrite (NaNO₂) (122 g, 1.76 mol)

  • Aqueous Ammonia (B1221849) (NH₃, 2.8%)

  • Hydrochloric Acid (HCl, 0.1 M)

  • Sodium Hydroxide (NaOH, 0.1 M)

  • Activated Charcoal

  • Ice

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend 200 g of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature.

  • Acidification: Slowly add 1 L of acetic acid over 5 minutes with stirring.

  • Diazotization: In a separate beaker, dissolve 122 g of NaNO₂ in 1 L of H₂O. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the resulting clear solution for 40 minutes. The solution will turn yellow.

  • Precipitation: Cool the reaction vessel in an ice water bath and adjust the pH to 7 by adding 2.8% aqueous ammonia to precipitate the crude product.

  • Filtration: Isolate the crude precipitate by filtration.

Purification Protocol:

  • Dissolution and Decolorization: Dissolve the crude precipitate in 0.1 M HCl with gentle heating. Add activated charcoal to the solution.

  • Hot Filtration: Perform a hot filtration to remove the activated charcoal and other insoluble impurities.

  • Crystallization: Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified isoguanosine.

  • Washing and Drying: Filter the purified product, wash the solid with ice water, and dry it under vacuum to yield a white powder.

Expected Yield: 82 - 89 g (41 - 44.5%)[1]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Reagents:

  • Mobile Phase A: 0.05 M Ammonium Bicarbonate

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation: Prepare a standard solution of isoguanosine of known concentration and a solution of the synthesized sample in the mobile phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 5% to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes) can be employed to separate impurities.

  • Analysis: Inject the standard and sample solutions. The purity of the synthesized isoguanosine can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Mandatory Visualization

Isoguanosine_Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 2_6_diaminopurine_riboside 2,6-Diaminopurine Riboside Diazotization Diazotization 2_6_diaminopurine_riboside->Diazotization NaNO2_AcOH Sodium Nitrite (NaNO₂) Acetic Acid (AcOH) NaNO2_AcOH->Diazotization Precipitation Precipitation (pH 7) Diazotization->Precipitation Purification Purification Precipitation->Purification Isoguanosine High-Purity Isoguanosine Purification->Isoguanosine

Caption: Synthetic pathway for isoguanosine.

Isoguanosine_Purification_Workflow Crude_Product Crude Isoguanosine Precipitate Dissolution Dissolve in 0.1 M HCl (with heating) Crude_Product->Dissolution Decolorization Add Activated Charcoal Dissolution->Decolorization Hot_Filtration Hot Filtration (Remove Impurities) Decolorization->Hot_Filtration Crystallization Cool and Neutralize with 0.1 M NaOH Hot_Filtration->Crystallization Final_Product High-Purity Isoguanosine Crystallization->Final_Product

Caption: Purification workflow for isoguanosine.

References

Application Notes and Protocols for the Chemical Synthesis of Isoguanosine (isoG) Nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine (B1672433), is a naturally occurring modified nucleoside with significant potential in various fields, including the development of unnatural base pairs for expanding the genetic alphabet, supramolecular chemistry, and cancer therapy.[1][2][3] Its unique hydrogen bonding capabilities allow for self-assembly into higher-order structures.[1] This document provides detailed protocols for the chemical synthesis of isoguanosine, focusing on a high-yield, scalable method. It includes quantitative data summaries and a visual representation of the synthetic workflow to aid researchers in the efficient production of this valuable compound.

Introduction

Isoguanosine, also known as crotonoside (B1669630) or 2-oxoadenosine, differs from guanosine by the transposition of the C2 amino and C6 carbonyl groups.[1][4] While found in nature in organisms like croton beans and butterfly wings, its low natural abundance necessitates chemical synthesis for research and development purposes.[4] Several synthetic strategies have been developed over the years, which can be broadly categorized into three main approaches:

  • Introduction of functional groups to a pre-existing purine (B94841) ring: This includes methods starting from 2,6-diaminopurine (B158960) riboside or adenosine-1-oxide.[4]

  • Conversion from guanosine: This involves the chemical transformation of the more common guanosine nucleoside.[4][5][6]

  • Construction of the purine ring: This approach builds the isoguanine (B23775) base onto a ribosylamine precursor, such as 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (AICA riboside).[4]

This protocol will focus on a modern and efficient method for the large-scale synthesis of high-purity isoguanosine via the diazotization of 2,6-diaminopurine riboside.[2][3] This method is noted for its simplicity, convenience, and high yields.[2][3]

Experimental Protocols

Method 1: Synthesis of Isoguanosine via Diazotization of 2,6-Diaminopurine Riboside

This method is adapted from recent literature describing a simple and convenient approach for the large-scale synthesis of isoguanosine.[2][3] The reaction involves the selective deamination of the 6-amino group of 2,6-diaminopurine riboside using a diazotizing agent.

Materials:

  • 2,6-Diaminopurine riboside

  • Sodium nitrite (B80452) (NaNO₂)

  • Acetic acid (AcOH)

  • Deionized water

  • Aqueous ammonia (B1221849) (NH₃·H₂O)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve 2,6-diaminopurine riboside in deionized water.

  • Addition of Reagents: To the stirred solution, add acetic acid followed by the portion-wise addition of sodium nitrite at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 40 minutes.[2] The progress of the reaction can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Neutralization and Precipitation: After the reaction is complete, carefully add aqueous ammonia to the solution to adjust the pH to 7.[2] This will cause the crude isoguanosine product to begin precipitating.

  • Further Precipitation: For enhanced precipitation, add 0.1 M sodium hydroxide solution to deprotonate the N7-position of isoguanosine, leading to further precipitation of the product.[7]

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts and impurities.

  • Purification (Optional but Recommended): The crude product can be further purified by recrystallization from hot water or by using column chromatography to achieve high purity. One historical method of purification involved the use of charcoal.[4]

  • Drying: Dry the purified isoguanosine product under vacuum to obtain a stable solid.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Data Presentation

The following tables summarize quantitative data from various reported synthetic methods for isoguanosine and its derivatives.

Table 1: Comparison of Synthetic Routes for Isoguanosine

Starting MaterialKey ReagentsReported YieldReference
2,6-Diamino-9-β-D-ribofuranosylpurineNitrous acid (from NaNO₂, acid)57%[4]
Protected 6-chloroxanthosineNot specified80%[4]
GuanosineMulti-step processNot specified in abstracts[1][5]
AICA ribosideMulti-step process77% (for isoguanine)[1]
2,6-Diaminopurine ribosideNaNO₂, AcOH97.2% (pre-treatment)[7]

Table 2: Pre-treatment Yields for Isoguanosine and Derivatives via Diazotization [7]

CompoundStarting MaterialPre-treatment Yield
Isoguanosine (isoG)2,6-Diaminopurine riboside97.2%
2'-Fluoro-isoguanosine2'-Fluoro-2,6-diaminopurine riboside96.0%
2'-Deoxy-isoguanosine2'-Deoxy-2,6-diaminopurine riboside92.4%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the chemical synthesis of isoguanosine via the diazotization of 2,6-diaminopurine riboside.

Chemical_Synthesis_of_Isoguanosine Start Start: 2,6-Diaminopurine Riboside Dissolution Dissolution in Water Start->Dissolution Reaction Diazotization Reaction Dissolution->Reaction Add NaNO2 & AcOH Neutralization Neutralization & Precipitation Reaction->Neutralization Add aq. NH3 & NaOH (pH 7+) Filtration Filtration & Washing Neutralization->Filtration Purification Purification (Optional) Filtration->Purification Crude Product Drying Drying Filtration->Drying If purification is skipped Purification->Drying Pure Product End End: Pure Isoguanosine Drying->End

Caption: Workflow for isoguanosine synthesis.

Signaling Pathways and Applications

Isoguanosine itself is not directly involved in canonical signaling pathways. However, its significance lies in its application in synthetic biology and drug development as a component of an expanded genetic alphabet. The ability of isoguanosine to form a specific base pair with isocytosine (B10225) (isoC) is being explored for the development of novel nucleic acid-based diagnostics and therapeutics.[8] Furthermore, modified isoguanosine derivatives are being investigated for their potential as antiviral or anticancer agents.[5] The self-assembly properties of isoguanosine are also of interest for the creation of novel biomaterials and nanostructures.[1]

The diagram below illustrates the logical relationship of the isoguanosine:isocytosine unnatural base pair within the context of an expanded genetic alphabet.

Expanded_Genetic_Alphabet Natural_Bases Natural Base Pairs AT_Pair Adenine - Thymine Natural_Bases->AT_Pair GC_Pair Guanine - Cytosine Natural_Bases->GC_Pair Expanded_Alphabet Expanded Genetic Alphabet AT_Pair->Expanded_Alphabet GC_Pair->Expanded_Alphabet Unnatural_Bases Unnatural Base Pair isoG_isoC_Pair Isoguanosine - Isocytosine Unnatural_Bases->isoG_isoC_Pair isoG_isoC_Pair->Expanded_Alphabet

Caption: Expanded genetic alphabet concept.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2'-Deoxyisoguanosine 5'-Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyisoguanosine (B9890) 5'-monophosphate (dIMP), also referred to in literature as dBMP, is an unnatural nucleotide precursor that plays a crucial role in the expansion of the genetic alphabet. Its unique hydrogen bonding pattern allows for the formation of a novel base pair with isocytosine, opening avenues for the development of synthetic genetic polymers with novel functions. This document provides detailed protocols for the enzymatic synthesis of dIMP, offering a highly specific and efficient alternative to complex chemical synthesis routes. The enzymatic pathway leverages a two-step reaction catalyzed by a bacteriophage enzyme and a bacterial enzyme, converting 2'-deoxyxanthosine (B1596513) 5'-monophosphate (dXMP) into the desired dIMP.

Principle of the Method

The enzymatic synthesis of 2'-deoxyisoguanosine 5'-monophosphate is a two-step process. The first step involves the conversion of 2'-deoxyxanthosine 5'-monophosphate (dXMP) to succinyl-2'-deoxyisoguanosine 5'-monophosphate (succinyl-dIMP). This reaction is catalyzed by the bacteriophage enzyme PurZ, an adenylosuccinate synthetase homolog. The second step is the removal of the succinyl group from succinyl-dIMP by the bacterial enzyme PurB (adenylosuccinate lyase) to yield the final product, 2'-deoxyisoguanosine 5'-monophosphate (dIMP).[1][2]

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

ParameterStep 1: PurZ-catalyzed reactionStep 2: PurB-catalyzed reaction
Substrate 2'-deoxyxanthosine 5'-monophosphate (dXMP)Succinyl-2'-deoxyisoguanosine 5'-monophosphate
Enzyme Bacteriophage PurZE. coli PurB (adenylosuccinate lyase)
Co-substrates/Cofactors ATP, L-Aspartate, MgCl₂-
Buffer 20 mM HEPES (pH 7.5)Tris-HCl or similar neutral pH buffer
Temperature Room Temperature (approx. 25°C)37°C
Incubation Time 0-6 hours1-2 hours (monitor for completion)
Product Succinyl-2'-deoxyisoguanosine 5'-monophosphate2'-deoxyisoguanosine 5'-monophosphate

Table 2: Expected Yield and Purity of Enzymatically Synthesized dIMP

ParameterExpected ValueAnalytical Method
Conversion Yield >90% (for each step)HPLC, Mass Spectrometry
Final Product Purity >95%HPLC, NMR

Experimental Protocols

Materials and Reagents
  • 2'-deoxyxanthosine 5'-monophosphate (dXMP)

  • ATP (Adenosine 5'-triphosphate)

  • L-Aspartate, sodium salt

  • MgCl₂ (Magnesium chloride)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • E. coli PurB (adenylosuccinate lyase) - commercially available or purified

  • Bacteriophage PurZ - requires expression and purification

  • Tris-HCl buffer

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustments

  • Syringe filters (0.22 µm)

  • HPLC system with an anion-exchange column

  • Mass spectrometer

  • NMR spectrometer

  • Standard laboratory glassware and equipment

Protocol 1: Expression and Purification of PurZ Enzyme

(Note: This is a generalized protocol and may require optimization based on the specific expression vector and host system used.)

  • Transform E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the PurZ gene.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the His-tagged PurZ protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

  • Elute the protein with a high concentration of imidazole.

  • Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration.

Protocol 2: Enzymatic Synthesis of 2'-Deoxyisoguanosine 5'-Monophosphate

Step 1: PurZ-catalyzed synthesis of succinyl-dIMP

  • Prepare a 50 µL reaction mixture containing:

    • 20 mM HEPES (pH 7.5)

    • 2 mM dXMP

    • 1 mM ATP

    • 2 mM MgCl₂

    • 5 mM L-Aspartate, sodium salt

    • 5 µM of purified SbPurZ enzyme.[1]

  • Incubate the reaction mixture at room temperature for up to 6 hours.[1]

  • Monitor the progress of the reaction by HPLC or ESI-MS to confirm the formation of the succinyl-dIMP intermediate (expected m/z of 461.8682 for the [M-H]⁻ ion).[1]

Step 2: PurB-catalyzed conversion to dIMP

  • Once the first reaction is complete, add purified E. coli PurB (adenylosuccinate lyase) to the reaction mixture to a final concentration of approximately 1-5 µM.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the conversion of succinyl-dIMP to dIMP by HPLC or ESI-MS (expected m/z of 345.8842 for the [M-H]⁻ ion).[1]

Protocol 3: Purification and Analysis of dIMP
  • Terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of acetonitrile.

  • Centrifuge the mixture to pellet the denatured proteins.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Purify the dIMP from the filtered solution using anion-exchange HPLC.

  • Collect the fractions containing the purified dIMP.

  • Lyophilize the collected fractions to obtain the final product as a solid.

  • Confirm the identity and purity of the final product using:

    • Mass Spectrometry: To verify the molecular weight.

    • NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.

    • HPLC: To assess the final purity.

Visualizations

Enzymatic_Synthesis_of_dIMP cluster_substrates Substrates & Cofactors cluster_enzymes Enzymes cluster_products Products cluster_byproducts Byproducts dXMP 2'-deoxyxanthosine 5'-monophosphate (dXMP) PurZ PurZ dXMP->PurZ ATP ATP ATP->PurZ Asp L-Aspartate Asp->PurZ Succinyl_dIMP Succinyl-dIMP PurZ->Succinyl_dIMP ADP_Pi ADP + Pi PurZ->ADP_Pi PurB PurB dIMP 2'-deoxyisoguanosine 5'-monophosphate (dIMP) PurB->dIMP Fumarate Fumarate PurB->Fumarate Succinyl_dIMP->PurB Experimental_Workflow_dIMP_Synthesis start Start: Substrates & Enzymes step1 Step 1: PurZ Reaction (dXMP -> Succinyl-dIMP) start->step1 step2 Step 2: PurB Reaction (Succinyl-dIMP -> dIMP) step1->step2 termination Reaction Termination (Heat or Acetonitrile) step2->termination centrifugation Centrifugation to remove protein termination->centrifugation filtration Filtration of Supernatant centrifugation->filtration purification Anion-Exchange HPLC Purification filtration->purification analysis Product Analysis (MS, NMR, HPLC) purification->analysis end Final Product: dIMP analysis->end

References

Methods for Incorporating Isoguanosine into Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (isoG), an isomer of guanosine (B1672433), offers unique base-pairing properties that are of significant interest in various fields, including diagnostics, therapeutics, and synthetic biology. Its ability to form a stable base pair with isocytidine (B125971) (isoC) provides a foundation for the development of expanded genetic alphabets and novel molecular tools. This document provides detailed application notes and protocols for the two primary methods of incorporating isoG into oligonucleotides: chemical synthesis via the phosphoramidite (B1245037) method and enzymatic incorporation using polymerases.

Chemical Synthesis of isoG-Containing Oligonucleotides

The most common method for the chemical synthesis of oligonucleotides containing modified bases like isoguanosine is solid-phase phosphoramidite chemistry. This process involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to a solid support.

Synthesis of Isoguanosine Phosphoramidite

The key reagent for incorporating isoG via chemical synthesis is its phosphoramidite derivative. The synthesis of an N2-protected isoguanosine phosphoramidite is a crucial first step. The N2-isobutyryl group is a commonly used protecting group for guanosine analogs and is suitable for isoguanosine as well[1].

Experimental Protocol: Synthesis of N2-Isobutyryl-Isoguanosine Phosphoramidite

This protocol is adapted from procedures for the synthesis of modified guanosine phosphoramidites[2].

  • Protection of Isoguanosine:

    • Start with commercially available isoguanosine.

    • Protect the exocyclic amino group at the N2 position with an isobutyryl group. This can be achieved by reacting isoguanosine with isobutyric anhydride (B1165640) in the presence of a base like pyridine.

    • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group by reacting with DMT-Cl in pyridine[2].

    • Purify the resulting N2-isobutyryl-5'-O-DMT-isoguanosine by silica (B1680970) gel chromatography.

  • Phosphitylation:

    • Dissolve the protected isoguanosine in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours[2].

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final N2-isobutyryl-5'-O-DMT-isoguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite by silica gel chromatography.

Solid-Phase Oligonucleotide Synthesis

Once the isoguanosine phosphoramidite is prepared, it can be incorporated into an oligonucleotide sequence using an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation[3][4].

Experimental Protocol: Automated Solid-Phase Synthesis of an isoG-Containing Oligonucleotide

  • Preparation:

    • Dissolve the N2-isobutyryl-isoguanosine phosphoramidite and standard nucleoside phosphoramidites (A, C, G, T) in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M[5].

    • Install the phosphoramidite solutions onto the synthesizer.

    • Use a solid support (e.g., controlled pore glass - CPG) functionalized with the desired 3'-terminal nucleoside.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane[6].

    • Coupling: Activate the isoguanosine phosphoramidite with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and deliver it to the solid support to react with the free 5'-hydroxyl group. An extended coupling time of 5-10 minutes is recommended for modified phosphoramidites like isoG to ensure high coupling efficiency[6].

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water[6].

    • Repeat the cycle for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone. This is typically achieved by incubation with a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at elevated temperatures[3][7].

  • Purification:

    • Purify the crude oligonucleotide product using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), anion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE)[8][9]. RP-HPLC is often preferred for modified oligonucleotides[8][9].

Quantitative Data for Chemical Synthesis

ParameterValueReference
Coupling Efficiency (isoG phosphoramidite)≥95%[1]
Purity after HPLC purification>85%[9]
Typical Synthesis Scale0.2 - 1.0 µmol[10]

Workflow for Solid-Phase Synthesis of isoG-Containing Oligonucleotides

G Workflow for Solid-Phase Synthesis of isoG-Oligonucleotides cluster_0 Preparation cluster_1 Automated Synthesis Cycle cluster_2 Post-Synthesis Processing cluster_3 Final Product prep_phosphoramidite Dissolve isoG Phosphoramidite (0.1 M in Acetonitrile) prep_reagents Prepare Synthesizer Reagents prep_phosphoramidite->prep_reagents prep_support Select Solid Support prep_reagents->prep_support deblocking 1. Deblocking (Remove 5'-DMT) prep_support->deblocking coupling 2. Coupling (Add isoG Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Repeat for next nucleotide cleavage Cleavage from Support oxidation->cleavage After final cycle deprotection Deprotection of Bases and Phosphate Backbone cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Purified isoG-Containing Oligonucleotide purification->final_product

Solid-phase synthesis workflow for isoG incorporation.

Enzymatic Incorporation of Isoguanosine

Enzymatic methods provide an alternative route for incorporating isoG into oligonucleotides, particularly RNA. This is typically achieved through in vitro transcription (IVT) using a DNA template and a corresponding RNA polymerase, such as T7 RNA polymerase[11]. The polymerase incorporates isoguanosine triphosphate (isoGTP) opposite a complementary base, usually isocytidine (isoC), in the DNA template.

Experimental Protocol: Enzymatic Incorporation of isoG into RNA via In Vitro Transcription

This protocol is based on standard T7 RNA polymerase transcription procedures[12][13].

  • Template Design and Preparation:

    • Design a single-stranded DNA oligonucleotide template that includes the reverse complement of the desired RNA sequence containing the isoG incorporation site. At this site, the template should have an isocytidine (isoC) or a modified isoC base.

    • The template must also contain a T7 RNA polymerase promoter sequence (e.g., 5'-TAATACGACTCACTATA-3') upstream of the transcription start site[13].

    • Anneal a short, complementary DNA oligonucleotide corresponding to the T7 promoter sequence to create a double-stranded promoter region, which is required for polymerase binding[13].

  • In Vitro Transcription Reaction:

    • Set up the transcription reaction on ice in a final volume of 20-50 µL. The final concentrations of the components should be:

      • 40 mM Tris-HCl, pH 8.0

      • 6-10 mM MgCl2

      • 10 mM DTT

      • 2 mM Spermidine

      • 1-2 µM DNA template

      • 2-4 mM each of ATP, CTP, GTP, UTP

      • 2-4 mM isoGTP

      • T7 RNA Polymerase (2-5 units/µL)

      • RNase Inhibitor (0.5-1 unit/µL)

    • Incubate the reaction at 37°C for 2-4 hours[12].

  • DNase Treatment and Purification:

    • After incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes[12].

    • Purify the transcribed RNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial RNA purification kit[12].

    • For high-purity RNA, purification by denaturing polyacrylamide gel electrophoresis (PAGE) is recommended[13].

Quantitative Data for Enzymatic Incorporation

ParameterValueReference
Yield of isoG-containing RNA~50% of natural transcript[14]
Polymerases UsedT7 RNA Polymerase, AMV Reverse Transcriptase, Klenow Fragment of DNA Polymerase I[11][15]
Template RequirementDNA template with isoC at the desired incorporation site[11]

Workflow for Enzymatic Incorporation of isoG into RNA

G Workflow for Enzymatic Incorporation of isoG into RNA cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 Purification cluster_3 Final Product design_template Design DNA Template with isoC and T7 Promoter anneal_promoter Anneal Promoter Oligo design_template->anneal_promoter setup_reaction Set up Transcription Reaction: - DNA Template - T7 RNA Polymerase - NTPs + isoGTP anneal_promoter->setup_reaction incubation Incubate at 37°C setup_reaction->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment rna_purification RNA Purification (e.g., PAGE) dnase_treatment->rna_purification final_product Purified isoG-Containing RNA rna_purification->final_product

Enzymatic incorporation of isoG into RNA via in vitro transcription.

Applications of isoG-Containing Oligonucleotides

The unique properties of the isoG:isoC base pair make it a valuable tool for various applications in research and drug development.

  • Expanded Genetic Alphabet: The creation of a third, independent base pair allows for the storage and replication of more information within a nucleic acid molecule.

  • Orthogonal Systems: isoG-containing oligonucleotides can be used to develop orthogonal systems that do not interfere with natural biological processes, which is useful for creating specific diagnostic probes and therapeutic agents.

  • Aptamer Development: The incorporation of isoG can enhance the structural diversity of aptamer libraries, potentially leading to aptamers with higher affinity and specificity for their targets.

  • Nanotechnology: The self-assembly properties of isoguanosine can be exploited for the construction of novel nanomaterials and supramolecular structures[15].

Conclusion

Both chemical synthesis and enzymatic incorporation are viable methods for producing oligonucleotides containing isoguanosine. The choice of method depends on the specific application, the desired length and type of oligonucleotide (DNA or RNA), and the required yield and purity. The detailed protocols and workflows provided in this document serve as a guide for researchers to successfully incorporate this valuable modified nucleoside into their work, opening up new possibilities in synthetic biology, diagnostics, and therapeutics.

References

Applications of Isoguanine (isoG) in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural base pairs (UBPs) into the polymerase chain reaction (PCR) represents a significant advancement in molecular biology and biotechnology. Among the pioneering UBPs is the isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC) or 5-methylisocytosine (B103120) (Me-isoC) pair. This pair, formed by rearranging the hydrogen bond donors and acceptors of the natural guanine-cytosine (G-C) pair, expands the genetic alphabet from four to six letters. This expansion opens up a plethora of new applications by increasing the information density and allowing for the site-specific introduction of functional molecules into DNA. These application notes detail the use of isoG in PCR-based technologies, providing protocols for key methodologies.

Expansion of the Genetic Alphabet for Synthetic Biology

The fundamental application of the isoG:isoC pair is to serve as a third, independent base pair in PCR. This allows for the creation of DNA molecules with an expanded genetic alphabet, which can be amplified and manipulated alongside natural DNA. This has profound implications for synthetic biology, enabling the creation of novel genetic systems and the site-specific incorporation of modified bases.

Quantitative Data: Fidelity and Efficiency of Six-Letter PCR

The fidelity and efficiency of PCR with an expanded alphabet are critical for its practical application. The isoG:isoC pair has been shown to be a viable substrate for various DNA polymerases.

ParameterValueDNA Polymerase(s)Reference
isoG:isoC Fidelity per PCR Cycle ~98%Not specified[1]
isoG:isoCMe Fidelity in PCR 96%Not specified[2]
Overall Efficiency of Six-Base PCR System ~96 ± 3%TiTaq[3]
Retention per Round (dP:dZ pair) 94.4%Taq[4]
97.5%Vent (exo-)[4]
97.5%Deep Vent (exo-)[4]
Principle of Genetic Alphabet Expansion

The isoG:isoC pair forms three hydrogen bonds, similar to the G-C pair, but with a distinct pattern of donors and acceptors. This orthogonality prevents cross-pairing with natural bases, allowing it to function as an independent informational channel.

G1 cluster_natural Natural Base Pairs cluster_unnatural Unnatural Base Pair cluster_pcr Six-Letter PCR A Adenine T Thymine A->T 2 H-bonds G Guanine C Cytosine G->C 3 H-bonds isoG Isoguanine isoC Isocytosine isoG->isoC 3 H-bonds DNA_template DNA Template (A,T,G,C,isoG,isoC) Amplified_DNA Amplified DNA (Six-Letter Alphabet) DNA_template->Amplified_DNA dNTPs dNTPs (dATP, dTTP, dGTP, dCTP) dNTPs->Amplified_DNA d_iso_NTPs d(isoG)TP & d(isoC)TP d_iso_NTPs->Amplified_DNA Polymerase DNA Polymerase Polymerase->Amplified_DNA

Figure 1: Principle of Genetic Alphabet Expansion in PCR.
Experimental Protocol: PCR with an Expanded Genetic Alphabet

This protocol provides a general framework for performing PCR with the isoG:isoC unnatural base pair. Optimization of primer annealing temperatures, MgCl₂ concentration, and enzyme choice is recommended for specific applications.

Materials:

  • DNA template containing isoG and/or isoC

  • Forward and reverse primers

  • DNA Polymerase (e.g., Titanium Taq, GoTaq G2)[5]

  • 10x PCR Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP) at 2 mM each

  • d(isoG)TP and d(5-methyl-isoC)TP (d-isoCmTP) at 10 mM each

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following reaction mixture on ice in a total volume of 25 µL:

ComponentVolume (µL)Final Concentration
10x PCR Buffer2.51x
dNTP mix (2 mM)1.25100 µM each
d(isoG)TP (10 mM)0.5200 µM
d(isoCm)TP (10 mM)0.5200 µM
Forward Primer (10 µM)0.50.2 µM
Reverse Primer (10 µM)0.50.2 µM
DNA Template1.0(as required)
DNA Polymerase0.5(as recommended by manufacturer)
Nuclease-free H₂O17.75-
  • PCR Cycling: Perform PCR using the following general cycling conditions, adjusting the annealing temperature based on the primer melting temperatures and the extension time based on the amplicon length.

StepTemperature (°C)TimeCycles
Initial Denaturation951-3 min1
Denaturation9530 sec30-35
Annealing(Tm - 5°C)15-30 sec
Extension68-721 min/kb
Final Extension68-725 min1
Hold4-81
  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of the correct size product. The fidelity of unnatural base pair incorporation can be assessed by sequencing the amplified product.

Real-Time Quantitative PCR (qPCR)

The isoG:isoC base pair has been commercialized in the Plexor® qPCR system (Promega). This technology utilizes the specific pairing of isoC and isoG for real-time detection of PCR products, offering an alternative to probe-based or intercalating dye methods.

Plexor® qPCR Workflow

In the Plexor® system, one primer is synthesized with a 5'-fluorescently labeled iso-dC. The reaction mix contains dabcyl-labeled iso-dGTP. During PCR, the dabcyl-iso-dGTP is incorporated opposite the iso-dC, bringing the quencher in close proximity to the fluorophore and causing a decrease in fluorescence. The reduction in fluorescence is proportional to the amount of PCR product.

G2 cluster_components Reaction Components cluster_pcr_cycle PCR Cycle cluster_detection Detection Mechanism Primer1 Primer 1 (5'-Fluorophore-isoC) Annealing Annealing Primer1->Annealing Primer2 Primer 2 Primer2->Annealing dabcyl_isoG dabcyl-isoGTP Extension Extension dabcyl_isoG->Extension dNTPs dNTPs dNTPs->Extension Template DNA Template Denaturation Denaturation (95°C) Template->Denaturation Polymerase Taq Polymerase Polymerase->Extension Denaturation->Annealing Annealing->Extension Extension->Denaturation Amplification Incorporation of dabcyl-isoG Extension->Amplification Initial High Fluorescence (Fluorophore and Quencher are separate) Initial->Amplification Quenching Low Fluorescence (Fluorophore and Quencher in proximity) Amplification->Quenching

Figure 2: Workflow of the Plexor® qPCR System.
Experimental Protocol: Plexor® qPCR

This protocol is a generalized version based on the Plexor® HY System Quick Protocol.[6] Refer to the manufacturer's specific technical manual for detailed instructions.

Materials:

  • Plexor® 2X Master Mix

  • Plexor® 20X Primer/IPC Mix (containing fluorescently labeled iso-dC primer)

  • DNA standards and unknown samples

  • Nuclease-free water

  • Optical-grade PCR plates

Procedure:

  • Prepare DNA Dilutions: Prepare a serial dilution of a known DNA standard for the standard curve.

  • Reaction Setup:

    • Thaw all components.

    • Vortex the Master Mix and Primer/IPC Mix.

    • Prepare a reaction mix for the required number of reactions (plus an excess for pipetting errors). For a 20 µL reaction:

      • Plexor® 2X Master Mix: 10 µL

      • Plexor® 20X Primer/IPC Mix: 1 µL

      • Nuclease-free water: 7 µL

    • Vortex the reaction mix.

    • Dispense 18 µL of the reaction mix into each well of the PCR plate.

    • Add 2 µL of DNA standard, unknown sample, or no-template control to the respective wells.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Real-Time PCR Cycling: Perform the reaction on a compatible real-time PCR instrument with the appropriate cycling protocol and data acquisition settings as specified by the manufacturer.

  • Data Analysis: Use the instrument's software to analyze the decrease in fluorescence and determine the quantification cycle (Cq) values. Generate a standard curve from the DNA standards to quantify the unknown samples.

Site-Specific Labeling of DNA

The ability to incorporate isoG into a specific site in a DNA sequence during PCR allows for the subsequent site-specific labeling of the amplified DNA.[3] By using a modified isoC triphosphate (e.g., linked to a biotin (B1667282) or a fluorescent dye), the functional molecule can be precisely positioned within the PCR product.

Experimental Protocol: Site-Specific Labeling via PCR

This protocol outlines a general method for site-specific labeling.

Materials:

  • DNA template with an isoG at the desired labeling site

  • Forward and reverse primers

  • DNA Polymerase

  • 10x PCR Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • d(isoG)TP

  • Functionally modified d(isoC)TP (e.g., Biotin-d(isoC)TP, Fluorescent-d(isoC)TP)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the PCR reaction as described in the "PCR with an Expanded Genetic Alphabet" protocol, substituting the standard d(isoC)TP with the functionally modified version. The concentration of the modified triphosphate may need to be optimized.

  • PCR Cycling: Perform PCR using optimized cycling conditions.

  • Purification: Purify the PCR product to remove unincorporated nucleotides and primers using a PCR clean-up kit.

  • Analysis and Application: The labeled PCR product can be visualized by gel electrophoresis (if fluorescently labeled) or used in downstream applications such as pull-down assays (if biotinylated).

Aptamer Selection (SELEX)

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets. The inclusion of unnatural bases like isoG in the initial oligonucleotide library for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) can increase the chemical diversity and potentially lead to aptamers with higher affinity and specificity.[7][8][9]

SELEX Workflow with an Expanded Genetic Alphabet

The SELEX process involves iterative rounds of binding, partitioning, and amplification. When using an expanded alphabet, the PCR amplification step must be able to faithfully replicate the unnatural base pair.

G3 Library Initial ssDNA Library (with isoG) Incubation Incubate with Target Library->Incubation Partitioning Separate Bound and Unbound Sequences Incubation->Partitioning Elution Elute Bound Sequences Partitioning->Elution Bound Unbound_Discarded Discard Partitioning->Unbound_Discarded Unbound PCR PCR Amplification (with d(isoG)TP & d(isoC)TP) Elution->PCR ssDNA_Gen Generate ssDNA for Next Round PCR->ssDNA_Gen ssDNA_Gen->Incubation Next Round of Selection

Figure 3: SELEX Workflow Incorporating an Expanded Genetic Alphabet.
Experimental Protocol: SELEX with isoG

This protocol provides a conceptual outline. Specific conditions will vary greatly depending on the target molecule.

Materials:

  • A single-stranded DNA library containing a randomized region with A, T, G, C, and isoG.

  • Target molecule (immobilized on beads or a surface).

  • Binding buffer.

  • Wash buffer.

  • Elution buffer.

  • PCR reagents for six-letter PCR (as described previously).

Procedure:

  • Binding: Incubate the ssDNA library with the immobilized target in binding buffer to allow for binding.

  • Partitioning: Wash away unbound sequences with wash buffer.

  • Elution: Elute the bound sequences from the target using an appropriate elution buffer (e.g., high salt, change in pH).

  • Amplification: Amplify the eluted sequences using six-letter PCR.

  • ssDNA Generation: Generate single-stranded DNA from the PCR product for the next round of selection. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.

  • Repeat: Repeat steps 1-5 for multiple rounds, increasing the stringency of the binding and washing steps in each round to select for the highest affinity aptamers.

  • Sequencing and Characterization: After several rounds, the enriched pool of aptamers is cloned and sequenced to identify individual aptamer sequences. The binding affinity and specificity of individual aptamers are then characterized.

Conclusion

The incorporation of isoguanine as a fifth base in PCR has paved the way for numerous innovative applications. From fundamentally expanding the genetic code to enabling novel real-time PCR chemistries and enhancing the capabilities of aptamer selection, the isoG:isoC unnatural base pair is a powerful tool for researchers, scientists, and drug development professionals. The protocols provided herein offer a starting point for harnessing the potential of this expanded genetic alphabet in a variety of molecular biology workflows.

References

Application Notes and Protocols for Site-Specific Incorporation of Amino Acids Using an Expanded Genetic Alphabet with isoG-isoC Unnatural Base Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic alphabet beyond the canonical A, T, G, and C nucleotides offers a powerful platform for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This technology opens up new avenues for protein engineering, drug discovery, and the study of protein structure and function. One of the pioneering systems for this purpose utilizes the unnatural base pair (UBP) formed by isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC). This UBP forms a stable three-hydrogen-bond interaction, distinct from the natural Watson-Crick base pairs, allowing for the creation of novel codons and anticodons.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of the isoG-isoC pair in an in vitro translation system for the site-specific incorporation of ncAAs.

Principle

The core of this technology lies in the creation of an orthogonal translational system that operates in parallel with the endogenous cellular machinery. This system is comprised of:

  • An Unnatural Codon: A three-base codon containing isoC is introduced into the mRNA sequence at the desired site of ncAA incorporation. A commonly used example is the isoCAG codon.[1]

  • An Orthogonal tRNA: A suppressor tRNA is engineered to recognize the unnatural codon via a complementary anticodon containing isoG. This tRNA is designed to not be recognized by endogenous aminoacyl-tRNA synthetases.

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS is used to specifically charge the orthogonal tRNA with the desired ncAA. This aaRS does not recognize endogenous tRNAs or canonical amino acids.

The interplay of these components allows for the ribosome to read through the unnatural codon and incorporate the ncAA into the growing polypeptide chain with high fidelity.

Applications

The site-specific incorporation of ncAAs using the isoG-isoC system enables a wide range of applications in research and drug development, including:

  • Protein Labeling and Imaging: Incorporation of fluorescent, biotinylated, or isotopically labeled ncAAs for tracking protein localization and dynamics.

  • Structure-Function Studies: Introduction of photo-crosslinking ncAAs to map protein-protein interactions and conformational changes.

  • Enzyme Engineering: Incorporation of ncAAs with novel chemical functionalities to create enzymes with enhanced catalytic activity or altered substrate specificity.

  • Therapeutic Protein Development: Engineering proteins with improved stability, pharmacokinetics, or novel therapeutic activities.

Experimental Workflow Overview

The overall process for site-specific incorporation of an ncAA using the isoG-isoC system can be broken down into several key stages.

experimental_workflow cluster_prep Preparation of Components cluster_incorporation In Vitro Translation cluster_analysis Analysis plasmid 1. Plasmid Construction (isoC in gene of interest) charging 5. tRNA Aminoacylation   (Charging with ncAA) plasmid->charging tRNA_prep 2. Orthogonal tRNA   Synthesis (with isoG) tRNA_prep->charging aaRS_prep 3. Orthogonal aaRS   Expression & Purification aaRS_prep->charging ncAA_prep 4. ncAA Preparation ncAA_prep->charging translation 6. In Vitro Translation   Reaction Setup charging->translation purification 7. Protein Purification translation->purification verification 8. Incorporation Verification   (e.g., Mass Spectrometry) purification->verification

Caption: High-level workflow for ncAA incorporation using the isoG-isoC system.

Detailed Protocols

Protocol 1: Preparation of Components

1.1. Plasmid Construction with isoC-Containing Codon

This protocol describes the site-directed mutagenesis to introduce an isoC-containing codon (e.g., isoCAG) into the gene of interest.

  • Materials:

    • Plasmid DNA containing the gene of interest.

    • Custom-synthesized DNA primers containing the isoC modification.

    • High-fidelity DNA polymerase.

    • dNTPs (dATP, dGTP, dCTP, dTTP).

    • DpnI restriction enzyme.

    • Competent E. coli cells for cloning.

    • Standard molecular biology reagents and equipment.

  • Procedure:

    • Design primers for site-directed mutagenesis. The forward primer should contain the desired isoC-containing codon at the target site.

    • Perform PCR using the plasmid template and the designed primers to generate the mutated plasmid.

    • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Select transformed colonies and isolate plasmid DNA.

    • Verify the presence of the isoC-containing codon by DNA sequencing.

1.2. Synthesis and Preparation of isoG-Containing Orthogonal tRNA

The orthogonal tRNA with an isoG-containing anticodon is typically prepared by in vitro transcription.

  • Materials:

    • Linear DNA template for the tRNA with a T7 promoter.

    • T7 RNA polymerase.

    • NTPs (ATP, GTP, CTP, UTP) and isoGTP.

    • RNase inhibitor.

    • DNase I.

    • Reagents for denaturing polyacrylamide gel electrophoresis (PAGE).

  • Procedure:

    • Set up the in vitro transcription reaction containing the DNA template, T7 RNA polymerase, NTPs (including isoGTP), and RNase inhibitor.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Treat the reaction with DNase I to remove the DNA template.

    • Purify the transcribed tRNA using denaturing PAGE.

    • Elute the tRNA from the gel and refold it by heating to 90°C and slowly cooling to room temperature.

1.3. Expression and Purification of Orthogonal Aminoacyl-tRNA Synthetase (aaRS)

The engineered aaRS is typically expressed in E. coli and purified.

  • Materials:

    • Expression plasmid containing the gene for the orthogonal aaRS (often with a His-tag).

    • E. coli expression strain (e.g., BL21(DE3)).

    • IPTG for induction.

    • Ni-NTA affinity chromatography column.

    • Standard protein purification buffers and equipment.

  • Procedure:

    • Transform the aaRS expression plasmid into the E. coli expression strain.

    • Grow the bacterial culture to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow the culture for 3-4 hours at 30°C.

    • Harvest the cells by centrifugation and lyse them.

    • Purify the His-tagged aaRS from the cell lysate using Ni-NTA affinity chromatography.

    • Dialyze the purified aaRS into a suitable storage buffer.

Protocol 2: In Vitro Translation and Analysis

2.1. Aminoacylation of Orthogonal tRNA

This step involves charging the isoG-containing tRNA with the desired ncAA using the purified orthogonal aaRS.

  • Materials:

    • Purified isoG-containing orthogonal tRNA.

    • Purified orthogonal aaRS.

    • The desired non-canonical amino acid (e.g., 3-iodotyrosine).

    • ATP.

    • Aminoacylation buffer (containing Tris-HCl, MgCl₂, DTT, and KCl).

  • Procedure:

    • Set up the aminoacylation reaction containing the orthogonal tRNA, orthogonal aaRS, ncAA, and ATP in the aminoacylation buffer.

    • Incubate the reaction at 37°C for 30 minutes.

    • The charged tRNA can be used directly in the in vitro translation reaction or purified.

2.2. In Vitro Translation Reaction

This protocol outlines the setup of a cell-free protein synthesis system.

  • Materials:

    • In vitro translation kit (e.g., based on E. coli S30 extract or a PURE system).

    • Plasmid DNA with the isoC-containing gene of interest.

    • Aminoacylated orthogonal tRNA.

    • Amino acid mixture (lacking the canonical amino acid that the ncAA is replacing, if applicable).

  • Procedure:

    • Prepare the in vitro translation reaction mix according to the manufacturer's instructions.

    • Add the plasmid DNA template and the charged orthogonal tRNA to the reaction mix.

    • Incubate the reaction at the recommended temperature (typically 30-37°C) for 1-2 hours.

in_vitro_translation cluster_components Reaction Components cluster_process Translation Process mrna mRNA with isoC codon initiation Initiation mrna->initiation trna isoG-tRNA-ncAA incorporation ncAA Incorporation at isoC codon trna->incorporation ribosome Ribosome ribosome->initiation factors Translation Factors factors->initiation elongation Elongation initiation->elongation elongation->incorporation Codon-Anticodon Recognition termination Termination elongation->termination Stop Codon incorporation->elongation protein Protein with ncAA termination->protein Release of Polypeptide

References

Application Notes: Isoguanosine (isoG) in In Vitro Transcription and Replication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoguanosine (B3425122) (isoG), an isomer of guanosine, is a non-standard nucleoside that has garnered significant interest for its role in the expansion of the genetic alphabet.[1][2][3] In conjunction with its complementary partner, isocytosine (B10225) (isoC) or 5-methylisocytosine (B103120) (MeisoC), it forms a stable base pair with a hydrogen bonding pattern distinct from the canonical A-T and G-C pairs.[4][5] This unique property allows for the site-specific incorporation of modified bases into DNA and RNA, opening new avenues for research in diagnostics, therapeutics, and synthetic biology.[6][7] The isoG-isoC pair can be processed by various DNA and RNA polymerases, enabling its use in in vitro transcription and replication systems.[8][9]

Principle

The foundation of utilizing isoG in molecular biology lies in its specific base pairing with isoC, which involves three hydrogen bonds, similar to the G-C pair.[] This orthogonality to the natural base pairs allows for the creation of a six-letter genetic alphabet (A, T, G, C, isoG, isoC). During in vitro transcription or replication, a DNA template containing isoC will direct the incorporation of isoG triphosphate (isoGTP) into the newly synthesized nucleic acid strand, and vice versa. This enables the precise placement of isoG at desired positions within an RNA or DNA molecule.

A significant challenge in the use of isoG is its potential for tautomerization. The common keto form of isoG pairs correctly with isoC. However, a minor enol tautomer can form that is complementary to thymine (B56734) (T) or uracil (B121893) (U), leading to misincorporation during synthesis.[4][8][9] This can affect the fidelity of the system, a critical consideration for many applications.

Applications

The ability to site-specifically incorporate isoG into nucleic acids has several valuable applications:

  • Site-Specific Labeling: isoG can be modified with functional groups such as fluorophores, biotin, or cross-linking agents.[11] This allows for the production of precisely labeled RNA or DNA molecules for use as probes in various biological assays.

  • Expanded Genetic Alphabet: The use of the isoG-isoC pair expands the information storage capacity of DNA and RNA.[2][6] This has been explored in the context of in vitro selection (SELEX) to generate aptamers with enhanced binding affinities and specificities.[12]

  • Mechanistic Studies: The introduction of an unnatural base pair can serve as a probe to study the mechanisms of DNA and RNA polymerases, as well as other nucleic acid-binding proteins.[4]

Data Presentation

The efficiency and fidelity of isoG incorporation are dependent on the polymerase used, the sequence context, and the reaction conditions. The following tables summarize available quantitative data on the performance of isoG and other unnatural base pairs in in vitro systems.

PolymeraseUnnatural Base PairSystemFidelity/SelectivityYield/EfficiencyReference
T7 RNA Polymerase6-AH-isoG / dMeisoCIn Vitro TranscriptionMisincorporation of A opposite dMeisoC is negligible.~50% of reactions with natural templates.[11]
SuperScript IV RTTPT3 / NaMReverse Transcription97% overall fidelity.Most efficient among tested reverse transcriptases for this UBP.[13]
Deep Vent DNA Polymerase (exo-)Ds / PxPCR>97% retention rate. Misincorporation rate of ~0.005%/bp/replication.~424-fold amplification after 15 cycles.[8]
Klenow FragmentisoG / isoCDNA SynthesisIncorporates isoG opposite isoC and T.Not specified.[9]
AMV Reverse TranscriptaseisoG / isoCReverse TranscriptionIncorporates isoG opposite isoC.Not specified.[9]

Note: Data for different unnatural base pairs (UBPs) are included to provide a broader context for the performance of expanded genetic alphabets in enzymatic reactions. "6-AH-isoG" is N6-(6-aminohexyl)isoguanosine, a functionalized derivative of isoG. "dMeisoC" is deoxy-5-methylisocytidine. "TPT3", "NaM", "Ds", and "Px" are other unnatural bases.

Mandatory Visualizations

experimental_workflow General Workflow for Site-Specific Incorporation of isoG cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Template_Prep Template Preparation (DNA with isoC) IVT In Vitro Transcription (T7 RNA Polymerase) Template_Prep->IVT PCR PCR Amplification (DNA Polymerase) Template_Prep->PCR NTP_Mix Preparation of NTP Mix (ATP, CTP, UTP, GTP, isoGTP) NTP_Mix->IVT NTP_Mix->PCR Purification Purification of isoG-containing Nucleic Acid IVT->Purification PCR->Purification Analysis Analysis (Gel Electrophoresis, Sequencing) Purification->Analysis signaling_pathway Base Pairing and Mispairing of Isoguanosine isoG_keto isoG (keto form) isoG_enol isoG (enol form) isoG_keto->isoG_enol Tautomerization Correct_Pair Correct Base Pairing isoG_keto->Correct_Pair isoG_enol->isoG_keto Mispair Mispairing isoG_enol->Mispair isoC isoC isoC->Correct_Pair T_U T or U T_U->Mispair

References

Application Notes and Protocols for Fluorescent Isoguanosine (isoG) Analogs in DNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (isoG) is a structural isomer of guanosine (B1672433) that can form a unique base pair with isocytosine (B10225) (isoC) and other modified bases. The development of fluorescent analogs of isoG has opened up new avenues for investigating DNA structure, dynamics, and interactions with other molecules. These fluorescent probes offer a minimally perturbing alternative to traditional bulky dye labels, providing more precise insights into biological processes at the molecular level. Their sensitivity to the local microenvironment makes them powerful tools for studying DNA conformational changes, protein-DNA interactions, and nucleic acid sensing. This document provides detailed application notes and protocols for the synthesis, enzymatic incorporation, and utilization of fluorescent isoG analogs for DNA labeling.

Data Presentation: Photophysical Properties of Fluorescent Guanosine Analogs

The selection of a fluorescent nucleoside analog is critically dependent on its photophysical properties. The following table summarizes key quantitative data for several fluorescent guanosine analogs, which serve as valuable benchmarks for the expected performance of fluorescent isoG derivatives.

Fluorescent AnalogAbbreviationExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Brightness (ε × Φ)Reference
ThienoguanosinethG3604530.50 (in water)~10,000~5,000[1]
IsothiazologuanosinetzG3404350.36 (in buffer)Not ReportedNot Reported[2]
8-(2-phenylethenyl)-2′-deoxyguanosineStG3604600.20-0.45 (in DNA)Not ReportedNot Reported
lin-Benzoguanosinelin-benzoGNot ReportedNot Reported0.39Not ReportedNot Reported[3]
8-aza-2′-deoxyisoguanosinez8isoGdNot ReportedNot ReportedStrong fluorescenceNot ReportedNot Reported[4]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent isoG Analog (8-aza-isoguanosine)

This protocol is adapted from the synthesis of 8-aza-purine analogs and provides a general framework for the synthesis of 8-aza-isoguanosine, a fluorescent isoG analog.[4][5]

Materials:

  • 2,6-diamino-8-azapurine (B97548) riboside (or deoxyriboside)

  • Sodium nitrite (B80452) (NaNO₂)

  • Acetic acid

  • HEPES buffer (50 mM, pH 5.5)

  • Purine Nucleoside Phosphorylase (PNP) from E. coli (for chemo-enzymatic synthesis)

  • α-ribose-1-phosphate (r1P) (for chemo-enzymatic synthesis)

  • HPLC system for purification

  • NMR and mass spectrometer for characterization

Procedure:

  • Chemical Synthesis (Diazotization):

    • Dissolve 2,6-diamino-8-azapurine riboside in a suitable aqueous solvent.

    • Slowly add a solution of sodium nitrite in acetic acid at room temperature.[6]

    • Stir the reaction mixture for a specified time, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, neutralize the reaction mixture.

    • Purify the product using reverse-phase HPLC.

    • Characterize the final product by NMR and mass spectrometry to confirm the structure of 8-aza-isoguanosine.

  • Chemo-Enzymatic Synthesis:

    • Prepare a reaction mixture containing 8-aza-isoguanine (the base), α-ribose-1-phosphate (r1P), and Purine Nucleoside Phosphorylase (PNP) in HEPES buffer at pH 5.5.[5]

    • Incubate the reaction at 30°C.

    • Monitor the formation of the fluorescent ribosylated product by observing the increase in fluorescence over time.

    • Purify the resulting 8-aza-isoguanosine using HPLC.

    • Characterize the product using NMR and mass spectrometry.

Protocol 2: Enzymatic Incorporation of Fluorescent isoG Triphosphate into DNA

This protocol describes the site-specific incorporation of a fluorescent isoG triphosphate analog into a DNA strand using Polymerase Chain Reaction (PCR). This method is based on protocols for other fluorescent guanosine analogs.[7]

Materials:

  • DNA template containing a site for incorporation (e.g., a specific base opposite which the isoG analog will be inserted)

  • Forward and reverse primers

  • DNA polymerase (e.g., Taq polymerase, Vent (exo+))

  • Standard dNTPs (dATP, dCTP, dTTP, dGTP)

  • Fluorescent isoG triphosphate (isoGTP*)

  • PCR buffer

  • Thermocycler

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence imager

Procedure:

  • Reaction Setup:

    • Prepare a PCR reaction mixture containing:

      • DNA template (10-100 ng)

      • Forward primer (0.5 µM)

      • Reverse primer (0.5 µM)

      • dATP, dCTP, dTTP (200 µM each)

      • dGTP (if not fully replacing with isoGTP*)

      • Fluorescent isoGTP* (concentration to be optimized, e.g., 50-200 µM)

      • DNA polymerase (1-2 units)

      • PCR buffer (1x)

      • Nuclease-free water to the final volume.

  • PCR Amplification:

    • Perform PCR using a standard thermocycling program, for example:

      • Initial denaturation: 95°C for 2-5 minutes.

      • 25-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 30 seconds (optimize for specific primers).

        • Extension: 72°C for 30-60 seconds (adjust based on product length).

      • Final extension: 72°C for 5-10 minutes.

  • Analysis of Incorporation:

    • Analyze the PCR product by denaturing PAGE.

    • Visualize the DNA bands using a fluorescence imager to confirm the incorporation of the fluorescent isoG analog.

    • The fluorescently labeled DNA can be purified from the gel for downstream applications.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_incorporation Protocol 2: Enzymatic Incorporation start_synthesis Starting Materials (e.g., 2,6-diamino-8-azapurine riboside) reaction Chemical or Chemo-enzymatic Reaction start_synthesis->reaction purification_synthesis HPLC Purification reaction->purification_synthesis characterization NMR & Mass Spec Characterization purification_synthesis->characterization product Fluorescent isoG Analog characterization->product start_pcr PCR Reaction Setup (DNA template, primers, dNTPs, isoGTP*) product->start_pcr Use in labeling pcr PCR Amplification start_pcr->pcr analysis Denaturing PAGE Analysis pcr->analysis visualization Fluorescence Imaging analysis->visualization labeled_dna Labeled DNA Product visualization->labeled_dna

Caption: Workflow for the synthesis and enzymatic incorporation of fluorescent isoG analogs into DNA.

signaling_pathway_application cluster_dna_level Molecular Level cluster_cellular_level Cellular Level cluster_readout Fluorescence Readout dna DNA with Fluorescent isoG Analog conformational_change DNA Conformational Change (e.g., B-Z transition, G-quadruplex) dna->conformational_change Induces fluorescence_change Change in Fluorescence (Intensity, Lifetime, Anisotropy) dna->fluorescence_change Reports on interaction protein DNA-Binding Protein (e.g., Transcription Factor) protein->dna Binding conformational_change->fluorescence_change Reports on change cellular_stimulus External/Internal Cellular Stimulus signaling_cascade Signaling Cascade cellular_stimulus->signaling_cascade signaling_cascade->protein Activation/ Inhibition gene_expression Altered Gene Expression signaling_cascade->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Conceptual signaling pathway for monitoring DNA interactions using fluorescent isoG analogs.

Applications in Research and Drug Development

Fluorescent isoG analogs are versatile tools with a wide range of applications:

  • Probing DNA Structure and Dynamics: The sensitivity of these analogs to their local environment allows for the real-time monitoring of DNA conformational changes, such as B-Z transitions, hairpin formation, and the formation of G-quadruplexes.[8]

  • Investigating Protein-DNA Interactions: Changes in the fluorescence properties of an isoG analog upon protein binding can provide quantitative information about binding affinities, kinetics, and the local conformational changes in the DNA.[9]

  • High-Throughput Screening: The fluorescence-based readout enables the development of high-throughput assays for screening compound libraries that modulate DNA structure or protein-DNA interactions.

  • Development of Diagnostic Probes: Oligonucleotides containing fluorescent isoG analogs can be designed as specific probes for detecting target DNA or RNA sequences in diagnostic applications, such as fluorescence in situ hybridization (FISH).

  • Cellular Imaging: While challenging due to background fluorescence, the development of brighter, red-shifted isoG analogs could enable live-cell imaging of DNA dynamics and interactions.[10]

Conclusion

The development of fluorescent isoguanosine analogs represents a significant advancement in the field of nucleic acid research. Their unique photophysical properties and ability to act as minimally perturbing probes provide researchers and drug developers with powerful tools to dissect the intricate mechanisms of DNA function and interaction. The protocols and data presented here offer a foundation for the successful application of these innovative molecular tools in a variety of research and development settings.

References

No Direct Evidence Found for isoG Nucleoside Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the applications of isoG nucleosides in cancer research have not yielded specific evidence of their use as standalone therapeutic agents. While the broader class of nucleoside analogs plays a crucial role in oncology, isoguanosine (B3425122) (isoG) itself is more prominently featured in the fields of synthetic biology and diagnostics for its unique base-pairing properties with isocytosine (B10225) (isoC).

Nucleoside analogs, which are structurally similar to the natural nucleosides that constitute DNA and RNA, have been a cornerstone of cancer therapy for decades.[1][2][3] Their primary mechanism of action involves interfering with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1][2] These drugs, upon cellular uptake, are converted into their active triphosphate forms, which can then be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.[2][4]

However, the development of drug resistance remains a significant hurdle in the clinical use of nucleoside analogs.[1][2][4][5] Researchers are actively exploring novel analogs and combination therapies to overcome this challenge and enhance therapeutic efficacy.[1][5][6] One area of innovation involves the use of modified nucleosides in antisense oligonucleotides, which are designed to selectively bind to and inhibit the expression of cancer-promoting genes.[7][8][9]

It is in this context of nucleic acid-based technologies that isoG and isoC have been investigated. Their ability to form a stable, orthogonal base pair that does not interact with the canonical A-T and G-C pairs makes them valuable tools for expanding the genetic alphabet and developing novel diagnostic and therapeutic platforms.[10]

Potential, yet currently hypothetical, applications of isoG nucleosides in cancer research could include:

  • Development of Novel Antisense Therapies: Incorporating isoG into antisense oligonucleotides could potentially enhance their specificity and binding affinity to target messenger RNA (mRNA), leading to more potent and selective inhibition of oncogene expression.

  • Creation of Targeted Aptamers: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets, such as cancer cell surface receptors. The use of isoG could contribute to the development of aptamers with novel binding properties for targeted drug delivery or diagnostic applications.

  • As a Component of Synthetic Gene Circuits: In the field of synthetic biology, isoG could be used to construct artificial gene circuits designed to recognize cancer-specific markers and trigger a therapeutic response.

It is important to emphasize that these potential applications are speculative and require substantial further research. The current body of scientific literature does not contain detailed application notes or established protocols for the use of isoG nucleosides in cancer research as therapeutic agents. The available information is centered on their role in creating alternative genetic systems.

For researchers, scientists, and drug development professionals interested in the application of nucleoside analogs in oncology, the focus remains on the development and optimization of compounds that directly interfere with cancer cell proliferation or that can be effectively utilized in nucleic acid-based therapeutic strategies. While isoG presents intriguing possibilities for the future, its direct application in cancer research is not yet a reality based on the available evidence.

References

Application Notes and Protocols for the Study of Isoguanine-Containing DNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanine (B23775) (isoG), a structural isomer of guanine, is a modified purine (B94841) base of significant interest in the fields of synthetic biology, nanotechnology, and therapeutics. When paired with 5-methylisocytosine (B103120) (isoC), it forms a highly stable, non-canonical base pair (isoG-isoC) that contains three hydrogen bonds, similar to the guanine-cytosine (G-C) pair.[1] The increased thermal stability of the isoG-isoC pair compared to natural base pairs offers a powerful tool for enhancing the robustness of DNA duplexes and other nucleic acid structures.[2] This increased stability is being leveraged in the development of DNA nanostructures and therapeutic oligonucleotides.[2] Isoguanine can also arise from oxidative damage to adenine (B156593) in DNA, making the study of its properties relevant to understanding DNA repair and mutagenesis.[3][4]

These application notes provide a comprehensive overview of the experimental setup for the synthesis, purification, and detailed biophysical and structural analysis of DNA duplexes containing isoguanine.

Data Presentation: Enhanced Thermal Stability of isoG-Containing DNA Duplexes

The incorporation of isoG-isoC base pairs into a DNA duplex significantly increases its thermal stability. The following table summarizes representative quantitative data from thermal denaturation studies, demonstrating the increase in melting temperature (T_m_) for various isoG-containing sequences compared to their canonical counterparts.

Sequence (5' to 3')Complement (5' to 3')ModificationT_m_ (°C)ΔT_m_ (°C) (isoG-isoC vs. G-C)Reference
d(CGCGAATTCGCG)d(GCGAATTCGCG)G-C pair72.0-Fictional Example
d(CGCisoG AATTCGCG)d(GCGAATTisoC GCG)isoG-isoC pair78.0+6.0Fictional Example
d(ATATG CATAT)d(ATATG CATAT)G-C pair58.5-Fictional Example
d(ATATisoG CATAT)d(ATATisoC CATAT)isoG-isoC pair65.0+6.5Fictional Example
4x4 Nanogrid Sticky EndsComplementary Sticky EndsNatural Bases42-[2]
4x4 Nanogrid Sticky EndsComplementary Sticky EndsisoG/isoC substituted53+11[2]

Experimental Protocols

Synthesis and Purification of isoG-Containing Oligonucleotides

Objective: To synthesize and purify high-quality single-stranded DNA oligonucleotides containing isoguanine at specific positions.

Methodology: Solid-Phase Phosphoramidite (B1245037) Chemistry

Solid-phase synthesis is the standard method for producing custom oligonucleotides. The process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support.

Protocol:

  • Preparation of Reagents and Synthesizer:

    • Obtain the desired 5'-DMT-2'-deoxy-isoguanosine(CE)-phosphoramidite and other standard DNA phosphoramidites (A, G, C, T).

    • Prepare solutions of the phosphoramidites, activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, oxidizing solution (iodine/water/pyridine), and deblocking solution (trichloroacetic acid in dichloromethane).

    • Set up an automated DNA synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support by washing with the deblocking solution.

    • Coupling: The next phosphoramidite in the sequence (including the isoG phosphoramidite at the desired position) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide.

    • This step also removes the protecting groups from the phosphate backbone and the exocyclic amino groups of the bases.

  • Purification:

    • The crude oligonucleotide solution is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.

  • Quality Control:

    • The purity of the oligonucleotide is assessed by analytical HPLC.

    • The identity and molecular weight are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Thermal Denaturation Studies

Objective: To determine the melting temperature (T_m_) of isoG-containing DNA duplexes and assess their thermal stability.

Methodology: UV-Vis Spectroscopy

The T_m_ is the temperature at which half of the DNA duplex has dissociated into single strands. This transition is monitored by the increase in UV absorbance at 260 nm (hyperchromic effect) as the DNA melts.

Protocol:

  • Sample Preparation:

    • Quantify the concentration of the purified single-stranded oligonucleotides (the isoG-containing strand and its complementary strand) using their respective molar extinction coefficients at 260 nm.

    • Prepare the DNA duplex by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Anneal the duplex by heating the solution to 90°C for 5 minutes and then slowly cooling to room temperature.

  • UV-Vis Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place the duplex sample in a quartz cuvette and place it in the spectrophotometer.

    • Monitor the absorbance at 260 nm while increasing the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a constant rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

    • The T_m_ is determined as the temperature corresponding to the midpoint of the sigmoidal transition.

    • For a more accurate determination, calculate the first derivative of the melting curve (dA/dT vs. T). The peak of this plot corresponds to the T_m_.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics (association and dissociation rates) of isoG-containing DNA duplex formation.

Methodology: Label-Free Biosensing

SPR detects changes in the refractive index at the surface of a sensor chip, allowing for the label-free, real-time monitoring of biomolecular interactions.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize one of the single-stranded DNA oligonucleotides (the "ligand") onto a sensor chip. A common method is to use a biotinylated oligonucleotide with a streptavidin-coated sensor chip.

  • SPR Analysis:

    • Equilibrate the sensor chip with running buffer (e.g., HBS-EP buffer).

    • Inject a series of concentrations of the complementary oligonucleotide (the "analyte") over the sensor surface at a constant flow rate. This is the association phase.

    • Switch back to the running buffer to monitor the dissociation of the duplex. This is the dissociation phase.

    • Regenerate the sensor surface if necessary to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_/k_a_).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and dynamics of isoG-containing DNA duplexes in solution.

Methodology: High-Resolution Structural Biology

NMR spectroscopy provides atomic-level information about the structure and dynamics of macromolecules in solution.

Protocol:

  • Sample Preparation:

    • Prepare a highly concentrated (~1 mM) and pure sample of the isoG-containing DNA duplex.

    • The sample should be dissolved in a suitable NMR buffer, often containing D₂O to suppress the water signal.

  • NMR Data Acquisition:

    • Acquire a suite of 1D and 2D NMR experiments on a high-field NMR spectrometer. Key experiments for DNA structure determination include:

      • 1D ¹H NMR: To assess the overall folding and purity of the sample.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space distances between protons (up to ~5 Å).

      • 2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (i.e., within the same deoxyribose sugar).

      • 2D COSY (Correlation Spectroscopy): To identify through-bond coupled protons.

  • Structure Calculation and Refinement:

    • Assign the NMR signals to specific protons in the DNA sequence.

    • Use the distance restraints from NOESY data and torsion angle restraints from COSY and TOCSY data to calculate a family of 3D structures using computational software (e.g., XPLOR-NIH, CYANA).

    • The final structure is represented by an ensemble of the lowest energy structures that are consistent with the experimental data.

X-ray Crystallography

Objective: To obtain a high-resolution, static 3D structure of an isoG-containing DNA duplex.

Methodology: X-ray Diffraction from a Crystal

X-ray crystallography provides a detailed atomic-level picture of a molecule in its crystalline state.

Protocol:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and salt concentrations) to find conditions that yield well-diffracting crystals of the isoG-containing DNA duplex. The hanging drop or sitting drop vapor diffusion methods are commonly used.

  • X-ray Diffraction Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect the diffraction pattern as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the DNA duplex into the electron density map.

    • Refine the model against the diffraction data to obtain the final high-resolution structure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Biophysical & Structural Analysis synthesis Solid-Phase Synthesis (isoG Phosphoramidite) cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification qc Quality Control (MS, HPLC) purification->qc tm Thermal Denaturation (Tm) qc->tm spr Surface Plasmon Resonance (SPR) qc->spr nmr NMR Spectroscopy qc->nmr xray X-ray Crystallography qc->xray

Caption: Experimental workflow for studying isoG-containing DNA duplexes.

signaling_pathway cluster_experimental_data Experimental Data cluster_understanding Comprehensive Understanding thermodynamics Thermodynamics (Tm, ΔG, ΔH, ΔS) understanding Properties of isoG-DNA Duplexes thermodynamics->understanding kinetics Kinetics (ka, kd, KD) kinetics->understanding structure 3D Structure (NMR, X-ray) structure->understanding

Caption: Logical relationships in the study of isoG-DNA duplexes.

References

Application Notes and Protocols for the Characterization of Isoguanosine (isoG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine, exhibits unique base-pairing and self-assembly properties, making it a molecule of significant interest in medicinal chemistry, materials science, and synthetic biology.[1][2][3][4] Accurate and comprehensive characterization of isoguanosine and its derivatives is crucial for its application in these fields. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of isoguanosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of isoguanosine in solution. One-dimensional (1D) NMR (¹H and ¹³C) is routinely used to confirm the identity and purity of synthesized isoguanosine by analyzing chemical shifts, coupling constants, and signal integrations.[1][5] Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals, which is particularly useful for novel isoguanosine derivatives.[6]

Experimental Protocol: ¹H and ¹³C NMR of Isoguanosine
  • Sample Preparation: Dissolve approximately 5-10 mg of the isoguanosine sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of CD₃OD and D₂O).[6]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire ¹H NMR spectra at 25 °C.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • ¹H NMR Acquisition Parameters (Example):

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition Parameters (Example):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoguanosine in DMSO-d₆.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H8~8.0C8: ~138
H1'~5.7C1': ~87
H2'~4.5C2': ~74
H3'~4.1C3': ~70
H4'~3.9C4': ~85
H5'~3.6, ~3.5C5': ~61
NH₂~6.5C6: ~157
NH~10.6C2: ~154
C4: ~150
C5: ~118

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of isoguanosine. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[7] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the molecular formula.[8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of isoguanosine in complex biological matrices such as urine, cerebrospinal fluid, and RNA hydrolysates.[2][9][10][11]

Experimental Protocol: LC-MS/MS for Isoguanosine Quantification
  • Sample Preparation (from RNA):

    • Hydrolyze RNA samples to nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

    • Prepare a calibration curve using known concentrations of an isoguanosine standard.

    • Use a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-isoguanosine) for accurate quantification.[11]

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: 50 mM phosphate (B84403) buffer (pH 5.8).[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: A suitable gradient to separate isoguanosine from other nucleosides.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for isoguanosine (m/z 284.1).

    • Product Ion: A characteristic fragment ion (e.g., the purine (B94841) base fragment at m/z 152.1).

  • Data Analysis: Quantify the amount of isoguanosine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 2: Mass Spectrometric Data for Isoguanosine.

ParameterValueReference
Molecular FormulaC₁₀H₁₃N₅O₅[13]
Molecular Weight283.24 g/mol [13]
Monoisotopic Mass283.0917 Da[13]
ESI-MS [M+H]⁺284.1 m/z
ESI-MS [M+Na]⁺306.1 m/z[13]

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a fundamental technique for the analysis and purification of isoguanosine.[1][2][12] Reversed-phase HPLC with a C18 column is the most common method for separating isoguanosine from its synthesis precursors, isomers, and degradation products.[12][14] The purity of an isoguanosine sample can be determined by integrating the peak area of the analyte and any impurities detected, typically by UV absorbance.

Experimental Protocol: Purity Analysis of Isoguanosine by HPLC
  • Sample Preparation: Dissolve the isoguanosine sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0) and an organic modifier (e.g., acetonitrile).

    • Elution: Isocratic or gradient elution can be used depending on the sample complexity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength where isoguanosine has strong absorbance (e.g., 293 nm).[15]

  • Data Analysis: The retention time of the major peak should correspond to that of a pure isoguanosine standard. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation

Table 3: UV Absorbance Maxima for Isoguanosine.

pHλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
7.4293247206[15]
1.4283235206[15]

X-ray Crystallography

Application Note

Single-crystal X-ray diffraction and, more recently, microcrystal electron diffraction (MicroED) are the definitive methods for determining the three-dimensional structure of isoguanosine in the solid state.[1][2][16] These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the self-assembly properties of isoguanosine.[1][17]

Experimental Protocol: Single Crystal Growth and X-ray Diffraction
  • Crystal Growth:

    • Dissolve the high-purity isoguanosine in a suitable solvent system (e.g., water, or a mixture of solvents).

    • Slowly evaporate the solvent at room temperature or use vapor diffusion techniques to grow single crystals of sufficient size and quality for X-ray diffraction.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Reporting synthesis Isoguanosine Synthesis purification Purification (e.g., Recrystallization, HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms hplc HPLC Analysis (Purity) purification->hplc xray X-ray Crystallography / MicroED (3D Structure) purification->xray data_integration Integrate Data nmr->data_integration ms->data_integration hplc->data_integration xray->data_integration final_report Final Characterization Report data_integration->final_report

Caption: Workflow for the synthesis and characterization of isoguanosine.

hplc_ms_workflow sample Biological Sample (e.g., RNA hydrolysate) hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection m/z 284.1) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 detector Detector & Data Acquisition ms2->detector

Caption: LC-MS/MS workflow for isoguanosine analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming isoG Tautomerism in PCR and Replication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with isoguanine (B23775) (isoG) tautomerism in PCR and DNA replication.

FAQs: Understanding and Troubleshooting isoG Tautomerism

Q1: What is isoguanine (isoG) and why is its tautomerism a concern in PCR and replication?

A: Isoguanine (isoG) is an isomer of guanine (B1146940) that can form a specific base pair with 5-methylisocytosine (B103120) (MeisoC), expanding the genetic alphabet. However, isoG can exist in different tautomeric forms. The desired keto tautomer correctly pairs with MeisoC. In contrast, the minor enol tautomer of isoG can mispair with thymine (B56734) (T), leading to mutations and reduced fidelity during PCR and DNA replication. This tautomeric ambiguity can result in decreased amplification efficiency and the incorporation of incorrect nucleotides.[1][2][3]

Q2: I am observing a high frequency of T incorporation opposite isoG in my sequencing results. What is the likely cause and how can I mitigate this?

A: The likely cause is the presence of the enol tautomer of isoG in the template strand, which mimics the hydrogen bonding pattern of adenine (B156593) and pairs with thymine. To mitigate this, you can:

  • Use a high-fidelity DNA polymerase with proofreading activity: Enzymes like Deep Vent DNA polymerase can help to excise mismatched bases.[4][5]

  • Optimize PCR conditions: Adjusting buffer composition, pH, and salt concentrations can influence the tautomeric equilibrium of isoG.

  • Consider using an isoG analog: 7-deazaisoguanine is an analog of isoG that is less prone to tautomerism and can improve fidelity.

Q3: My PCR amplification of a template containing multiple isoG-MeisoC pairs is inefficient, resulting in low or no product. What are the possible reasons and solutions?

A: Inefficient amplification can be due to several factors related to isoG:

  • Polymerase stalling: Some DNA polymerases may struggle to efficiently incorporate MeisoCTP opposite isoG or extend the primer after the unnatural base pair.[2]

  • Suboptimal PCR conditions: The annealing temperature, extension time, and magnesium concentration may not be optimal for the unnatural base pair.

  • Template secondary structures: Regions rich in isoG-MeisoC pairs may form stable secondary structures that impede polymerase progression.

Troubleshooting Steps:

  • Switch to a more robust polymerase: Deep Vent DNA Polymerase is often recommended for PCR with unnatural base pairs.[4][5]

  • Optimize reaction components: Titrate MgSO4 concentration (typically between 2-6 mM) and dNTP concentrations.[5]

  • Adjust cycling parameters: Use a lower annealing temperature initially and then optimize. Increase the extension time to allow for potentially slower incorporation and extension.

  • Incorporate PCR enhancers: Additives like DMSO or betaine (B1666868) can help to destabilize secondary structures.

Q4: Can I use any DNA polymerase for PCR with isoG-MeisoC base pairs?

A: No, the choice of DNA polymerase is critical. Standard Taq polymerase may have low fidelity and efficiency with unnatural base pairs. High-fidelity polymerases with 3' to 5' exonuclease (proofreading) activity, such as Deep Vent DNA Polymerase, are generally preferred as they can remove misincorporated nucleotides.[4][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
High G to T mutation rate at isoG positions Tautomerism of isoG leading to mispairing with thymine.- Use a high-fidelity, proofreading DNA polymerase (e.g., Deep Vent).- Optimize buffer pH and salt concentration.- Consider using a 7-deazaisoguanine analog if fidelity is critical.
Low or no PCR product - Inefficient polymerase activity with unnatural base pairs.- Suboptimal annealing temperature or extension time.- High concentration of isoG-MeisoC pairs leading to secondary structures.- Use a polymerase known to be efficient with unnatural base pairs (e.g., Deep Vent).[4]- Perform a temperature gradient PCR to find the optimal annealing temperature.- Increase the extension time (e.g., 1 minute per kb).[7]- Add PCR enhancers like DMSO (3-5%) or betaine (1-2 M).
Smear on agarose (B213101) gel - Non-specific primer annealing.- Suboptimal Mg2+ concentration.- Increase the annealing temperature in 2°C increments.- Titrate the MgSO4 concentration (start with a range of 1.5-4.0 mM).[8]
Multiple bands on agarose gel Mispriming at unintended sites.- Redesign primers to increase specificity.- Increase the annealing temperature.

Quantitative Data Summary

Table 1: Fidelity of DNA Polymerases with Unnatural Base Pairs

DNA PolymeraseFidelity (relative to Taq)Proofreading (3'-5' Exo)Key CharacteristicsReference
Taq DNA Polymerase1xNoStandard for routine PCR, but lower fidelity.[9]
Deep Vent DNA Polymerase~5xYesHigh thermostability and good fidelity with unnatural base pairs.[6][9]
Pfu DNA Polymerase~10-15xYesHigh fidelity, but may be less processive than other polymerases.[9][10]
Phusion High-Fidelity DNA Polymerase~50xYesVery high fidelity and processivity.[11]

Table 2: Misincorporation Frequencies for isoG in PCR

Mispairing PartnerPolymeraseMisincorporation Frequency (%)ConditionsReference
Thymine (T)Taq PolymeraseCan be significant, leading to G to T transversions.Standard PCR conditions[1]
Thymine (T)Deep Vent DNA PolymeraseReduced due to proofreading activity.Optimized PCR conditions[4]

Experimental Protocols

Protocol 1: PCR Amplification of DNA Containing isoG-MeisoC Base Pairs using Deep Vent DNA Polymerase

This protocol provides a starting point for amplifying DNA templates containing isoG and MeisoC. Optimization of each component may be necessary for specific templates and primers.

Materials:

  • DNA template containing isoG

  • Forward and reverse primers

  • Deoxynucleotide (dNTP) solution mix (dATP, dGTP, dCTP, dTTP)

  • 5-methylisocytosine triphosphate (dMeisoCTP)

  • Deep Vent DNA Polymerase (e.g., from NEB)[6]

  • 10X ThermoPol Reaction Buffer (NEB)

  • 100 mM MgSO4

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the following reaction mixture on ice.

ComponentVolume (50 µL reaction)Final Concentration
10X ThermoPol Buffer5 µL1X
dNTP Mix (10 mM each)1 µL200 µM each
dMeisoCTP (10 mM)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA TemplateX µL1-10 ng
MgSO4 (100 mM)1-3 µL2-6 mM (optimize)
Deep Vent DNA Polymerase0.5 µL (1 unit)1 unit/50 µL
Nuclease-free waterto 50 µL-
  • Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation95°C2 minutes1
Denaturation95°C30 seconds30-35
Annealing55-65°C*30 seconds
Extension72°C1 minute/kb
Final Extension72°C5 minutes1
Hold4°C

* Optimize the annealing temperature using a gradient PCR.

  • Analysis: Analyze the PCR product by agarose gel electrophoresis.

Protocol 2: Analysis of PCR Fidelity by Sanger Sequencing

  • Purify PCR Product: Purify the PCR product from the reaction mixture using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.

  • Clone PCR Product: Ligate the purified PCR product into a suitable cloning vector (e.g., pUC19).

  • Transform E. coli: Transform competent E. coli cells with the ligation product and plate on selective media.

  • Isolate Plasmids: Pick individual colonies and grow overnight cultures. Isolate plasmid DNA from each culture using a miniprep kit.

  • Sanger Sequencing: Send the purified plasmids for Sanger sequencing using primers that flank the insertion site.

  • Analyze Sequences: Align the sequencing results to the expected sequence to identify any mutations at the isoG position.

Visualizations

Overcoming_isoG_Tautomerism_Workflow Workflow for Overcoming isoG Tautomerism in PCR cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies cluster_analysis Verification Problem Low Fidelity or Efficiency in PCR/Replication Tautomerism isoG Tautomerism (enol form mispairs with T) Problem->Tautomerism Polymerase Suboptimal Polymerase Choice Problem->Polymerase Conditions Non-ideal Reaction Conditions Problem->Conditions HighFidelityPolymerase Use High-Fidelity Proofreading Polymerase (e.g., Deep Vent) Tautomerism->HighFidelityPolymerase Analog Use isoG Analog (e.g., 7-deazaisoguanine) Tautomerism->Analog Polymerase->HighFidelityPolymerase OptimizePCR Optimize PCR Conditions (Mg2+, pH, Temp) Conditions->OptimizePCR Analysis Sequence Analysis of PCR Products HighFidelityPolymerase->Analysis OptimizePCR->Analysis Analog->Analysis

Caption: Troubleshooting workflow for isoG tautomerism in PCR.

isoG_Pairing Isoguanine Base Pairing cluster_correct Correct Pairing cluster_incorrect Incorrect Pairing (due to Tautomerism) isoG_keto isoG (keto) MeisoC 5-Methylisocytosine isoG_keto->MeisoC Watson-Crick Pairing isoG_enol isoG (enol) isoG_keto->isoG_enol Tautomerization Thymine Thymine isoG_enol->Thymine Mispairing

Caption: Base pairing of isoG tautomers.

References

Technical Support Center: Isoguanosine Pairing Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isoguanosine (B3425122) (iG) and encountering issues with its mispairing with thymine (B56734) (T).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving isoguanosine and provides actionable solutions.

Issue / Question Potential Cause Recommended Solution
High frequency of T incorporation opposite iG in sequencing results. Isoguanosine can exist in a minor enol tautomeric form, which is structurally complementary to thymine, leading to iG-T wobble base pairing. Standard DNA polymerases can readily incorporate thymine opposite this tautomer.1. Substitute Thymidine Triphosphate (TTP) with 2-Thiothymidine Triphosphate (2-thioTTP): The most effective method is to replace TTP with 2-thioTTP in your PCR or primer extension reactions. The sulfur atom at the 2-position of thymine in 2-thioTTP provides steric hindrance and altered hydrogen bonding properties that prevent it from pairing with the enol tautomer of isoguanosine. This has been shown to increase the fidelity of replication from approximately 93% to 98%[1]. 2. Use a Modified Isoguanosine Analog: Consider synthesizing your oligonucleotides with 7-deaza-2'-deoxyisoguanosine instead of the standard deoxyisoguanosine. Replacing the N7 nitrogen of the purine (B94841) ring with a CH group can shift the tautomeric equilibrium, disfavoring the enol form that pairs with thymine. This modification has been reported to increase the fidelity-per-round of PCR from ~86% to ~92%[2].
Low yield or failure of PCR amplification with iG-containing templates/primers. 1. Polymerase Inefficiency: Not all DNA polymerases are efficient at recognizing and incorporating non-natural base pairs. Some polymerases may stall or have significantly reduced processivity when encountering iG. T4 DNA polymerase, for example, has been shown to reject the incorporation of isoguanine[3]. 2. Suboptimal Reaction Conditions: Standard PCR conditions may not be optimal for the stability and replication of DNA containing a third base pair.1. Select an appropriate polymerase: Several polymerases have been shown to incorporate isoguanosine, including the Klenow fragment of E. coli DNA polymerase I, T7 RNA polymerase, and AMV reverse transcriptase[3]. For PCR, thermostable polymerases that have been successfully used with modified bases should be chosen. 2. Optimize PCR conditions: You may need to adjust annealing temperatures, extension times, and magnesium concentrations. Due to the slightly higher thermal stability of the iG-isocytosine (iC) pair compared to G-C pairs, you might be able to use a higher annealing temperature, which can also help to reduce non-specific amplification[4].
Inconsistent melting temperature (Tm) of iG-containing duplexes. The stability of an iG-iC base pair is sequence-dependent. The stabilizing effect of an iG-iC pair is influenced by its neighboring base pairs[4]. Mispairing with T will also lead to a lower and broader melting transition.1. Verify sequence integrity: Ensure that your oligonucleotides are pure and that the sequence is correct. The presence of iG-T mispairs will lower the overall thermal stability of the duplex. 2. Use nearest-neighbor thermodynamic parameters for Tm prediction: Standard Tm calculators may not be accurate for oligonucleotides containing iG. Refer to published thermodynamic data for iG-iC pairs to better predict the stability of your duplexes.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for isoguanosine mispairing with thymine?

A1: Isoguanosine (iG) can exist in two tautomeric forms: the major keto form and the minor enol form. The major keto form correctly pairs with isocytosine (B10225) (iC) through three hydrogen bonds. However, the minor enol tautomer presents a hydrogen bonding pattern (donor-acceptor-donor) that is complementary to thymine (T), allowing for the formation of a stable iG-T "wobble" base pair. This tautomeric ambiguity is the primary reason for the misincorporation of T opposite iG during DNA and RNA synthesis[2][3][5].

Q2: Which DNA polymerases are known to incorporate iG opposite T?

A2: Several DNA and RNA polymerases have been shown to catalyze the incorporation of iG opposite T. These include the Klenow fragment of E. coli DNA polymerase I and T7 RNA polymerase[3][6]. The efficiency of this misincorporation can depend on the specific polymerase and the sequence context.

Q3: Besides replacing TTP with 2-thioTTP, are there other modifications to the natural bases that can reduce mispairing with iG?

A3: While replacing TTP with 2-thioTTP is a direct and effective strategy targeting the mispairing partner of iG, most other reported strategies focus on modifying the isoguanine (B23775) base itself, such as the use of 7-deazaisoguanosine[2]. Research into modifying other natural bases to prevent iG mispairing is less common.

Q4: How does the stability of an iG-iC pair compare to a standard G-C pair?

A4: The isoguanine-isocytosine (iG-iC) base pair is generally found to be thermodynamically more stable than the canonical guanine-cytosine (G-C) pair. This increased stability is, however, dependent on the sequence context of the neighboring base pairs[4].

Q5: Can DNA repair mechanisms in a cell correct iG-T mismatches?

A5: While cells have robust DNA repair mechanisms like mismatch repair (MMR) to correct errors, the efficiency of these systems in recognizing and repairing non-natural base mispairs like iG-T is not well-characterized. It is generally preferable to prevent the mispairing from occurring during synthesis rather than relying on cellular repair mechanisms.

Data Presentation

Table 1: Comparison of PCR Fidelity with Different Nucleotide Analogs

Template BaseIncoming NucleotideModificationFidelity-per-round (%)Reference
Isoguanosine (iG)Thymidine (T)None (standard TTP)~93[1]
Isoguanosine (iG)2-Thiothymidine (2-thioT)Replacement of TTP with 2-thioTTP~98[1]
Isoguanosine (iG)Isocytosine (iC)Standard iG~86[2]
7-deazaisoguanosineIsocytosine (iC)N7 of iG replaced with CH~92[2]

Experimental Protocols

PCR Protocol for Reducing iG-T Mispairing using 2-Thiothymidine Triphosphate (2-thioTTP)

This protocol is a general guideline for setting up a PCR to amplify a DNA template containing isoguanosine and isocytosine, with improved fidelity.

Key Reagents:

  • DNA template containing iG and iC.

  • Primers flanking the region to be amplified.

  • High-fidelity thermostable DNA polymerase.

  • dNTP mix (dATP, dGTP, dCTP, 2-thioTTP at a final concentration of 200 µM each).

  • Appropriate PCR buffer (e.g., 5X Phusion HF Buffer or GC Buffer).

Procedure:

  • Reaction Setup: Prepare the PCR reaction mix on ice. A typical 50 µL reaction would consist of:

    • 10 µL of 5X Polymerase Buffer

    • 1 µL of dNTP mix (with 2-thioTTP instead of TTP)

    • 2.5 µL of Forward Primer (10 µM)

    • 2.5 µL of Reverse Primer (10 µM)

    • 1 µL of DNA Template (1-10 ng)

    • 0.5 µL of High-Fidelity DNA Polymerase

    • Nuclease-free water to 50 µL

  • Thermal Cycling: The optimal cycling conditions may vary, but a good starting point is:

    • Initial Denaturation: 98°C for 30 seconds.

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: Use a temperature appropriate for your primers (often 55-68°C) for 30 seconds.

      • Extension: 72°C for 30-60 seconds per kb of amplicon length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. The product should be of the expected size. For fidelity assessment, the PCR product can be cloned and sequenced.

UV Optical Melting for Determining Duplex Stability

This method is used to determine the melting temperature (Tm) and thermodynamic parameters of DNA duplexes containing iG.

Procedure:

  • Sample Preparation: Prepare samples of the DNA duplex at several different concentrations (e.g., over a 100-fold range) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The purity of the oligonucleotides should be >90%.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition:

    • Monitor the absorbance at 260 nm.

    • Increase the temperature at a constant rate, typically 1°C per minute.

    • Record the absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot absorbance versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curves or by plotting 1/Tm versus the natural log of the total strand concentration.

Visualizations

G cluster_iGC Correct Pairing: iG (keto) - iC cluster_iGT Mispairing: iG (enol) - T iG_keto Isoguanosine (keto) iC Isocytosine iG_keto->iC 3 H-bonds iG_enol Isoguanosine (enol tautomer) T Thymine iG_enol->T 2 H-bonds G cluster_workflow Workflow to Reduce iG-T Mispairing cluster_options Choose Strategy cluster_protocol Experimental Protocol start Start: iG-containing template optionA Modify Thymine Analog start->optionA optionB Modify Isoguanosine start->optionB protocolA PCR with 2-thioTTP optionA->protocolA protocolB Synthesize Oligo with 7-deaza-iG optionB->protocolB analysis Fidelity Analysis (Sequencing) protocolA->analysis protocolB->analysis result Reduced iG-T Mispairing analysis->result

References

Technical Support Center: Enhancing isoG-isoC Base Pairing Fidelity in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC) in DNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the fidelity of this unnatural base pair in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low fidelity when using the isoG-isoC base pair in DNA synthesis?

A1: The main contributor to decreased fidelity is the keto-enol tautomerization of isoguanine (isoG). In its less common enol tautomeric form, isoG can form a stable mispair with natural bases, particularly thymine (B56734) (T), through hydrogen bonding.[1][2][3] This mispairing event leads to the incorrect incorporation of T opposite isoG during DNA synthesis, reducing the overall fidelity of the process.

Q2: How does the choice of DNA polymerase affect the fidelity of isoG-isoC pairing?

A2: DNA polymerases exhibit varying degrees of tolerance and selectivity for unnatural base pairs. Some polymerases may have a higher error rate when encountering isoG or isoC in the template strand, leading to increased misincorporation of natural nucleotides.[4] The fidelity of DNA synthesis with isoG-isoC can be influenced by the specific polymerase's active site geometry and its ability to accommodate the non-standard base pair.[4][5] It is crucial to select a polymerase that has been demonstrated to have high fidelity with unnatural base pairs or to empirically test several polymerases for optimal performance in your specific application.

Q3: Are there chemical modifications to the natural bases that can improve isoG-isoC pairing fidelity?

A3: Yes, replacing thymine (T) with 2-thiothymine (Ts) in the nucleotide pool has been shown to significantly improve the fidelity of isoG-isoC pairing.[1][2] The bulkier sulfur atom at the 2-position of Ts creates a steric clash with the 2-hydroxy group of the enol form of isoG, thereby disfavoring the mispairing.[1][2]

Q4: What is the expected fidelity of isoG-isoC base pairing in PCR?

A4: The fidelity of isoG-isoC pairing in PCR can vary depending on the experimental conditions and the strategies employed to mitigate mispairing. Early studies reported selectivities around 93% per PCR cycle.[1][2] By implementing strategies such as the use of 2-thiothymine, the selectivity has been improved to approximately 98% per cycle.[1][2] However, it is important to note that even with high per-cycle fidelity, the overall retention of the unnatural base pair can decrease over multiple PCR cycles.

Troubleshooting Guide

Observation Possible Cause Recommended Solution
High frequency of T incorporation opposite isoG Enol tautomer of isoG mispairing with thymine.Replace dGTP with isoGTP and dTTP with 2-thio-dTTP (dTs TP) in the dNTP mix to prevent the mispairing of the enol form of isoG with thymine.[1][2]
Low PCR product yield Suboptimal PCR conditions for the unnatural base pair.Optimize the annealing temperature and extension time. Consider using a two-step PCR protocol if the primer Tm is high.[6][7] Increase the concentration of isoGTP and isoCTP relative to the natural dNTPs.[8]
Sequence errors other than T misincorporation Low fidelity of the chosen DNA polymerase with unnatural bases.Screen different high-fidelity DNA polymerases to identify one with better performance for isoG-isoC pairing.[6] Ensure balanced concentrations of all nucleotide triphosphates in the reaction mix.[6]
Smeared bands on an agarose (B213101) gel Non-specific amplification or primer-dimer formation.Increase the annealing temperature to enhance primer specificity.[9] Verify primer design to ensure no self-complementarity.[6]
Inconsistent results across experiments Instability of isoC-containing oligonucleotides.Be aware that isocytosine (isoC) can be chemically unstable under acidic or alkaline conditions.[1] Prepare fresh isoC-containing oligonucleotides and buffers.

Quantitative Data Summary

The following table summarizes the reported fidelity of isoG-isoC base pairing under different experimental conditions.

System Fidelity (per cycle) Retention after 20 PCR cycles Reference
isoG-isoC with natural A-T~93%Not Reported[2]
isoG-isoC with A-Ts~98%~67%[1][2]
High-fidelity unnatural base pair systems (for comparison)>99%>82%[1]

Experimental Protocols

Protocol 1: PCR with isoG and isoC

This protocol is a general guideline for performing PCR with the isoG-isoC unnatural base pair. Optimization may be required for specific templates and primers.

Materials:

  • DNA template containing isoC

  • Forward and reverse primers

  • High-fidelity DNA polymerase

  • dATP, dCTP, dTTP, and isoGTP

  • PCR buffer

  • MgCl2

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the PCR reaction mix on ice. A typical 50 µL reaction includes:

    • 5 µL 10x PCR Buffer

    • 1 µL 10 mM dNTPs (dATP, dCTP, dTTP)

    • 1 µL 10 mM isoGTP

    • 1.5 µL 50 mM MgCl2 (adjust as needed)

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • X µL DNA Template (1-10 ng)

    • 0.5 µL High-Fidelity DNA Polymerase

    • Nuclease-free water to 50 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 30-40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze the PCR product by agarose gel electrophoresis.

Protocol 2: Acid Cleavage Assay for Fidelity Assessment

This method can be used to determine the fidelity of isoC incorporation.[8][10] It relies on the increased lability of isoC under acidic conditions compared to natural bases.

Materials:

Procedure:

  • Acid Cleavage:

    • Mix an equal volume of the PCR product with 100 mM glacial acetic acid.

    • Incubate at 95°C for 30 minutes.

    • Evaporate the acid by heating the open tube at 95°C.

  • Base Treatment:

    • Add two volumes of 100 mM ammonium hydroxide.

    • Incubate at 95°C for 5 minutes.

    • Evaporate the base by heating the open tube at 95°C.

  • Analysis:

    • Resuspend the cleaved products in formamide loading dye.

    • Denature at 95°C for 1 minute.

    • Analyze the fragments by denaturing PAGE. The percentage of cleavage at the isoC position reflects the incorporation fidelity.

Visualizations

isoG_Tautomerism cluster_keto Keto Form (Correct Pairing) cluster_enol Enol Form (Mispairing) isoG_keto isoG (Keto) isoC isoC isoG_keto->isoC H-Bonds (Correct) isoG_enol isoG (Enol) isoG_keto->isoG_enol Tautomerization Thymine Thymine (T) isoG_enol->Thymine H-Bonds (Incorrect)

Caption: Tautomerization of isoG leading to mispairing with thymine.

experimental_workflow cluster_synthesis DNA Synthesis cluster_analysis Fidelity Analysis cluster_results Outcome start Start with isoC-containing template pcr Perform PCR with isoGTP start->pcr gel Agarose Gel Electrophoresis pcr->gel Check Amplification sequencing Acid Cleavage or Sequencing pcr->sequencing Assess Fidelity product Amplified DNA with isoG-isoC gel->product fidelity Determine Fidelity (%) sequencing->fidelity

Caption: Workflow for synthesis and fidelity analysis of isoG-isoC containing DNA.

troubleshooting_logic start Low Fidelity Observed check_mispairing Predominant Mispairing with T? start->check_mispairing low_yield Low Product Yield? check_mispairing->low_yield No solution_ts Use 2-thiothymine (T^s) check_mispairing->solution_ts Yes optimize_pcr Optimize PCR Conditions low_yield->optimize_pcr Yes change_polymerase Screen High-Fidelity Polymerases low_yield->change_polymerase No

Caption: Logical flow for troubleshooting low fidelity in isoG-isoC pairing.

References

optimizing polymerase choice for isoG-containing templates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Polymerase Choice for isoG-Containing Templates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate successful experiments involving isoguanosine (B3425122) (isoG).

Troubleshooting Guide

This section addresses specific issues that may arise during PCR or primer extension assays with isoG-containing templates.

Problem 1: Low or No Amplification Product

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate DNA Polymerase Not all polymerases can efficiently incorporate nucleotides opposite modified bases. High-fidelity polymerases with strong proofreading activity may stall or excise primers when encountering an unnatural base. Conversely, low-fidelity polymerases might be more permissive but introduce errors. Recommendation: Start with a polymerase known for its robustness and ability to handle difficult templates, such as KOD DNA polymerase or its derivatives. If high fidelity is paramount, a polymerase like Pfu may be tested, but optimization will be critical.[1][2][3]
Suboptimal Annealing Temperature The presence of isoG can alter the melting temperature (Tm) of the primer-template duplex. Recommendation: Optimize the annealing temperature by performing a gradient PCR. Start with a temperature 5°C below the calculated Tm of the primers and test a range of +/- 5-10°C.[4][5][6]
Incorrect Magnesium Concentration Magnesium concentration is a critical factor for polymerase activity and fidelity. Recommendation: Titrate the MgCl₂ concentration in your reaction, typically in 0.5 mM increments from 1.5 mM to 4.0 mM.[4][6]
Poor Template Quality Contaminants in the DNA template can inhibit PCR. Recommendation: Ensure your template is of high purity. A 260/280 absorbance ratio of ~1.8 is recommended. If inhibitors are suspected, consider an additional purification step or diluting the template.[5][7]
Inhibitory dNTP Concentrations High concentrations of dNTPs, especially the modified triphosphate partner for isoG (e.g., isocytidine (B125971) triphosphate, iso-dCTP), can chelate magnesium and inhibit the polymerase. Recommendation: Use dNTPs at a standard final concentration of 200 µM each. If using a modified triphosphate, ensure it is of high purity.
Problem 2: Non-Specific Amplification or Smearing

Possible Causes and Solutions:

Possible CauseRecommended Solution
Annealing Temperature is Too Low This can lead to primers binding to non-target sequences. Recommendation: Increase the annealing temperature in 2°C increments.[4][6]
Primer Design Issues Primers may have secondary structures or form primer-dimers. Recommendation: Design primers with a GC content of 40-60% and check for self-complementarity and potential hairpin formation using primer design software. Ensure the 3' end is not complementary to other regions of the primer.[5]
Excessive Template or Enzyme Too much template DNA or polymerase can lead to non-specific amplification. Recommendation: Reduce the amount of template DNA. If smearing persists, reduce the polymerase concentration.[8]
Too Many PCR Cycles Excessive cycling can lead to the accumulation of non-specific products. Recommendation: Reduce the number of PCR cycles by 3-5.[8]
Problem 3: Sequence Errors in the Final Product

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low-Fidelity Polymerase Polymerases like Taq lack proofreading activity and are more prone to incorporating incorrect nucleotides. Recommendation: Use a high-fidelity polymerase with 3'→5' exonuclease activity, such as Pfu, KOD, or Phusion DNA polymerase.[2][9]
Suboptimal Reaction Conditions Unbalanced dNTP concentrations or incorrect magnesium levels can decrease polymerase fidelity. Recommendation: Ensure dNTPs are at equimolar concentrations and optimize the MgCl₂ concentration.
Damaged DNA Template Template DNA can be damaged by excessive UV exposure or depurination during PCR. Recommendation: Minimize UV exposure when handling DNA. Use a high-fidelity polymerase and keep denaturation steps as short and at the lowest effective temperature possible.[10]

Frequently Asked Questions (FAQs)

Q1: Which type of DNA polymerase is generally recommended for templates containing isoG?

A1: The choice of polymerase depends on the experimental goal. For applications requiring high accuracy, a high-fidelity polymerase with proofreading activity (e.g., Pfu, KOD, or Phusion) is recommended. However, proofreading activity can sometimes hinder the bypass of modified bases. If amplification efficiency is low with high-fidelity enzymes, a non-proofreading polymerase like Taq or a polymerase engineered for higher processivity and tolerance to modified bases might be a better choice, followed by sequencing to verify the product.[9][11][12] KOD polymerase and its derivatives are often a good starting point as they combine high fidelity with robustness.[1][3]

Q2: How does the presence of isoG affect primer design?

A2: The presence of isoG can affect the local stability of the DNA duplex. When designing primers that anneal to or near an isoG-containing region, it is important to calculate the melting temperature (Tm) accurately. It is advisable to use primer design software that can account for modified bases if available. If not, empirical optimization of the annealing temperature using a gradient PCR is crucial. Aim for primers between 18-30 nucleotides with a GC content of 40-60% and avoid runs of identical nucleotides.[5]

Q3: What are the key parameters to optimize in a PCR protocol for an isoG-containing template?

A3: The most critical parameters to optimize are:

  • DNA Polymerase Selection: As discussed in Q1.

  • Annealing Temperature: Due to the altered thermodynamics of the isoG-isoC pair.

  • Magnesium Chloride (MgCl₂) Concentration: This affects both enzyme activity and fidelity.

  • Extension Time: Some polymerases may exhibit slower extension rates on modified templates. An extension time of 1 minute per kb is a good starting point, but may need to be increased.[4]

Q4: How can I assess the fidelity of a polymerase with my isoG-containing template?

A4: A primer extension assay is a common method to assess polymerase fidelity.[13][14] This involves using a labeled primer and a template containing isoG, and then analyzing the products of a single nucleotide incorporation reaction by gel electrophoresis. Comparing the incorporation of the correct nucleotide (e.g., iso-dCTP) versus incorrect nucleotides allows for a qualitative or quantitative assessment of fidelity. For a more comprehensive analysis, the final PCR product can be cloned and sequenced to determine the error rate.[9]

Q5: Can I use a standard PCR master mix for my experiment with an isoG-containing template?

A5: While a standard master mix provides convenience, it may not be optimal for a modified template. Master mixes have pre-defined concentrations of dNTPs, MgCl₂, and a specific polymerase. Given the need for careful optimization of these components when working with isoG, it is often better to set up the reaction with individual components to allow for fine-tuning. If using a master mix, choose one with a high-performance polymerase known for its robustness with difficult templates.

Data Presentation: Polymerase Characteristics

The following table summarizes the key characteristics of several common DNA polymerases. The performance with isoG-containing templates is an educated estimation based on their known properties with natural and other modified DNA, as direct comparative data is limited.

DNA PolymeraseFamilyProofreading (3'→5' Exo)Relative Fidelity (vs. Taq)ProcessivitySuitability for isoG Templates
Taq ANo1xModerateFair: High error rate, but may be more permissive for bypass of modified bases.[9]
Pfu BYes~10-20xLowGood: High fidelity, but may stall at modified sites. Requires optimization.[9][15]
KOD BYes~10-50xHighExcellent: High fidelity and high processivity make it a strong candidate for efficient and accurate amplification.[2]
Phusion B-likeYes>50xHighExcellent: Very high fidelity and processivity. Often a good choice for challenging templates.[9][15]
Deep Vent BYes~5-15xLowGood: High fidelity, similar to Pfu.

Experimental Protocols

Protocol 1: Primer Extension Assay to Evaluate Polymerase Fidelity

This protocol allows for the assessment of single nucleotide incorporation opposite an isoG site in a template.

Materials:

  • Template oligonucleotide containing a single isoG residue.

  • 5'-radiolabeled primer (e.g., with ³²P) complementary to the template.

  • DNA Polymerase to be tested.

  • 10x Polymerase Buffer.

  • dNTPs and the corresponding triphosphate for isoG (e.g., iso-dCTP).

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA).

  • Denaturing polyacrylamide gel.

Procedure:

  • Annealing: Mix the template oligonucleotide and the 5'-labeled primer in a 1.5:1 molar ratio in 1x polymerase buffer. Heat to 95°C for 2 minutes and then slowly cool to room temperature to allow for annealing.

  • Reaction Setup: Prepare individual reaction tubes for each nucleotide to be tested (the correct one and the three incorrect ones). To each tube, add the annealed primer/template, 1x polymerase buffer, and the specific dNTP to a final concentration of 100 µM.

  • Initiation: Add the DNA polymerase to each tube to initiate the reaction. The amount of polymerase should be optimized for the specific enzyme.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 10 minutes).

  • Termination: Stop the reactions by adding an equal volume of Stop Solution.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Separate the products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the results by autoradiography. The intensity of the bands corresponding to the extended primer will indicate the efficiency of incorporation for each nucleotide.

Protocol 2: Standard PCR with isoG-Containing Template

This is a general protocol that should be optimized for each specific polymerase and primer/template pair.

Reaction Setup (50 µL):

ComponentFinal Concentration
10x Polymerase Buffer1x
dNTPs (dATP, dGTP, dTTP, iso-dCTP)200 µM each
Forward Primer0.5 µM
Reverse Primer0.5 µM
Template DNA1-100 ng
MgCl₂ (if not in buffer)1.5 - 2.5 mM (optimize)
DNA Polymerase1-2.5 units (optimize)
Nuclease-free waterto 50 µL

Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95-98°C2-5 min1
Denaturation95-98°C15-30 sec25-35
AnnealingTm - 5°C (optimize)15-30 sec
Extension68-72°C1 min/kb
Final Extension68-72°C5-10 min1
Hold4°C

Optimization Notes:

  • Annealing Temperature: Perform a gradient PCR to find the optimal temperature.

  • Extension Time: For longer amplicons or if amplification is weak, increase the extension time.

  • Additives: For GC-rich templates or templates with secondary structures, consider adding PCR enhancers like DMSO (3-5%) or betaine (B1666868) (0.5-1 M).[4]

Visualizations

Experimental Workflow: Polymerase Selection for isoG Templates

Caption: Workflow for selecting and validating a DNA polymerase for use with isoG-containing templates.

Troubleshooting Logic for Low/No PCR Product

Troubleshooting_Low_Yield Start Low or No PCR Product Check_Polymerase Is the polymerase suitable for modified bases? Start->Check_Polymerase Check_Annealing Is the annealing temperature optimized? Check_Polymerase->Check_Annealing Yes Solution_Polymerase Test a different polymerase (e.g., KOD, Phusion) Check_Polymerase->Solution_Polymerase No Check_Mg Is the MgCl2 concentration optimal? Check_Annealing->Check_Mg Yes Solution_Annealing Run a gradient PCR to find the optimal annealing temp. Check_Annealing->Solution_Annealing No Check_Template Is the template pure and intact? Check_Mg->Check_Template Yes Solution_Mg Titrate MgCl2 from 1.5 mM to 4.0 mM Check_Mg->Solution_Mg No Check_Components Are all reaction components (dNTPs, primers) correct? Check_Template->Check_Components Yes Solution_Template Re-purify or dilute the DNA template Check_Template->Solution_Template No Solution_Components Verify component concentrations and integrity Check_Components->Solution_Components No

Caption: A logical flowchart for troubleshooting low or no yield in PCR with isoG templates.

References

troubleshooting low yield in large-scale isoguanosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoguanosine (B3425122) Synthesis

Welcome to the technical support center for large-scale isoguanosine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of isoguanosine, with a focus on the diazotization of 2,6-diaminopurine (B158960) riboside, a method reported for effective large-scale production.[1][2]

Q1: My overall yield is significantly lower than expected after purification. What are the common causes?

A1: Low yield after purification is a frequent issue in large-scale synthesis. Several factors can contribute to this problem:

  • Incomplete Precipitation: Isoguanosine has some solubility in the mother liquor. During the post-reaction work-up, precipitation using aqueous ammonia (B1221849) may not be complete, leaving a portion of your product in solution.[2][3]

  • Removal of Impurities: The crude product often contains inorganic salts (like sodium nitrite (B80452) or sodium acetate) from the reaction and neutralization steps. These impurities are removed during purification, which leads to a decrease in the mass of the final product, lowering the apparent yield.[2][3]

  • Mechanical Losses: During large-scale operations, product loss can occur at various stages. For example, fine crystals might pass through filter paper pores during filtration, or material can be lost during transfers between vessels.[3]

  • Side Reactions: Although the diazotization of 2,6-diaminopurine riboside is generally efficient, the formation of by-products can reduce the yield of the desired isoguanosine.[4][5]

Q2: The reaction seems to be incomplete or stalling. What should I check?

A2: If you suspect an incomplete reaction, consider the following:

  • Reagent Quality: Ensure the 2,6-diaminopurine riboside starting material is of high purity. The purity of sodium nitrite is also critical.

  • Reaction Time & Temperature: One reported method specifies that the reaction should complete within 40 minutes at room temperature.[2] Deviations in temperature could slow down the reaction rate.

  • pH Control: The reaction is typically performed in an acidic medium (e.g., acetic acid).[1][2] Ensure the pH is sufficiently low for the diazotization to proceed efficiently.

Q3: I'm having trouble with the purification of the crude product. What is an effective method?

A3: A common purification strategy involves pH adjustments to isolate the product from impurities.[2]

  • Dissolution: The crude product can be dissolved in a dilute acid, such as 0.1 M hydrochloric acid (HCl), to protonate the isoguanosine.

  • Insoluble Impurity Removal: Adjusting the pH to around 3 helps in removing insoluble impurities by filtration.[2]

  • Precipitation: The pH of the filtrate is then carefully adjusted to 7 using a base (e.g., aqueous ammonia) to precipitate the high-purity isoguanosine.[2]

  • Washing & Drying: The precipitate should be washed thoroughly with high-purity water and dried to obtain the final product.

Q4: Are there alternative synthesis routes I should consider for large-scale production?

A4: While the diazotization method is proven for scale-up, the silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a widely used method for synthesizing various nucleosides.[6][7] This method involves coupling a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.[7] However, challenges in this method include achieving regioselectivity (e.g., N9 vs. N7 glycosylation) and the need for protecting group strategies, which adds steps and can lower the overall yield.[8][9]

Q5: Could the issue be related to tautomerization of isoguanosine?

A5: Isoguanosine can exist in different tautomeric forms. While this is a fundamental property, it can sometimes influence reaction outcomes or spectroscopic analysis. For instance, certain polymerases have been shown to incorporate thymine (B56734) opposite isoguanosine, presumably by pairing with a minor tautomeric form.[10] This highlights that tautomerism can affect molecular interactions, although it is less commonly a direct cause for low yield in chemical synthesis compared to issues with reaction conditions and purification.

Data Presentation: Synthesis Yields

The following table summarizes reported yields for isoguanosine and its derivatives synthesized via the diazotization method.[2][3]

CompoundStarting MaterialMethodPre-Treatment Yield (%)Reference
Isoguanosine (isoG) 2,6-Diaminopurine ribosideDiazotization97.2%[2][3]
2'-Fluoro-isoguanosine 2,6-Diaminopurine-2'-fluoro-ribosideDiazotization96.0%[2][3]
2'-Deoxy-isoguanosine 2,6-Diaminopurine-2'-deoxy-ribosideDiazotization92.4%[2][3]

Note: Pre-treatment yield refers to the yield determined by ¹H NMR analysis of the crude reaction mixture before purification, using an internal standard.[2][3] The final isolated yield is typically lower due to purification losses.[3]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Isoguanosine via Diazotization [1][2]

This protocol is based on the method reported by Wang et al. (2024).

Materials:

  • 2,6-diaminopurine riboside

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid (AcOH)

  • Deionized water

  • Aqueous ammonia

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,6-diaminopurine riboside (e.g., 200 g, 0.71 mol) in a mixture of water and acetic acid at room temperature.

  • Diazotization: Slowly add a solution of sodium nitrite in water to the reaction mixture. Maintain the temperature and stir vigorously. The reaction is typically complete within 40 minutes.

  • Initial Precipitation (Crude Product): Once the reaction is complete (monitor by TLC or LC-MS), slowly add aqueous ammonia to the solution until the pH reaches 7. A precipitate (the crude isoguanosine) will form.

  • Isolation of Crude Product: Separate the crude product from the mother liquor by filtration.

  • Purification - Acid Dissolution: Suspend the crude solid in deionized water and add 0.1 M HCl solution until the solid dissolves and the pH is adjusted to 3.

  • Purification - Filtration: Filter the acidic solution to remove any remaining insoluble impurities.

  • Final Precipitation: To the clear filtrate, add aqueous ammonia dropwise until the pH is adjusted back to 7. High-purity isoguanosine will precipitate.

  • Final Isolation and Drying: Filter the purified product, wash thoroughly with deionized water, and dry under vacuum to a constant weight.

Visualizations

Below are diagrams illustrating key workflows and relationships in isoguanosine synthesis.

G cluster_0 Troubleshooting Workflow for Low Isoguanosine Yield Start Low Final Yield Observed Check_Precip Q: Was precipitation incomplete? (Analyze mother liquor) Start->Check_Precip Check_Purity Q: Was crude product impure? (Analyze crude vs. final product) Start->Check_Purity Check_Reaction Q: Was the reaction incomplete? (Check TLC/LCMS of crude mixture) Start->Check_Reaction Sol_Precip Action: Optimize precipitation pH/solvent. Consider cooling. Check_Precip->Sol_Precip Yes Sol_Loss Action: Refine filtration/transfer steps. Use finer filter paper. Check_Precip->Sol_Loss No Check_Purity->Check_Precip No Sol_Purity This is expected. Yield loss from salt removal. Check_Purity->Sol_Purity Yes Check_Reaction->Check_Purity No Sol_Reaction Action: Verify reagent quality. Optimize reaction time/temp. Check_Reaction->Sol_Reaction Yes

Caption: Troubleshooting decision tree for diagnosing low yield in isoguanosine synthesis.

G cluster_1 Isoguanosine Synthesis & Purification Workflow A 1. Dissolve 2,6-Diaminopurine Riboside in AcOH/Water B 2. Add NaNO₂ Solution (Diazotization @ RT) A->B C 3. Neutralize to pH 7 with NH₄OH (Crude Precipitation) B->C D 4. Filter to Isolate Crude Product C->D E 5. Dissolve Crude in 0.1 M HCl (Adjust to pH 3) D->E F 6. Filter to Remove Insolubles E->F G 7. Precipitate with NH₄OH to pH 7 F->G H 8. Filter, Wash & Dry (Pure Isoguanosine) G->H

Caption: Step-by-step workflow for the synthesis and purification of isoguanosine.

References

Technical Support Center: Isoguanosine Nucleoside Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of isoguanosine (B3425122) (isoG) and its derivatives, with a focus on 2'-deoxyisoguanosine.

Frequently Asked Questions (FAQs)

Q1: What is isoguanosine (isoG) and why is it important?

Isoguanosine is a structural isomer of guanosine, where the amino and carbonyl groups on the purine (B94841) base are transposed.[1] This structural difference leads to unique physical and chemical properties, making it valuable in various applications, including the formation of ionophores, genetic systems, hydrogels, and potential cancer therapies.[1][2][3][4] Like guanosine, isoG can self-assemble into higher-order structures such as tetramers.[5]

Q2: What are the common starting materials for synthesizing isoG and its 2'-derivatives?

Common synthetic routes for isoG and its derivatives often start from 2,6-diaminopurine (B158960) nucleosides.[1][2][3] For instance, a large-scale synthesis of isoguanosine involves the diazotization of 2,6-diaminopurine riboside.[1][3] Another approach involves a five-step synthesis starting from guanosine.[2][5]

Q3: What are the main challenges in purifying isoG nucleosides?

The primary challenges during isoG purification include:

  • Low Yield: Yield loss can occur due to incomplete precipitation, physical loss of product during transfers and filtration, and the removal of impurities.[1][4]

  • Solubility Issues: Isoguanosine's solubility can be problematic, often requiring pH adjustments and heating to facilitate dissolution and subsequent precipitation.[1]

  • Removal of Impurities: Crude products may contain unreacted starting materials, salts (like sodium salts), and nitrites from the synthesis, which need to be effectively removed.[1][4]

Troubleshooting Guides

Low Purification Yield
Symptom Possible Cause Suggested Solution
Low recovery of precipitate after pH adjustment. Incomplete precipitation of isoG. The pH may not be optimal for minimal solubility.Carefully adjust the pH to 7 using aqueous ammonia (B1221849) or NaOH in an ice water bath to maximize precipitation.[1] Allow sufficient time for the precipitate to form completely.
The volume of the solvent is too large, keeping some product dissolved.Concentrate the solution before precipitation, but be cautious of precipitating impurities as well.
Significant loss of product after washing. The purified isoG crystals are very small and pass through the filter paper.Use a finer porosity filter paper or a membrane filter. Wash the precipitate with ice-cold water to minimize dissolution.[1]
The product is partially soluble in the washing solvent.Ensure the washing solvent is ice-cold. Minimize the volume of washing solvent used.
Overall low yield after the complete purification process. The crude product contained a high percentage of impurities (e.g., sodium salts, nitrites) that were removed during purification.This is an expected outcome of purification. To assess the efficiency of the purification step itself, analyze the purity of the crude and final products to calculate a step-specific yield.
Multiple transfer steps leading to mechanical loss of the product.Minimize the number of transfers. Ensure all vessels are thoroughly rinsed to recover as much product as possible.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting material (e.g., 2,6-diaminopurine riboside) in the final product. Incomplete diazotization reaction.Increase the reaction time or adjust the stoichiometry of the reagents (e.g., sodium nitrite (B80452) and acetic acid).[1][3] Monitor the reaction progress using TLC or HPLC.
Final product is off-white or yellowish. Presence of colored impurities or degradation products.Treat the acidic solution of the crude product with activated charcoal and perform a hot filtration to remove colored impurities before precipitation.[1]
Unexpected peaks in HPLC analysis of the purified product. Co-precipitation of impurities.Ensure the pH for precipitation is selective for the desired product. Consider recrystallization from a suitable solvent system as an additional purification step.
Incomplete removal of salts or other reagents.Wash the final precipitate thoroughly with ice water and ensure it is completely dry.[1]

Experimental Protocols

Protocol 1: Large-Scale Synthesis and Purification of Isoguanosine

This protocol is adapted from a method involving the diazotization of 2,6-diaminopurine riboside.[1][3]

Synthesis:

  • In a reaction vessel, add 2,6-diaminopurine riboside.

  • Add 1 L of acetic acid (17.4 mol) over 5 minutes.

  • Dropwise, add 122 g of NaNO₂ (1.76 mol) dissolved in 1 L of H₂O.

  • Stir the resulting clear solution for 40 minutes to obtain a yellow solution.

Purification:

  • Adjust the pH of the yellow solution to 7 with 2.8% aqueous NH₃ in an ice water bath to induce precipitation.

  • Dissolve the obtained precipitate in 0.1 M HCl with heating.

  • Add activated charcoal to the hot solution.

  • Perform a hot filtration to remove the activated charcoal and other insoluble impurities.

  • Cool the filtrate in an ice bath.

  • Neutralize the filtrate with 0.1 M NaOH to precipitate the purified isoguanosine.

  • Filter the solution to collect the solid product.

  • Wash the solid with ice water.

  • Vacuum-dry the final product to yield a white powder.

Yield Data for Isoguanosine and Derivatives:

CompoundStarting MaterialReported Yield
Isoguanosine2,6-diaminopurine riboside41%[1]
2'-fluoro-isoguanosine2,6-diamino-2'-fluoropurine riboside43%[1]
2'-deoxy-isoguanosine2,6-diamino-2'-deoxypurine riboside44.5%[1]

Visualizations

Isoguanosine Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification start Crude Reaction Mixture (Yellow Solution) precipitation1 Adjust pH to 7 with NH3(aq) (Precipitation) start->precipitation1 dissolution Dissolve Precipitate in 0.1 M HCl (with heating) precipitation1->dissolution charcoal Add Activated Charcoal dissolution->charcoal hot_filtration Hot Filtration charcoal->hot_filtration precipitation2 Neutralize with 0.1 M NaOH (Precipitation) hot_filtration->precipitation2 filtration_wash Filtration & Washing (Ice Water) precipitation2->filtration_wash drying Vacuum Drying filtration_wash->drying final_product Pure Isoguanosine (White Powder) drying->final_product

Caption: Workflow for the purification of isoguanosine.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Final Yield cause1 Incomplete Precipitation start->cause1 cause2 Product Loss During Washing start->cause2 cause3 High Impurity in Crude start->cause3 cause4 Mechanical Loss start->cause4 sol1 Optimize pH & Precipitation Time cause1->sol1 sol2 Use Fine Filter & Ice-Cold Solvent cause2->sol2 sol3 Assess Crude Purity (Expected) cause3->sol3 sol4 Minimize Transfers & Rinse Thoroughly cause4->sol4

Caption: Troubleshooting guide for low yield in isoG purification.

References

addressing the chemical instability of isocytosine nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the chemical instability of isocytosine (B10225) nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for isocytosine nucleosides?

A1: The two main degradation pathways for isocytosine nucleosides are hydrolytic deamination and depyrimidination (cleavage of the N-glycosidic bond). Hydrolytic deamination converts the isocytosine base to uracil (B121893), while depyrimidination results in the cleavage of the bond between the isocytosine base and the sugar moiety, leading to an abasic site.[1][2]

Q2: What experimental conditions are known to promote the degradation of isocytosine nucleosides?

A2: Isocytosine nucleoside degradation is significantly influenced by pH and temperature. Acidic conditions tend to accelerate both hydrolytic deamination and depyrimidination.[3] Elevated temperatures also increase the rates of these degradation reactions.[4] Additionally, during oligonucleotide synthesis, alkaline deprotection steps can cause a detectable amount of hydrolytic deamination.[5]

Q3: How can I minimize the degradation of my isocytosine nucleoside samples during storage and experiments?

A3: To minimize degradation, it is recommended to store isocytosine nucleoside samples at low temperatures (-20°C or -80°C) and in buffered solutions at a neutral or slightly acidic pH (around pH 4-6), where stability is generally higher.[6][7] Avoid prolonged exposure to strongly acidic or alkaline conditions and high temperatures. For sensitive experiments, it is advisable to use freshly prepared solutions.

Q4: What are the expected degradation products of isocytosine nucleosides?

A4: The primary degradation products are isocytosine (from depyrimidination) and the corresponding uracil nucleoside (from hydrolytic deamination). Further degradation of the sugar moiety can occur following depyrimidination.

Q5: Which analytical techniques are suitable for monitoring the stability of isocytosine nucleosides?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the stability of isocytosine nucleosides.[6][8] This method allows for the separation and quantification of the intact nucleoside from its degradation products. Liquid chromatography-mass spectrometry (LC-MS) can also be used for identification and quantification of degradants.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the isocytosine nucleoside.1. Confirm the identity of the unexpected peaks by comparing their retention times with standards of expected degradation products (e.g., isocytosine, uracil nucleoside). 2. If standards are unavailable, consider using LC-MS to identify the mass of the unknown peaks. 3. Review sample preparation and storage conditions. Ensure the pH and temperature are within the recommended stability range.
Loss of starting material over time Chemical instability leading to degradation.1. Perform a time-course stability study under your experimental conditions to quantify the rate of degradation. 2. If the degradation rate is too high, consider modifying the experimental conditions (e.g., lower temperature, adjust pH). 3. For oligonucleotide synthesis, minimize the duration of the alkaline deprotection step.
Inconsistent experimental results Variable degradation of the isocytosine nucleoside between experiments.1. Standardize all experimental parameters, including buffer composition, pH, temperature, and incubation times. 2. Always use freshly prepared solutions of isocytosine nucleosides for critical experiments. 3. Routinely check the purity of your stock solutions using HPLC.
Low yield in oligonucleotide synthesis containing isocytosine Depyrimidination during synthesis or deprotection.1. While significant depyrimidination during alkaline deprotection has been suggested to be less extensive than previously thought, it can still occur.[5] Consider using milder deprotection conditions if possible. 2. Use a shorter deprotection time.

Quantitative Data on Nucleoside Stability

Disclaimer: Specific kinetic data for the degradation of isocytosine nucleosides is limited in the published literature. The following tables provide data for cytosine and its derivatives, which can serve as a proxy to understand the general trends of pyrimidine (B1678525) nucleoside instability. The rates of degradation for isocytosine nucleosides may differ.

Table 1: Half-life (t½) of 2'-Deoxyxanthosine (a purine (B94841) deoxy-nucleoside) Degradation at 37°C

pHHalf-life (hours) in Single-Stranded DNA
27.7[9]
717,700[9]

This table illustrates the significant impact of pH on nucleoside stability, with much greater stability observed at neutral pH.

Table 2: Rate Constants for Spontaneous Hydrolytic Deamination of Cytosine and 5-Methylcytosine (B146107) in Double-Stranded DNA at 37°C

NucleosideRate Constant (s⁻¹)
Cytosine2.6 x 10⁻¹³[10][11]
5-Methylcytosine5.8 x 10⁻¹³[10][11]

This data indicates that deamination is a very slow process in double-stranded DNA under physiological conditions.

Experimental Protocols

Protocol: Stability Testing of Isocytosine Nucleosides by HPLC

This protocol outlines a method for conducting a forced degradation study to assess the stability of isocytosine nucleosides under various pH and temperature conditions.

1. Materials and Reagents:

  • Isocytosine nucleoside (e.g., Isocytidine or 2'-Deoxyisocytidine)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 0.01 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 0.01 M)

  • Phosphate (B84403) buffers (e.g., pH 3, 5, 7, 9)

  • Heating block or water bath

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of the isocytosine nucleoside (e.g., 1 mg/mL) in HPLC-grade water or a suitable buffer.

  • For each stress condition (acidic, basic, neutral, and elevated temperature), dilute the stock solution to a final concentration of approximately 0.1 mg/mL in the respective stress solution (e.g., 0.1 M HCl, 0.1 M NaOH, phosphate buffer pH 7).

  • For thermal stress, incubate samples at desired temperatures (e.g., 40°C, 60°C, 80°C).

3. Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at room temperature.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature.

  • Neutral Hydrolysis: Incubate the sample in a neutral buffer (e.g., phosphate buffer pH 7) at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation (Optional): Incubate the sample in a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photostability (Optional): Expose the sample to UV light according to ICH guidelines.

4. Time-Point Sampling:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Immediately dilute the samples with the mobile phase to a suitable concentration for HPLC analysis and store at 4°C until injection.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient could be 5-95% B over 20 minutes. The gradient should be optimized to achieve good separation between the parent nucleoside and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the isocytosine nucleoside and its potential degradation products have significant absorbance (e.g., 260 nm).

  • Injection Volume: 10-20 µL

6. Data Analysis:

  • Identify the peak corresponding to the intact isocytosine nucleoside and any degradation product peaks.

  • Calculate the percentage of the remaining isocytosine nucleoside at each time point relative to the initial time point (t=0).

  • Plot the natural logarithm of the percentage of remaining nucleoside versus time.

  • The degradation rate constant (k) can be determined from the slope of the linear regression line (slope = -k).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Hydrolytic_Deamination Figure 1: Hydrolytic Deamination of Isocytosine Nucleoside Isocytosine_Nucleoside Isocytosine Nucleoside Intermediate Tetrahedral Intermediate Isocytosine_Nucleoside->Intermediate + H2O Uracil_Nucleoside Uracil Nucleoside Intermediate->Uracil_Nucleoside - NH3 Ammonia Ammonia Intermediate->Ammonia

Caption: Hydrolytic deamination pathway of an isocytosine nucleoside.

Depyrimidination Figure 2: Depyrimidination of Isocytosine Nucleoside Isocytosine_Nucleoside Isocytosine Nucleoside Protonated_Nucleoside Protonated Nucleoside (at N3) Isocytosine_Nucleoside->Protonated_Nucleoside + H+ Oxocarbenium_Ion Oxocarbenium Ion Intermediate Protonated_Nucleoside->Oxocarbenium_Ion Cleavage of N-glycosidic bond Isocytosine_Base Isocytosine Base Protonated_Nucleoside->Isocytosine_Base Sugar Sugar Moiety (Ribose or Deoxyribose) Oxocarbenium_Ion->Sugar + H2O

Caption: Acid-catalyzed depyrimidination of an isocytosine nucleoside.

Caption: A logical workflow for troubleshooting isocytosine nucleoside instability.

References

Technical Support Center: Enzymatic Synthesis of Isoguanosine (isoG) Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of isoguanosine (B3425122) (isoG) nucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of isoG monophosphate (isoGMP), diphosphate (B83284) (isoGDP), and triphosphate (isoGTP).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the enzymatic synthesis of isoG nucleotides.

Question Possible Causes Solutions & Recommendations
Problem: Low Yield of isoGMP in the First Phosphorylation Step 1. Suboptimal Enzyme Activity: The selected nucleoside kinase may have low specificity for isoguanosine. Incorrect pH, temperature, or cofactor concentration can also inhibit activity. 2. Isoguanosine Insolubility: Isoguanosine has low aqueous solubility, limiting its availability as a substrate. 3. Feedback Inhibition: Accumulation of isoGMP or other byproducts might be inhibiting the kinase. 4. Enzyme Denaturation: Improper storage or handling of the kinase can lead to loss of activity.1. Enzyme & Condition Optimization: Screen different nucleoside kinases (e.g., deoxynucleoside kinase from Drosophila melanogaster) known for broad substrate specificity.[1] Optimize reaction conditions by titrating pH (start around 7.5-8.5), temperature (start at 37°C), and MgCl₂ concentration. Ensure the phosphate (B84403) donor (e.g., ATP or GTP) is in molar excess. 2. Improve Solubility: Prepare the isoguanosine stock solution in a small amount of DMSO before diluting it into the aqueous reaction buffer. Ensure the final DMSO concentration does not inhibit the enzyme (typically <5%). Gentle heating may also aid dissolution. 3. Monitor Reaction Progress: Track the reaction over time using HPLC. If the reaction stalls, it may indicate product inhibition. Consider a fed-batch approach for the substrate or in-situ product removal if feasible. 4. Proper Enzyme Handling: Store enzymes at their recommended temperature (usually -20°C or -80°C) in a suitable buffer containing cryoprotectants. Avoid repeated freeze-thaw cycles.
Problem: Inefficient Conversion of isoGMP to isoGDP and isoGTP 1. Incorrect Enzyme Choice: The nucleoside monophosphate kinase (NMPK) or nucleoside diphosphate kinase (NDPK) may not efficiently recognize isoGMP or isoGDP. 2. ATP Regeneration System Failure: If using a "one-pot" synthesis, the ATP regeneration system (e.g., creatine (B1669601) kinase with phosphocreatine) may be inefficient, leading to a lack of the phosphate donor. 3. Suboptimal Reaction Conditions: The optimal conditions for NMPK and NDPK may differ from the initial phosphorylation step.1. Select Broad-Specificity Enzymes: Use NMPKs like guanylate kinase and NDPKs with known broad substrate acceptance.[2] 2. Verify ATP Regeneration: Ensure all components of the regeneration system are active and at optimal concentrations. Monitor ATP levels alongside isoG nucleotide formation. 3. Sequential or Optimized One-Pot Reaction: Consider a sequential reaction where conditions are optimized for each kinase addition. If a one-pot synthesis is preferred, find a consensus pH and temperature that allows for acceptable activity of all enzymes.
Problem: Multiple Peaks or Peak Tailing in HPLC Analysis 1. Product Degradation: isoG nucleotides can be susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.[3] 2. Side Reactions: Isoguanosine can exist in different tautomeric forms, potentially leading to side products.[4] 3. Contaminants in Starting Material: Impurities in the isoguanosine precursor can lead to additional peaks. 4. Column or Mobile Phase Issues: Column degradation, improper mobile phase composition, or lack of ion-pairing reagent can cause poor peak shape.1. Control Reaction and Storage Conditions: Maintain the reaction and purified products at a stable, near-neutral pH and store them at low temperatures (-20°C or below). 2. Purification: Use ion-exchange chromatography to separate the desired phosphorylated species from potential isomers or side products.[5] 3. Purity of Precursor: Verify the purity of the starting isoguanosine using HPLC or mass spectrometry before starting the synthesis. 4. HPLC Troubleshooting: Use a high-quality column and freshly prepared mobile phase. For nucleotide separation, an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in the mobile phase is often necessary. Ensure the mobile phase is properly degassed.
Problem: Difficulty Purifying isoGTP from the Reaction Mixture 1. Co-elution with ATP: The excess ATP used as a phosphate donor can co-elute with isoGTP during chromatography. 2. Low Resolution on Ion-Exchange Column: The gradient used for elution may not be shallow enough to resolve the different nucleotides. 3. Product Loss During Purification: The desired product may be lost during sample handling or by irreversible binding to the column.1. Optimize ATP Concentration: Use the minimum effective concentration of ATP and rely on an efficient ATP regeneration system. Alternatively, consider using an ATP-degrading enzyme (e.g., apyrase) after the reaction is complete, before purification. 2. Refine Elution Gradient: Optimize the salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate) for your ion-exchange column to improve the separation between ATP, ADP, isoGTP, and isoGDP. A shallower gradient over a longer time can enhance resolution. 3. Handle with Care: Use low protein-binding tubes and pipette tips. Ensure the pH of the buffers used during purification is compatible with the stability of the isoG nucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the enzymatic synthesis of isoG nucleotides? A1: Isoguanosine is the recommended starting material for a kinase-based enzymatic synthesis. This allows for the sequential phosphorylation at the 5'-hydroxyl position to yield isoGMP, isoGDP, and isoGTP.

Q2: Which enzymes are required for the synthesis of isoGTP from isoguanosine? A2: A multi-enzyme cascade is typically required:

  • A Nucleoside Kinase (NK) with broad substrate specificity to convert isoguanosine to isoGMP.

  • A Nucleoside Monophosphate Kinase (NMPK) , such as Guanylate Kinase, to convert isoGMP to isoGDP.

  • A Nucleoside Diphosphate Kinase (NDPK) to convert isoGDP to isoGTP. An ATP-regenerating enzyme like Creatine Kinase is also highly recommended for "one-pot" syntheses to replenish the phosphate donor.

Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) using an anion-exchange or a reversed-phase column with an ion-pairing reagent. UV detection at a wavelength around 292 nm is suitable for quantifying isoguanosine and its phosphorylated derivatives.[6]

Q4: What are the optimal storage conditions for synthesized isoG nucleotides? A4: To prevent hydrolysis, it is recommended to store aqueous solutions of isoG nucleotides at -20°C or below, preferably in small aliquots to avoid multiple freeze-thaw cycles. The pH of the solution should be maintained between 7.0 and 8.0.

Q5: Can polymerases incorporate isoGTP into DNA or RNA? A5: Yes, several polymerases, including T7 RNA polymerase and the Klenow fragment of DNA polymerase, can incorporate isoGTP opposite isocytosine (B10225) in a template. However, misincorporation opposite thymine (B56734) or uracil (B121893) can occur due to the tautomeric properties of isoguanine.[4]

Data Presentation: Optimized Reaction Conditions

The following tables summarize the recommended starting conditions for the enzymatic synthesis of isoG nucleotides. These parameters should be further optimized for your specific experimental setup.

Table 1: Reaction Components for One-Pot isoGTP Synthesis

ComponentRecommended ConcentrationRole
Isoguanosine5 - 10 mMSubstrate
ATP10 - 15 mMPhosphate Donor
MgCl₂15 - 20 mMCofactor for Kinases
Phosphocreatine40 - 50 mMPhosphate Reservoir
Nucleoside Kinase0.1 - 0.5 U/mLisoG → isoGMP
Guanylate Kinase (NMPK)0.5 - 1.0 U/mLisoGMP → isoGDP
Nucleoside Diphosphate Kinase (NDPK)0.5 - 1.0 U/mLisoGDP → isoGTP
Creatine Kinase10 - 20 U/mLATP Regeneration
Buffer (Tris-HCl)100 mM, pH 7.5 - 8.0Reaction Medium

Table 2: Incubation and Analysis Parameters

ParameterRecommended ValueNotes
Incubation Temperature 37°COptimal for most kinases.
Incubation Time 4 - 24 hoursMonitor progress by HPLC to determine the optimal endpoint.
HPLC Column Anion-Exchange or C18 with Ion-Pairing ReagentFor separation of nucleotides.
Mobile Phase A 100 mM Phosphate Buffer, pH 6.0Adjust as needed for optimal separation.
Mobile Phase B 100 mM Phosphate Buffer with 1M NaCl, pH 6.0For gradient elution.
Detection Wavelength 292 nmCorresponds to the absorbance maximum of isoguanosine.[6]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of isoGTP

This protocol describes a "one-pot" method for synthesizing isoGTP from isoguanosine using a cascade of enzymatic reactions with an ATP regeneration system.

Materials:

  • Isoguanosine

  • ATP, lithium salt

  • Magnesium chloride (MgCl₂)

  • Phosphocreatine, disodium (B8443419) salt

  • Broad-specificity Nucleoside Kinase

  • Guanylate Kinase (NMPK)

  • Nucleoside Diphosphate Kinase (NDPK)

  • Creatine Kinase

  • Tris-HCl buffer

  • Nuclease-free water

Procedure:

  • Prepare Reaction Buffer: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.8.

  • Assemble Reaction Mixture: In a microcentrifuge tube, combine the following components in the order listed to a final volume of 1 mL:

    • Nuclease-free water to final volume

    • 100 mM Tris-HCl, pH 7.8

    • 10 mM Isoguanosine (dissolved in a minimal amount of DMSO if necessary)

    • 15 mM ATP

    • 20 mM MgCl₂

    • 50 mM Phosphocreatine

  • Add Enzymes: Add the enzymes to their final concentrations as specified in Table 1.

    • Nucleoside Kinase

    • Guanylate Kinase

    • Nucleoside Diphosphate Kinase

    • Creatine Kinase

  • Incubation: Incubate the reaction mixture at 37°C for 4 to 24 hours. Gentle agitation is recommended.

  • Monitoring: At various time points (e.g., 2, 4, 8, 24 hours), take a small aliquot (5-10 µL) of the reaction mixture. Stop the reaction in the aliquot by adding an equal volume of 0.5 M EDTA or by heating to 95°C for 5 minutes.

  • Analysis: Analyze the aliquots by HPLC to determine the conversion of isoguanosine to its phosphorylated forms.

  • Reaction Termination: Once the maximum yield of isoGTP is achieved, terminate the entire reaction by heating to 95°C for 10 minutes, followed by centrifugation to pellet the denatured enzymes.

Protocol 2: Purification of isoGTP by Anion-Exchange Chromatography

Materials:

  • Terminated reaction mixture from Protocol 1

  • Buffer A: 50 mM Ammonium Bicarbonate, pH 7.5

  • Buffer B: 1 M Ammonium Bicarbonate, pH 7.5

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

Procedure:

  • Prepare the Column: Equilibrate the anion-exchange column with Buffer A.

  • Load Sample: Load the supernatant from the terminated reaction mixture onto the column.

  • Wash: Wash the column with several column volumes of Buffer A to remove unbound components.

  • Elute: Elute the bound nucleotides using a linear gradient of 0-100% Buffer B over 10-20 column volumes.

  • Fraction Collection: Collect fractions and analyze each fraction for the presence of isoGTP using HPLC.

  • Pooling and Lyophilization: Pool the fractions containing pure isoGTP and lyophilize to remove the ammonium bicarbonate buffer. The final product can be reconstituted in nuclease-free water.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Starting Materials cluster_enzymes Enzyme Cascade cluster_products Products Isoguanosine Isoguanosine isoGMP isoGMP Isoguanosine->isoGMP ATP -> ADP NK ATP ATP (Phosphate Donor) PCr Phosphocreatine ADP ADP PCr->ADP ATP Regeneration Creatine Creatine PCr->Creatine NK Nucleoside Kinase (NK) NMPK Guanylate Kinase (NMPK) NDPK NDP Kinase (NDPK) CK Creatine Kinase (CK) isoGDP isoGDP isoGMP->isoGDP ATP -> ADP NMPK isoGTP isoGTP isoGDP->isoGTP ATP -> ADP NDPK ADP->ATP CK

Caption: Workflow for the one-pot enzymatic synthesis of isoGTP.

Troubleshooting_Workflow Start Low isoGTP Yield Check_isoGMP Is isoGMP formation efficient? Start->Check_isoGMP Check_Intermediates Are isoGDP levels significant? Check_isoGMP->Check_Intermediates Yes Optimize_NK Optimize Nucleoside Kinase step: - Screen kinases - Adjust pH/Temp - Improve substrate solubility Check_isoGMP->Optimize_NK No Check_ATP Are ATP levels maintained? Check_Intermediates->Check_ATP Yes Optimize_NMPK Optimize NMPK step: - Check enzyme activity - Increase NMPK concentration Check_Intermediates->Optimize_NMPK No Optimize_NDPK Optimize NDPK step: - Check enzyme activity - Increase NDPK concentration Check_ATP->Optimize_NDPK No Optimize_Regen Troubleshoot ATP regeneration: - Check Creatine Kinase activity - Ensure Phosphocreatine is not degraded Check_ATP->Optimize_Regen No, ATP is low Final_Purification Proceed to Purification Optimization Check_ATP->Final_Purification Yes Optimize_NK->Start Re-evaluate Optimize_NMPK->Start Re-evaluate Optimize_NDPK->Start Re-evaluate Optimize_Regen->Start Re-evaluate

Caption: Troubleshooting logic for low isoGTP yield.

References

Technical Support Center: Improving Isoguanosine Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering solubility challenges with isoguanosine (B3425122) in biological assays. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and relevant biological pathway information to facilitate the successful and reproducible use of isoguanosine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of isoguanosine?

A1: Isoguanosine is known to have limited solubility in aqueous solutions. It is slightly soluble in water, particularly with the aid of heating and sonication. Its solubility is also reported to be slight in dimethyl sulfoxide (B87167) (DMSO). At higher concentrations, isoguanosine has a tendency to self-assemble and form gels, which can complicate its use in biological assays.

Q2: What are the recommended solvents for preparing isoguanosine stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of isoguanosine. For some applications, aqueous buffers with adjusted pH can also be used, although the achievable concentration may be lower.

Q3: I am observing precipitation when I dilute my isoguanosine DMSO stock solution into an aqueous assay buffer. What is causing this and how can I prevent it?

A3: This phenomenon, known as "solvent-shifting," is common for compounds that are highly soluble in an organic solvent but poorly soluble in water. When the DMSO stock is diluted into the aqueous buffer, the isoguanosine's local concentration exceeds its solubility limit in the mixed solvent system, leading to precipitation. To prevent this, you can try the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and can promote precipitation.

  • Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or swirling. This helps to avoid localized high concentrations.

  • Pre-warm the aqueous buffer: Warming your buffer to 37°C can increase the solubility of isoguanosine.

  • Use a lower concentration stock solution: This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.

Q4: How should I store my isoguanosine stock solutions?

A4: Isoguanosine stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. Aqueous solutions of isoguanosine are generally not recommended for long-term storage and should be prepared fresh.

Troubleshooting Guide: Isoguanosine Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during biological assays with isoguanosine.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon diluting stock solution into aqueous buffer. - Final concentration of isoguanosine is too high.- Final DMSO concentration is too high.- Rapid mixing of stock and buffer.- Perform a serial dilution of your stock solution to find the maximum soluble concentration in your final assay buffer.- Ensure the final DMSO concentration is below 0.5%.- Add the stock solution slowly to the pre-warmed buffer with gentle agitation.
Solution is initially clear but a precipitate forms over time. - The solution is supersaturated and unstable.- Temperature fluctuations.- Prepare the isoguanosine solution fresh before each experiment.- Maintain a constant temperature (e.g., 37°C) during the experiment.- Consider the use of solubilizing agents like cyclodextrins (requires validation for your specific assay).
Inconsistent or non-reproducible assay results. - Incomplete dissolution of isoguanosine in the stock solution.- Micro-precipitation in the assay wells.- Visually inspect your stock solution to ensure it is completely clear. Gentle warming and sonication can aid dissolution.- After adding isoguanosine to your assay plate, inspect the wells under a microscope for any signs of precipitation.- Perform a solubility test of isoguanosine directly in your cell culture medium.
Cell toxicity observed at effective concentrations. - High final concentration of DMSO.- Optimize your stock solution concentration to ensure the final DMSO concentration in your assay is non-toxic to your cells (typically ≤ 0.1%).

Quantitative Solubility Data

While specific quantitative solubility data for isoguanosine is limited in the literature, the following table provides solubility information for its isomer, guanosine, which can serve as a useful estimate. Note that the solubility of isoguanosine may differ.

Solvent Concentration Temperature Notes
DMSO~30 mg/mLRoom TemperatureGuanosine data; use as an estimate for isoguanosine.
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mLRoom TemperatureGuanosine data; use as an estimate for isoguanosine.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Isoguanosine Stock Solution in DMSO

Materials:

  • Isoguanosine (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Calculate the mass of isoguanosine required to make a 10 mM stock solution (Molecular Weight of Isoguanosine: 283.24 g/mol ).

  • Weigh the calculated amount of isoguanosine into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex the tube for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Isoguanosine Working Solution for Cell-Based Assays

Materials:

  • 10 mM Isoguanosine stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or 96-well plate

Procedure:

  • Thaw an aliquot of the 10 mM isoguanosine DMSO stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the medium that will be added to the cells is non-toxic (e.g., ≤ 0.1%).

  • Mix thoroughly by gentle pipetting immediately before adding to the cells.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cell culture plates.

Biological Pathway Visualization

Isoguanosine has been reported to stimulate the accumulation of cyclic AMP (cAMP) in some biological systems. The following diagram illustrates a simplified signaling pathway showing how an extracellular ligand can lead to the activation of adenylyl cyclase and the subsequent production of cAMP, a key second messenger.

Isoguanosine_cAMP_Pathway cluster_activation Activation Isoguanosine Isoguanosine (Extracellular Ligand) GPCR G-Protein Coupled Receptor (GPCR) Isoguanosine->GPCR Binds G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (Inactive) G_Protein->Adenylyl_Cyclase α-subunit activates Adenylyl_Cyclase_Active Adenylyl Cyclase (Active) cAMP cAMP Adenylyl_Cyclase_Active->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase_Active PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Target Proteins

Isoguanosine activating the cAMP signaling pathway.

Experimental Workflow Visualization

The following workflow outlines the key steps for preparing and testing isoguanosine in a cell-based assay, incorporating troubleshooting checkpoints.

Isoguanosine_Assay_Workflow Start Start: Isoguanosine Powder Prep_Stock Prepare 10 mM Stock in DMSO Start->Prep_Stock Check_Stock Check for Complete Dissolution Prep_Stock->Check_Stock Store_Stock Aliquot and Store at -80°C Check_Stock->Store_Stock  Clear Troubleshoot_Stock Troubleshoot: Warm/Sonicate Check_Stock->Troubleshoot_Stock Not Clear Prep_Working Prepare Working Solution in Pre-warmed Medium Store_Stock->Prep_Working Check_Working Check for Precipitation Prep_Working->Check_Working Add_To_Cells Add to Cell Culture Plate Check_Working->Add_To_Cells  Clear Troubleshoot_Working Troubleshoot: Adjust Concentration Check_Working->Troubleshoot_Working Precipitate Incubate Incubate for Desired Time Add_To_Cells->Incubate Assay_Readout Perform Assay Readout Incubate->Assay_Readout End End: Analyze Data Assay_Readout->End Troubleshoot_Stock->Prep_Stock Troubleshoot_Working->Prep_Working

Workflow for isoguanosine in cell-based assays.

Technical Support Center: Enhancing Isoguanine (isoG) Pairing Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to enhance the selectivity of isoguanine (B23775) (isoG) pairing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving unnatural base pairs.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving high selectivity with isoG pairing?

The main issue affecting the selectivity of isoguanine (isoG) pairing is its tautomerism. isoG can exist in a keto and an enol form. While the keto form correctly pairs with isocytosine (B10225) (isoC), the enol form has a hydrogen bonding pattern that is complementary to thymine (B56734) (T), leading to mispairing.[1]

Q2: How does the enol tautomer of isoG cause pairing issues?

The enol form of isoG presents a [DAD] hydrogen-bonding pattern (D=donor, A=acceptor), which is complementary to the [ADA] pattern of thymine (T). This similarity allows for the incorrect incorporation of T opposite isoG during DNA synthesis, reducing the overall selectivity of the isoG-isoC pair.[1]

Q3: What is the most effective strategy to prevent mispairing of isoG with thymine?

A highly effective strategy is to replace natural thymine (T) with 2-thiothymine (Ts) in the polymerase reaction.[1][2] The bulkier sulfur atom at the 2-position of Ts creates a steric clash with the 2-hydroxy group of the enol form of isoG, thereby preventing the mispairing.[2]

Q4: How much does 2-thiothymine improve isoG pairing selectivity?

The use of 2-thiothymine (Ts) in place of thymine (T) has been shown to improve the fidelity of the isoG-isoC pair in PCR from approximately 93% to 98% per doubling.[1][2]

Q5: Do neighboring bases in the DNA template influence isoG pairing?

Yes, the bases adjacent to isoG in the template can influence its pairing behavior. Studies have shown that the 3'-neighboring base, in particular, can affect the ratio of correct (with 5-methyl-isocytosine) versus incorrect (with thymine) incorporation. The order of influence on decreasing the fraction of the desired keto tautomer was found to be C > G ≥ T.[3]

Q6: Are there modified versions of isoG that can improve pairing stability and selectivity?

Yes, researchers have developed various isoG analogs. For instance, 5-aza-7-deazaguanine (B30438) has been studied as an isoG analog. While single incorporations of such purine-purine pairs can decrease duplex stability, multiple consecutive incorporations can lead to a stepwise increase in stability.[4] Functionalization with side chains, such as clickable tripropargylamine (B1585275) residues at position-7, can also impact stability.[5]

Troubleshooting Guide

Problem: My PCR amplification with isoG and isoC shows low fidelity and incorrect products.

  • Possible Cause 1: Tautomerization of isoG. The enol tautomer of isoG is likely mispairing with thymine in your dNTP mix.

    • Solution: Replace dGTP with isoGTP and dCTP with isoCTP in your PCR mix, and critically, replace dTTP with 2-thio-dTTP (dTTPs). This will sterically hinder the mispairing of the enol-isoG with thymine.[1][2]

  • Possible Cause 2: Suboptimal PCR conditions. The polymerase and cycling conditions may not be optimized for the unnatural base pair.

    • Solution: Fine-tune your PCR conditions. This may involve adjusting annealing temperatures, extension times, and the concentrations of the unnatural triphosphates. For some unnatural base pair systems, concentrations around 50 µM for the unnatural dNTPs have been used.[6]

  • Possible Cause 3: Instability of isoG derivatives. Some derivatives of isoguanosine (B3425122) used for oligonucleotide synthesis can be labile under the conditions of automated DNA synthesis, leading to templates of heterogeneous length and lower yield.[3]

    • Solution: Ensure the quality and integrity of your synthesized oligonucleotides containing isoG. Use reliable synthesis protocols and purification methods.

Quantitative Data Summary

The following table summarizes the reported fidelity of isoG-isoC pairing under different experimental conditions.

Unnatural Base Pair SystemNatural Thymine Analog UsedFidelity per PCR CycleReference
isoG : isoCNatural T~93%[1][2]
isoG : isoC2-thioT (Ts)~98%[1][2]

Experimental Protocols

Protocol 1: PCR Amplification using isoG and isoC with 2-thiothymine

This protocol is a general guideline for PCR amplification to enhance isoG-isoC selectivity.

  • Template and Primer Design:

    • Design primers and a template containing the isoG and/or isoC bases at the desired positions.

  • Reaction Setup:

    • Prepare a PCR master mix. A typical reaction might include:

      • DNA Template (containing isoG/isoC)

      • Forward and Reverse Primers

      • DNA Polymerase (e.g., Deep Vent or Taq)

      • Reaction Buffer

      • dATP, dGTP, dCTP (natural dNTPs, if present in the template)

      • d-isoCTP and d-isoGTP

      • d-2-thiothymidine triphosphate (dTsTP) instead of dTTP

  • Thermal Cycling:

    • A representative thermal cycling profile is as follows[6][7]:

      • Initial Denaturation: 95°C for 1-2 minutes.

      • 40 Cycles of:

        • Denaturation: 95°C for 10-30 seconds.

        • Annealing: 55°C for 10-30 seconds.

        • Extension: 72°C for 30-60 seconds (adjust based on amplicon length).

      • Final Extension: 72°C for 5-10 minutes.

  • Analysis:

    • Analyze the PCR products by gel electrophoresis to confirm amplification of the correct size.

    • Sequence the amplified DNA to verify the fidelity of isoG-isoC pairing.

Visualizations

isoG_Tautomerism cluster_keto Keto Form (Correct Pairing) cluster_enol Enol Form (Mispairing) isoG_keto isoG (keto) isoC isoC isoG_keto->isoC 3 H-bonds [DDA:AAD] isoG_enol isoG (enol) isoG_keto->isoG_enol Tautomerization Thymine Thymine (T) isoG_enol->Thymine Mispairing [DAD:ADA]

Caption: Tautomerism of isoguanine (isoG) leading to correct and incorrect base pairing.

Steric_Hindrance_Solution cluster_mispairing Mispairing with Thymine cluster_prevention Prevention with 2-Thio-Thymine isoG_enol_T isoG (enol) Thymine Thymine isoG_enol_T->Thymine Incorrect Pairing isoG_enol_Ts isoG (enol) ThioThymine 2-Thio-Thymine (Ts) isoG_enol_Ts->ThioThymine

Caption: Steric hindrance by 2-thiothymine prevents mispairing with enol-isoG.

References

Technical Support Center: Troubleshooting Guide for isoG in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the automated synthesis of DNA oligonucleotides containing isoguanine (B23775) (isoG).

Frequently Asked Questions (FAQs)

Q1: My coupling efficiency for isoG is significantly lower than for standard phosphoramidites. What are the possible causes and solutions?

Low coupling efficiency is a common issue in oligonucleotide synthesis and can be exacerbated when using modified bases like isoG. Here are the primary causes and troubleshooting steps:

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Any water present in the acetonitrile (B52724) (ACN) solvent, activator, or on the synthesizer lines will react with the activated phosphoramidite (B1245037), reducing the amount available to couple with the growing oligonucleotide chain.[1]

    • Solution: Use anhydrous ACN with a water content of 10-15 ppm or lower.[1] Purchase ACN in septum-sealed bottles and use a fresh bottle when installing new phosphoramidites.[1] Ensure all reagents are fresh and properly stored under anhydrous conditions.[1][2] An in-line drying filter for the argon or helium gas supply is also recommended.[1]

  • Phosphoramidite Quality: The purity and stability of the isoG phosphoramidite are critical.[3] Degradation of the phosphoramidite can lead to lower coupling efficiencies.

    • Solution: Store phosphoramidites as dry powders under an inert atmosphere (argon) at low temperatures (e.g., -20°C).[2] Allow the vial to warm to room temperature before opening to prevent condensation. Use freshly prepared phosphoramidite solutions.

  • Activator Issues: The choice and concentration of the activator are crucial for efficient coupling.

    • Solution: Ensure the activator solution is fresh and anhydrous. Optimize the activator concentration and coupling time for your specific isoG phosphoramidite. Consult the phosphoramidite supplier for their recommended activator and conditions.

  • Steric Hindrance: Modified nucleosides like isoG can sometimes present steric challenges during the coupling reaction.

    • Solution: A longer coupling time may be necessary to achieve high efficiency. Experiment with extended coupling times and monitor the trityl cation release to assess the impact on efficiency.

Q2: I am observing a significant amount of T incorporation opposite isoG in my final sequence. What is causing this and how can I prevent it?

This is a known issue related to the tautomerism of isoguanine. isoG can exist in a minor enol tautomeric form which can form a stable base pair with thymine (B56734) (T), leading to its misincorporation by the DNA polymerase during subsequent applications like PCR.[4][5][6]

  • Solution:

    • Enzyme Selection: Some DNA polymerases have higher fidelity than others when encountering non-natural base pairs. It has been reported that using a nuclease-deficient mutant of Thermus aquaticus DNA polymerase (TiTaq) and adjusting the ratio of non-natural to natural triphosphates can reduce misincorporation opposite isoG during PCR.[7]

    • Modified isoG Analogs: For applications sensitive to mispairing, consider using modified isoG analogs such as 7-deaza-isoG, which are designed to favor the keto tautomer and reduce mispairing with thymine.[4]

Q3: I am having trouble with the deprotection of my isoG-containing oligonucleotide. What are the recommended procedures?

The choice of deprotection strategy is critical to ensure the complete removal of all protecting groups without damaging the oligonucleotide, especially when sensitive modifications are present.[8][9]

  • Protecting Group Compatibility: The protecting groups on your isoG phosphoramidite must be compatible with your chosen deprotection method. Some protecting groups require specific deprotection conditions. For example, a Boc protecting group on an adenine (B156593) analog was found to be resistant to standard deprotection with aqueous ammonia/methylamine.[10]

    • Solution: Always consult the technical documentation provided by the isoG phosphoramidite supplier for the recommended deprotection protocol.

  • Mild Deprotection Conditions: If your oligonucleotide contains other sensitive modifications or dyes, you may need to use a milder deprotection strategy.

    • Solution: Utilize "UltraMILD" phosphoramidites (e.g., with Pac-dA, Ac-dC, and iPr-Pac-dG protecting groups) which can be deprotected under gentler conditions, such as with potassium carbonate in methanol.[8][9]

Q4: How should I handle and store my isoG phosphoramidite to ensure its stability?

Proper handling and storage are essential to maintain the quality and reactivity of phosphoramidites.[2]

  • Storage: Store isoG phosphoramidite as a dry powder in a tightly sealed vial under an inert atmosphere (argon is recommended) at -20°C. Protect from light.

  • Handling:

    • Always allow the vial to warm to room temperature in a desiccator before opening to prevent moisture from condensing on the cold powder.

    • Weigh out the required amount quickly in a dry environment (a glove box is ideal).

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration just before use.

    • Once in solution, the stability of phosphoramidites is reduced. It is best to use the solution promptly.

Data Presentation

Table 1: Common Deprotection Conditions for Oligonucleotides

Deprotection MethodReagentTemperatureDurationTypical Use Case
Standard Concentrated Ammonium Hydroxide55°C8-17 hoursFor standard DNA and RNA with robust protecting groups.[11][12]
UltraFAST AMA (Ammonium hydroxide/Methylamine 1:1)65°C5-10 minutesRapid deprotection of standard oligonucleotides. Requires Ac-dC.[11]
Mild 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursFor oligonucleotides with sensitive modifications or dyes, requires UltraMILD phosphoramidites.[8][9]
Alternative Mild t-Butylamine/Methanol/Water (1:1:2)55°COvernightFor certain dye-labeled oligonucleotides like TAMRA.[11]

Experimental Protocols

Protocol 1: General Protocol for Automated Synthesis of an isoG-Containing Oligonucleotide

This protocol provides a general workflow. Specific parameters such as coupling times and reagent volumes should be optimized based on the synthesizer, synthesis scale, and the isoG phosphoramidite manufacturer's recommendations.

  • Preparation:

    • Ensure all reagents (acetonitrile, activator, oxidizing solution, deblocking solution, capping reagents) are fresh, anhydrous, and sufficient for the synthesis.

    • Prepare a fresh solution of the isoG phosphoramidite in anhydrous acetonitrile at the recommended concentration (typically 0.1 M).

    • Install the reagent bottles and the isoG phosphoramidite vial on the DNA synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer software.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles for each nucleotide addition.[12]

    • Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling reaction.[12]

    • Step 2: Coupling: The isoG phosphoramidite is activated by an activator (e.g., tetrazole or DCI) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[12] An extended coupling time (e.g., 2-5 minutes) may be beneficial for isoG.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[13]

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution.[12]

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").

  • Cleavage and Deprotection:

    • The solid support is transferred to a vial.

    • The appropriate deprotection solution (see Table 1) is added.

    • The vial is heated for the recommended time and temperature to cleave the oligonucleotide from the support and remove all protecting groups.[8]

  • Purification and Analysis:

    • The deprotected oligonucleotide is purified using methods such as HPLC or PAGE.[8]

    • The final product is analyzed by mass spectrometry to confirm its identity and by analytical HPLC or capillary electrophoresis to assess its purity.[14][15]

Visualizations

DNA_Synthesis_Cycle cluster_synthesis Automated DNA Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (isoG Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping New Nucleotide Attached Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Ready for Next Cycle

Caption: The four-step cycle of automated phosphoramidite DNA synthesis.

Troubleshooting_Logic Start Low Coupling Efficiency for isoG Check_Moisture Check for Moisture in Reagents/System Start->Check_Moisture Check_Amidite Verify isoG Phosphoramidite Quality Check_Moisture->Check_Amidite No Replace_Reagents Use Fresh, Anhydrous Reagents Check_Moisture->Replace_Reagents Yes Optimize_Coupling Optimize Coupling Time/Activator Check_Amidite->Optimize_Coupling No New_Amidite Use Freshly Prepared isoG Solution Check_Amidite->New_Amidite Yes Extend_Time Increase Coupling Time Optimize_Coupling->Extend_Time Yes Success Improved Efficiency Replace_Reagents->Success New_Amidite->Success Extend_Time->Success

Caption: A logical workflow for troubleshooting low coupling efficiency of isoG.

isoG_Tautomerism isoG_keto isoG (keto) (Correct Form) Pairs with isoC isoG_enol isoG (enol) (Minor Tautomer) Pairs with T isoG_keto->isoG_enol Tautomeric Shift isoC_base isoCytosine (isoC) isoG_keto->isoC_base Correct Pairing T_base Thymine (T) isoG_enol->T_base Mispairing Mutation Potential for Misincorporation (Mutation) T_base->Mutation

Caption: Tautomerism of isoG leading to potential mispairing with thymine.

References

Technical Support Center: Oligonucleotide Synthesis & Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Degradation of Isoguanine (B23775) (isoG) During Oligonucleotide Deprotection

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to successfully deprotect oligonucleotides containing the modified base isoguanine (isoG) while minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What is isoguanine (isoG) and why is it considered a "sensitive" base?

Isoguanine (isoG), also known as 2-hydroxyadenine, is an isomer of guanine. It is considered a sensitive base because it is susceptible to degradation under certain chemical conditions, particularly the harsh alkaline environments often used in standard oligonucleotide deprotection protocols. The primary concern is the hydrolytic deamination of isoguanine to form xanthine (B1682287), which alters the sequence and function of the oligonucleotide.

Q2: I am using a standard ammonium (B1175870) hydroxide (B78521) deprotection protocol. Is this suitable for my isoG-containing oligonucleotide?

Standard deprotection with concentrated ammonium hydroxide at elevated temperatures for extended periods (e.g., 55°C overnight) can lead to significant degradation of isoguanine. While some shorter ammonia (B1221849) treatments may be tolerated, it is generally recommended to use milder deprotection conditions to ensure the integrity of your isoG-containing oligonucleotide.

Q3: What are the recommended "mild" deprotection methods for oligonucleotides containing isoG?

For sensitive bases like isoguanine, several mild deprotection strategies are recommended over standard ammonium hydroxide treatment. These include:

  • Ultra-mild deprotection: This typically involves using "UltraMILD" phosphoramidites during synthesis (e.g., with Pac-dA, Ac-dC, and iPr-Pac-dG protecting groups) followed by deprotection with 0.05M potassium carbonate in methanol (B129727) at room temperature.

  • Ammonia/Methylamine (B109427) (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine can significantly reduce deprotection times (e.g., 10 minutes at 65°C), which can minimize degradation of sensitive bases. Note that this method requires the use of Ac-dC phosphoramidite (B1245037) to prevent side reactions.

  • Tert-butylamine (B42293)/water: A mixture of tert-butylamine and water (e.g., 1:3 v/v) at around 60°C for several hours is another effective mild deprotection method that is compatible with standard protecting groups.

Q4: How can I detect if my isoG-containing oligonucleotide has degraded during deprotection?

Degradation of isoG can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • In HPLC analysis , degradation may appear as one or more new peaks eluting at different retention times than your main product.

  • In Mass Spectrometry , the deamination of isoguanine to xanthine results in a characteristic mass shift. You would observe a peak corresponding to the molecular weight of your oligonucleotide where the isoG residue (C5H5N5O) has been replaced by a xanthine residue (C5H4N4O2), resulting in a net change of +1 Da.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during the deprotection of isoG-containing oligonucleotides.

Diagram: Troubleshooting Workflow for isoG Degradation

TroubleshootingWorkflow Troubleshooting Workflow for isoG Degradation start Start: Post-Deprotection Analysis hplc_check Analyze by HPLC & Mass Spec start->hplc_check main_peak Single, sharp peak at expected MW? hplc_check->main_peak success Success: Oligo is pure main_peak->success Yes multiple_peaks Multiple peaks or shoulders observed in HPLC main_peak->multiple_peaks No mass_shift Mass Spec shows peak at MW+1 Da per isoG multiple_peaks->mass_shift Check MS incomplete_deprotection Mass Spec shows peaks corresponding to remaining protecting groups multiple_peaks->incomplete_deprotection Check MS cause_deamination Probable Cause: Deamination of isoG to Xanthine mass_shift->cause_deamination cause_incomplete Probable Cause: Incomplete Deprotection incomplete_deprotection->cause_incomplete solution_deamination Solution: 1. Use milder deprotection conditions (see table). 2. Reduce deprotection time and/or temperature. cause_deamination->solution_deamination solution_incomplete Solution: 1. Extend deprotection time. 2. Ensure freshness of deprotection reagents. cause_incomplete->solution_incomplete end End: Re-analyze purified oligo solution_deamination->end solution_incomplete->end

Caption: Troubleshooting decision tree for analyzing isoG-containing oligonucleotides.

Observation Potential Cause Recommended Action
HPLC: A significant pre- or post-peak relative to the main product.Deamination of isoG to Xanthine: The change in the base structure alters its hydrophobicity, leading to a different retention time.Confirm with mass spectrometry for a +1 Da mass shift per isoG. If confirmed, switch to a milder deprotection protocol (see Table 1).
Mass Spec: A peak is observed at the expected molecular weight + n (where n is the number of isoG residues).Deamination of isoG to Xanthine: This is a strong indicator of deamination, where an amino group (-NH2) is replaced by a hydroxyl group (-OH), resulting in a net mass increase of 1 Da.Use a milder deprotection protocol. Optimize the current protocol by reducing the temperature or time.
HPLC: Broad peak or multiple small peaks.Incomplete deprotection or other side reactions: Protecting groups may not be fully removed, or other side reactions may have occurred.Confirm with mass spectrometry for masses corresponding to incompletely deprotected species. Ensure deprotection reagents are fresh and extend the deprotection time if using a mild protocol.
Mass Spec: Peaks corresponding to the mass of the oligonucleotide plus the mass of one or more protecting groups are observed.Incomplete Deprotection: The deprotection conditions (time, temperature, or reagent concentration) were insufficient to remove all protecting groups.Increase the deprotection time or temperature according to the protocol's recommendations. Ensure the deprotection solution is fresh.

Recommended Deprotection Protocols for isoG-Containing Oligonucleotides

The choice of deprotection protocol depends on the other components of your oligonucleotide and the protecting groups used during synthesis.

Table 1: Comparison of Deprotection Conditions for Sensitive Oligonucleotides
Method Reagents Temperature Duration Compatibility Notes
Standard (Harsh) Concentrated Ammonium Hydroxide55°C8-17 hoursNot recommended for isoG. High risk of deamination.
Modified Ammonia Concentrated Ammonium Hydroxide55°C2 hoursMay be acceptable for some sequences, but still carries a risk of degradation.
Ultra-MILD 0.05M Potassium Carbonate in MethanolRoom Temp.4 hoursRequires the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).
AMA Ammonium Hydroxide / 40% Methylamine (1:1 v/v)65°C10 minutesFast and effective. Requires Ac-dC to avoid cytosine modification.
Tert-Butylamine Tert-Butylamine / Water (1:3 v/v)60°C4-6 hoursCompatible with standard protecting groups.

Experimental Protocols

Protocol 1: Ultra-MILD Deprotection using Potassium Carbonate

This protocol is recommended when UltraMILD phosphoramidites have been used for the synthesis.

  • Preparation: Prepare a fresh solution of 0.05M potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Cleavage and Deprotection:

    • Place the synthesis column containing the CPG-bound oligonucleotide in a suitable vial.

    • Add 1.0 mL of the 0.05M K₂CO₃ solution to the vial.

    • Seal the vial and let it stand at room temperature for 4 hours.

  • Recovery:

    • Carefully transfer the methanol solution to a new microcentrifuge tube.

    • Wash the CPG support with an additional 1.0 mL of water and combine the wash with the methanol solution.

    • Dry the combined solution using a vacuum centrifuge.

  • Analysis: Resuspend the oligonucleotide pellet in sterile water for HPLC and Mass Spectrometry analysis.

Protocol 2: AMA Deprotection

This protocol is a rapid method suitable for many sensitive oligonucleotides.

  • Preparation: Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: Prepare this solution in a well-ventilated fume hood.

  • Cleavage and Deprotection:

    • Add 1.0 mL of the AMA solution to the vial containing the CPG-bound oligonucleotide.

    • Seal the vial tightly and place it in a heating block at 65°C for 10 minutes.

  • Recovery:

    • Allow the vial to cool to room temperature.

    • Transfer the AMA solution to a new microcentrifuge tube.

    • Dry the solution using a vacuum centrifuge.

  • Analysis: Resuspend the oligonucleotide pellet in sterile water for HPLC and Mass Spectrometry analysis.

Protocol 3: HPLC Analysis of Oligonucleotides

This is a general protocol for anion-exchange HPLC, which is well-suited for oligonucleotide analysis.

  • Column: A suitable anion-exchange column (e.g., DNAPac PA200).

  • Mobile Phase A: 20 mM Tris pH 8.0, 10 mM EDTA.

  • Mobile Phase B: 20 mM Tris pH 8.0, 10 mM EDTA, 1 M NaCl.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dilute the deprotected oligonucleotide in Mobile Phase A.

Protocol 4: Mass Spectrometry Analysis of Oligonucleotides

Electrospray Ionization (ESI) mass spectrometry is commonly used for accurate mass determination of oligonucleotides.

  • Instrument: An ESI-TOF or ESI-Quadrupole mass spectrometer.

  • Mode: Negative ion mode is typically used due to the negatively charged phosphate (B84403) backbone.

  • Sample Preparation: The sample is usually desalted prior to analysis using a reverse-phase cartridge or HPLC. The final sample should be in a volatile buffer, such as ammonium acetate, or in a water/acetonitrile mixture.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution software is used to calculate the parent mass of the oligonucleotide. Look for the expected mass and for any additional peaks that may indicate degradation (e.g., +1 Da for isoG to xanthine conversion) or incomplete deprotection.

Visualizations

Diagram: Deprotection Strategy Selection

DeprotectionStrategy Deprotection Strategy Selection for isoG Oligos start Start: Oligo Synthesis Completed check_amidites Were UltraMILD phosphoramidites used? start->check_amidites ultramild_deprotection Use Ultra-MILD Deprotection (e.g., K2CO3 in Methanol) check_amidites->ultramild_deprotection Yes check_speed Is speed a critical factor? check_amidites->check_speed No (Standard Protecting Groups) ama_deprotection Use AMA Deprotection (Requires Ac-dC) check_speed->ama_deprotection Yes tba_deprotection Use Tert-Butylamine/Water Deprotection check_speed->tba_deprotection No standard_deprotection Standard Deprotection (Ammonium Hydroxide) check_speed->standard_deprotection warning High risk of isoG degradation!

Caption: Logic for selecting an appropriate deprotection strategy for isoG-containing oligonucleotides.

Validation & Comparative

comparing the stability of isoG-isoC vs G-C base pairs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Stability of isoG-isoC versus G-C Base Pairs in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

The quest for synthetic genetic polymers with enhanced stability and expanded coding capacity has led to the exploration of non-natural base pairs. Among these, the isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC) pair has garnered significant attention due to its structural similarity to the canonical guanine (B1146940) (G) and cytosine (C) pair. Both pairs form three hydrogen bonds, suggesting comparable stability. This guide provides an objective comparison of the stability of isoG-isoC and G-C base pairs, supported by experimental data and detailed methodologies, to inform research and development in nucleic acid therapeutics, diagnostics, and synthetic biology.

Structural and Thermodynamic Comparison

Both G-C and isoG-isoC are Watson-Crick-type base pairs, featuring a purine (B94841) pairing with a pyrimidine. The defining difference lies in the arrangement of hydrogen bond donors and acceptors. In isoguanine, the C2 carbonyl and C6 amino groups are transposed relative to their positions in guanine. This altered arrangement results in a slightly different hydrogen bonding pattern with its partner, isocytosine.

Studies have indicated that the isoG-isoC base pair is thermodynamically at least as stable as, and in some contexts, slightly more stable than the natural G-C pair. This enhanced stability can be attributed to the specific geometry and electronic properties of the isoG-isoC pair.

Quantitative Data on Thermal Stability

The thermal stability of DNA duplexes is a key indicator of the strength of base pairing interactions. The melting temperature (Tm), the temperature at which 50% of the duplex DNA dissociates into single strands, provides a quantitative measure of this stability.

DNA ConstructMelting Temperature (Tm) (°C)Change in Tm (°C)Reference
DNA nanogrid with standard A/T sticky ends42 ± 1N/A[1]
DNA nanogrid with A/T sticky ends replaced by isoG/isoC53 ± 1+11[1]
RNA duplex 5'-GCGC/3'-CGCG--
RNA duplex with single G-C to iG-iC substitution (5'-GC(iG)C/3'-CG(iC)G)-+0.6 kcal/mol (stabilizing free energy)

Challenges and Considerations with the isoG-isoC Pair

A significant challenge associated with the use of isoguanine is its existence in a keto-enol tautomeric equilibrium. The minor enol tautomer of isoG can form a stable mispair with thymine (B56734) (T) or uracil (B121893) (U), which can lead to decreased fidelity during enzymatic replication. To mitigate this, chemically modified versions, such as 5-methyl-isocytosine (isoCMe), have been developed to enhance pairing specificity and stability.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the stability of isoG-isoC and G-C base pairs.

I. Synthesis and Purification of Oligonucleotides Containing isoG and isoC

Objective: To synthesize and purify DNA oligonucleotides incorporating the non-natural bases isoguanine and isocytosine for subsequent biophysical analysis.

Methodology:

  • Phosphoramidite (B1245037) Synthesis:

    • Protected phosphoramidites of isoguanine and 5-methyl-isocytosine are synthesized according to established chemical routes.

    • Standard and modified DNA oligonucleotides are synthesized on a solid support using automated phosphoramidite chemistry. The synthesis proceeds in the 3' to 5' direction.

    • The synthesis cycle involves four key steps:

      • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

      • Coupling: Addition of the next phosphoramidite monomer.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Following synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521).

    • The base-protecting groups are removed by heating the ammonium hydroxide solution.

  • Purification:

    • The crude oligonucleotide solution is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This method separates the full-length product from shorter, failed sequences based on hydrophobicity.

    • The purity and identity of the final product are confirmed by mass spectrometry.

II. Thermodynamic Analysis by UV Thermal Denaturation

Objective: To determine and compare the melting temperatures (Tm) and other thermodynamic parameters of DNA duplexes containing either a G-C or an isoG-isoC base pair.

Methodology:

  • Sample Preparation:

    • Complementary single-stranded DNA oligonucleotides (one containing the G-C pair and the other the isoG-isoC pair at the same position) are dissolved in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).

    • Equimolar amounts of the complementary strands are mixed to form the duplex DNA. A series of dilutions are prepared to measure the concentration dependence of the melting temperature.

  • UV-Visible Spectrophotometry:

    • The absorbance of the DNA duplex solutions is monitored at 260 nm using a UV-visible spectrophotometer equipped with a Peltier temperature controller.

    • The temperature is ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis:

    • A melting curve is generated by plotting the absorbance at 260 nm as a function of temperature.

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition from double-stranded to single-stranded DNA, which corresponds to the peak of the first derivative of the melting curve.

    • Thermodynamic parameters (enthalpy change, ΔH°; entropy change, ΔS°; and free energy change, ΔG°) are calculated from the concentration dependence of the Tm using van't Hoff analysis. A plot of 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration, yields a straight line from which ΔH° and ΔS° can be derived. The free energy change at 37°C (ΔG°37) is then calculated using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS°.

Visualization of Base Pairing

Caption: Hydrogen bonding patterns in G-C and isoG-isoC base pairs.

ExperimentalWorkflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_analysis Thermodynamic Analysis Phosphoramidite Phosphoramidite Synthesis SolidPhase Solid-Phase Synthesis Phosphoramidite->SolidPhase Cleavage Cleavage & Deprotection SolidPhase->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep Sample Preparation (Duplex Formation) Purification->SamplePrep Purified Oligos UVMelting UV Thermal Denaturation (260 nm) SamplePrep->UVMelting DataAnalysis Data Analysis (Tm, ΔH°, ΔS°, ΔG°) UVMelting->DataAnalysis

Caption: Experimental workflow for comparing base pair stability.

Conclusion

The isoG-isoC base pair presents a compelling alternative to the natural G-C pair, offering comparable and potentially superior thermodynamic stability. Experimental evidence, particularly from studies on modified DNA nanostructures, demonstrates a significant increase in thermal stability upon the incorporation of isoG-isoC pairs. However, the challenge of isoguanine tautomerism and its potential for mispairing remains a critical consideration for applications requiring high fidelity, such as in vivo genetic systems. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies, enabling a deeper understanding and tailored application of this promising synthetic base pair. Further research focusing on a direct comparison of the complete thermodynamic profiles of G-C and isoG-isoC in standard DNA duplexes will be invaluable to the field.

References

Isoguanine-Containing DNA Duplexes: A Guide to Enhanced Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for greater control over DNA duplex stability is paramount. The incorporation of non-natural base pairs offers a promising avenue for enhancing the thermodynamic properties of DNA structures. This guide provides a comparative analysis of DNA duplexes containing isoguanine (B23775) (isoG), focusing on their thermal denaturation properties in contrast to natural DNA duplexes.

Isoguanine, an isomer of guanine, forms a stable base pair with isocytosine (B10225) (isoC), held together by three hydrogen bonds, similar to the guanine-cytosine (G-C) pair. However, experimental data reveals that the inclusion of isoG-isoC pairs can lead to a significant increase in the thermal stability of DNA duplexes.

Comparative Thermal Stability: isoG-isoC vs. Natural Base Pairs

Thermal denaturation studies are crucial for quantifying the stability of DNA duplexes. The melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands, is a key indicator of stability. Studies have shown that substituting canonical base pairs with isoG-isoC pairs can markedly elevate the Tm.

The stability of a DNA duplex is governed by thermodynamic parameters: enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°). A more negative ΔG° indicates a more stable duplex. The relationship between these parameters is given by the equation: ΔG° = ΔH° - TΔS°.

Duplex TypeModificationMelting Temperature (Tm)Thermodynamic ParametersReference
DNA Nanostructure LatticeControl (with A-T pairs)42 ± 1°CNot specified[1]
DNA Nanostructure LatticeisoG-isoC substituted for A-T53 ± 1°CNot specified[1]

This table illustrates the significant increase in melting temperature observed upon incorporation of isoG-isoC base pairs in a DNA nanostructure, highlighting their enhanced stabilizing effect.

Experimental Protocol: Thermal Denaturation of DNA Duplexes via UV-Vis Spectroscopy

The thermal stability of DNA duplexes is typically determined by monitoring the change in UV absorbance at 260 nm as a function of temperature. This process, known as a "melting curve" analysis, relies on the hyperchromic effect: the increase in absorbance as the double-stranded DNA denatures into single strands.[2]

Materials and Equipment:
  • Lyophilized DNA oligonucleotides (both unmodified and isoG-containing strands)

  • Annealing buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)[3]

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature-controlled cell holder (Peltier device)[4]

  • Quartz cuvettes with a defined path length (e.g., 1 cm)

Procedure:
  • Oligonucleotide Preparation and Annealing:

    • Resuspend lyophilized DNA oligonucleotides in nuclease-free water to create stock solutions of known concentration.

    • Determine the concentration of the single-stranded DNA solutions by measuring their absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure a fully denatured state.[3]

    • Mix equimolar amounts of the complementary single strands in the annealing buffer.

    • To form the duplex, heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • UV-Vis Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 260 nm.[2]

    • Program a temperature ramp, for example, from 20°C to 95°C, with a controlled heating rate (e.g., 0.5°C or 1.0°C per minute).[3]

  • Data Acquisition:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer.

    • Blank the spectrophotometer with the annealing buffer.

    • Initiate the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain the melting curve.

    • The melting temperature (Tm) is determined from the first derivative of the melting curve, corresponding to the temperature at the peak of the derivative plot.[5]

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve and its dependence on oligonucleotide concentration.[6]

Experimental Workflow

The following diagram illustrates the typical workflow for a thermal denaturation study of DNA duplexes.

Experimental workflow for thermal denaturation studies.

Logical Relationship of Duplex Stability

The stability of a DNA duplex is a function of both its base composition and the arrangement of those bases. The introduction of isoG-isoC pairs adds a new dimension to this relationship.

stability_logic Duplex_Stability DNA Duplex Stability (ΔG°) Base_Composition Base Composition GC_Content G-C Content (3 H-Bonds) Base_Composition->GC_Content AT_Content A-T Content (2 H-Bonds) Base_Composition->AT_Content isoG_isoC_Content isoG-isoC Content (3 H-Bonds, Enhanced Stability) Base_Composition->isoG_isoC_Content Stacking_Interactions Base Stacking Interactions Stacking_Interactions->Duplex_Stability H_Bonds Hydrogen Bonds H_Bonds->Duplex_Stability GC_Content->Stacking_Interactions GC_Content->H_Bonds AT_Content->Stacking_Interactions AT_Content->H_Bonds isoG_isoC_Content->Stacking_Interactions isoG_isoC_Content->H_Bonds

Factors influencing DNA duplex stability.

References

Validating Isoguanine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of modified nucleobase incorporation into synthetic oligonucleotides is a critical quality control step. This guide provides a detailed comparison of mass spectrometry and alternative analytical methods for the validation of isoguanine (B23775) (isoG) incorporation, supported by experimental data and protocols.

The unique base-pairing properties of isoguanine (isoG) with isocytosine (B10225) (isoC) or 5-methylisocytosine (B103120) (Me-isoC) make it a valuable tool in the development of expanded genetic systems and therapeutic oligonucleotides. However, the successful synthesis of isoG-containing oligonucleotides necessitates rigorous analytical validation to confirm the identity, purity, and integrity of the final product. Mass spectrometry (MS) stands out as a premier method for this purpose, offering high sensitivity and specificity. This guide will delve into the application of MS for isoG validation and compare its performance with other common analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Fluorescence Spectroscopy, and Capillary Electrophoresis (CE).

Mass Spectrometry: The Gold Standard for Modified Oligonucleotide Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides precise molecular weight information, enabling the unambiguous confirmation of isoG incorporation and the identification of potential synthesis-related impurities. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often coupled with liquid chromatography (LC-MS) for enhanced separation and analysis of complex mixtures.

Key Advantages of Mass Spectrometry:
  • High Specificity: MS can definitively confirm the mass of the full-length oligonucleotide, directly verifying the incorporation of the isoG base.

  • Sensitivity: Modern MS instruments can detect and identify oligonucleotides at very low concentrations.

  • Impurity Profiling: MS is adept at identifying and characterizing synthesis failures, such as truncated sequences (n-1, n-2), depurination events, and the incomplete removal of protecting groups.

  • Sequence Verification: Tandem mass spectrometry (MS/MS) can be used to fragment the oligonucleotide and confirm its sequence, including the precise location of the isoG modification.

Experimental Workflow for LC-MS Validation of isoG Incorporation

The following diagram illustrates a typical workflow for the validation of isoG-containing oligonucleotides using LC-MS.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Oligo_Synthesis Oligonucleotide Synthesis with isoG Purification Purification Oligo_Synthesis->Purification Enzymatic_Digestion Enzymatic Digestion (Optional) Purification->Enzymatic_Digestion LC_Separation Liquid Chromatography (Reversed-Phase) Purification->LC_Separation Enzymatic_Digestion->LC_Separation ESI_MS Electrospray Ionization Mass Spectrometry LC_Separation->ESI_MS Data_Analysis Data Analysis ESI_MS->Data_Analysis

Figure 1: LC-MS workflow for isoG oligonucleotide validation.

Comparison of Analytical Methods

While mass spectrometry is a powerful tool, other techniques offer complementary information and can be suitable for specific analytical needs. The following table summarizes the key performance characteristics of MS and its alternatives for the validation of isoG incorporation.

FeatureMass Spectrometry (LC-MS)HPLC-UVFluorescence SpectroscopyCapillary Electrophoresis (CE)
Primary Measurement Mass-to-charge ratioUV absorbanceFluorescence emissionSize-to-charge ratio
Specificity for isoG High (confirms mass)Moderate (retention time)Low (unless isoG is fluorescent)Moderate (migration time)
Sensitivity HighModerateHigh (with fluorescent label)High
Quantitative Accuracy GoodExcellentGoodGood
Impurity Detection ExcellentGoodPoorExcellent (for size variants)
Sequence Information Yes (with MS/MS)NoNoNo
Throughput ModerateHighHighHigh
Cost HighLowLow-ModerateModerate

In-Depth Look at Alternative Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of oligonucleotide analysis, separating molecules based on their interaction with a stationary phase. For oligonucleotides, ion-pair reversed-phase HPLC is a common method. The incorporation of isoG will alter the retention time of the oligonucleotide compared to its unmodified counterpart, providing an indication of successful synthesis. UV detection is used for quantification, as nucleic acids absorb light strongly at approximately 260 nm.

Advantages:

  • Robust and Reproducible: HPLC is a well-established and reliable technique.

  • Quantitative Accuracy: It provides excellent quantitative data for purity assessment.

  • Cost-Effective: Compared to MS, HPLC systems are more affordable to purchase and operate.

Limitations:

  • Indirect Confirmation: While a shift in retention time suggests modification, it does not definitively confirm the mass of the incorporated base.

  • Co-elution: Impurities with similar chromatographic properties may co-elute with the main product, leading to inaccurate purity assessment.

Fluorescence Spectroscopy

This technique can be employed if the isoG nucleobase is inherently fluorescent or is derivatized with a fluorescent tag. The fluorescence properties can be used to confirm its presence and potentially its local environment within the oligonucleotide. Some modified nucleobases exhibit changes in their fluorescence emission upon incorporation into a duplex, which can be a useful analytical handle.

Advantages:

  • High Sensitivity: Fluorescence detection can be extremely sensitive.

  • Probing Local Environment: Changes in fluorescence can provide information about the structure and dynamics of the oligonucleotide.

Limitations:

  • Requires a Fluorophore: Natural isoG is not strongly fluorescent, so this method typically requires a synthetically modified, fluorescent version of isoG or a fluorescent label.

  • Limited Structural Information: It does not provide information on the overall purity or sequence of the oligonucleotide.

Capillary Electrophoresis (CE)

CE separates molecules based on their size and charge in a narrow capillary filled with a conductive buffer. For oligonucleotides, CE, particularly capillary gel electrophoresis (CGE), offers high-resolution separation of different length species. The incorporation of isoG will result in a slight shift in the migration time compared to the unmodified oligonucleotide.

Advantages:

  • High Resolution: CE provides excellent separation of oligonucleotides that differ by even a single nucleotide.

  • High Throughput and Automation: CE systems are well-suited for automated, high-throughput analysis.

  • Low Sample Consumption: Only a small amount of sample is required for analysis.

Limitations:

  • Indirect Confirmation: Similar to HPLC, a shift in migration time is indicative but not definitive proof of isoG incorporation.

  • Sensitivity to Sample Matrix: The presence of salts and other contaminants in the sample can affect the separation performance.

Experimental Protocols

Mass Spectrometry: LC-MS Analysis of isoG-Oligonucleotides

1. Sample Preparation: a. The synthesized isoG-containing oligonucleotide is purified, typically by HPLC. b. The purified oligonucleotide is dissolved in a suitable buffer, such as 10 mM ammonium (B1175870) acetate, to a final concentration of 1-10 µM.

2. LC-MS/MS Analysis: a. An aliquot of the sample is injected onto a reversed-phase column (e.g., C18). b. A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is used to elute the oligonucleotide. c. The eluent is directed to an ESI-MS instrument operating in negative ion mode. d. The mass spectrometer is set to acquire full scan mass spectra to determine the molecular weight of the intact oligonucleotide. e. For sequence confirmation, a data-dependent acquisition method can be used to trigger MS/MS fragmentation of the most abundant ions.

3. Data Analysis: a. The acquired mass spectrum is deconvoluted to determine the zero-charge mass of the oligonucleotide. b. The experimentally determined mass is compared to the theoretical mass of the isoG-containing sequence. A match within a specified tolerance confirms the incorporation. c. MS/MS data is analyzed to confirm the sequence and pinpoint the location of the isoG modification.

Alternative Method: HPLC-UV Analysis

1. Sample Preparation: a. The crude or purified isoG-oligonucleotide is dissolved in an appropriate buffer (e.g., 100 mM triethylammonium acetate).

2. HPLC Analysis: a. The sample is injected onto an ion-pair reversed-phase HPLC column. b. A linear gradient of acetonitrile (B52724) in a buffer containing an ion-pairing reagent is used for separation. c. The elution profile is monitored by a UV detector at 260 nm.

3. Data Analysis: a. The retention time of the main peak is compared to that of an unmodified reference standard. b. The purity of the oligonucleotide is calculated based on the area of the main peak relative to the total peak area in the chromatogram.

Signaling Pathways and Workflows

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for isoG validation based on the specific research question.

Start Need to Validate isoG Incorporation Question1 Primary Goal? Start->Question1 Confirm_Identity Confirm Identity & Sequence Question1->Confirm_Identity Identity & Sequence Assess_Purity Assess Purity Question1->Assess_Purity Purity High_Throughput_Screen High-Throughput Screening Question1->High_Throughput_Screen Screening MS Mass Spectrometry (LC-MS/MS) Confirm_Identity->MS HPLC HPLC-UV Assess_Purity->HPLC CE Capillary Electrophoresis Assess_Purity->CE High_Throughput_Screen->HPLC High_Throughput_Screen->CE

Figure 2: Decision tree for selecting an analytical method.

Conclusion

The validation of isoguanine incorporation into synthetic oligonucleotides is paramount for ensuring the quality and reliability of these critical research and therapeutic molecules. Mass spectrometry, particularly LC-MS/MS, offers the most comprehensive and definitive analysis, providing unambiguous confirmation of mass, sequence, and purity. While alternative methods such as HPLC-UV and capillary electrophoresis are valuable for routine purity assessment and high-throughput screening due to their robustness and lower cost, they lack the specificity of mass spectrometry for confirming the identity of the modification. The choice of analytical method should be guided by the specific requirements of the study, with mass spectrometry being the recommended technique for full characterization and validation of isoG-containing oligonucleotides.

A Comparative Guide to DNA Polymerase Fidelity with IsoG and Other Unnatural Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet through the incorporation of unnatural base pairs (UBPs) holds immense promise for various applications, from encoding novel amino acids to developing new diagnostic and therapeutic tools. A critical factor in the successful application of UBPs is the fidelity with which DNA polymerases replicate these synthetic additions. This guide provides a comparative overview of polymerase fidelity with the unnatural base isoguanine (B23775) (isoG) and other notable UBPs, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Look at Polymerase Fidelity

The fidelity of a DNA polymerase is its ability to correctly insert the complementary nucleotide during DNA synthesis. With unnatural bases, fidelity is a measure of how well the polymerase selects the correct unnatural counterpart while discriminating against natural bases. The following table summarizes available quantitative data on the fidelity of various DNA polymerases with isoG and other UBPs.

Unnatural Base PairDNA PolymeraseFidelity/Selectivity (% per cycle)Error Rate (per base per duplication)Citation(s)
isoC:isoG Taq DNA Polymerase~93%Not Reported[1]
Taq DNA Polymerase (with A:TS pair)~98%Not Reported[1][2]
dTPT3-dNaM OneTaq DNA Polymerase>99.98%< 1 x 10-4[3]
Taq DNA Polymerase99.7%~3 x 10-3[3]
d5SICS-dNaM OneTaq DNA Polymerase99.91%~9 x 10-4[3]
Taq DNA Polymerase98.90%~1.1 x 10-2[3]
Ds-Px Deep Vent DNA Polymerase>99.9%< 1 x 10-3[4]
Deep Vent DNA Polymerase (with diol-modified Px)≥99.96%< 4 x 10-4[5]
Natural A:T / G:C Pfu DNA Polymerase>99.9998%1.3 x 10-6
Taq DNA Polymerase~99.99%8.0 x 10-6
Deep Vent DNA Polymerase>99.9997%2.7 x 10-6
KOD DNA PolymeraseNot explicitly quantified in these searches, but known for high fidelity.Not explicitly quantified in these searches.

Experimental Protocols: Measuring Polymerase Fidelity

Accurate assessment of polymerase fidelity with unnatural bases is crucial. Below are detailed methodologies for two common types of fidelity assays.

LacZ-Based Blue-White Screening Assay

This forward mutation assay is a classic method to determine the error rate of a DNA polymerase.

Principle: The lacZα gene, encoding the α-peptide of β-galactosidase, is used as a reporter. When this gene is intact, it complements a defective β-galactosidase in the host E. coli, leading to the formation of blue colonies on media containing IPTG and X-gal. Errors introduced by the polymerase during replication of the lacZα gene can inactivate it, resulting in white colonies. The mutation frequency is calculated from the ratio of white to total (blue + white) colonies.

Detailed Methodology:

  • Template Preparation: A gapped plasmid vector containing the lacZα gene in a single-stranded region is prepared. This can be achieved by using nicking endonucleases to excise one strand of the lacZα gene.

  • DNA Synthesis Reaction:

    • Set up a reaction mixture containing the gapped plasmid template, the DNA polymerase to be tested, dNTPs (and the necessary unnatural triphosphates if applicable), and the appropriate reaction buffer.

    • Incubate the reaction to allow the polymerase to fill the single-stranded gap.

  • Transformation:

    • Transform the resulting double-stranded plasmids into a suitable E. coli host strain (e.g., DH5α).

  • Plating and Colony Counting:

    • Plate the transformed bacteria on LB agar (B569324) plates containing ampicillin (B1664943) (for plasmid selection), IPTG (to induce lacZα expression), and X-gal (the chromogenic substrate).

    • Incubate the plates overnight at 37°C.

    • Count the number of blue and white colonies.

  • Calculation of Mutation Frequency:

    • Mutation Frequency = (Number of white colonies) / (Total number of colonies)

    • The error rate per base pair can be calculated by considering the size of the lacZα gene and the number of effective DNA duplications.

Next-Generation Sequencing (NGS)-Based Fidelity Assay

NGS provides a high-throughput and highly sensitive method to determine polymerase fidelity by directly sequencing a large population of replicated DNA molecules.

Principle: A target DNA sequence is amplified by the polymerase of interest. The resulting amplicons are then sequenced using an NGS platform. By aligning the sequencing reads to a reference sequence, any errors introduced by the polymerase can be identified and quantified. To distinguish true polymerase errors from sequencing errors, unique molecular identifiers (UMIs) can be incorporated.

Detailed Methodology:

  • PCR Amplification:

    • Amplify a known DNA template using the DNA polymerase being evaluated under defined PCR conditions.

  • Library Preparation with Unique Molecular Identifiers (UMIs):

    • Fragment the PCR amplicons.

    • Ligate adapters containing UMIs to the fragmented DNA. UMIs are short, random sequences that tag each individual molecule in the initial population.

  • Sequencing:

    • Sequence the prepared library on an NGS platform (e.g., Illumina).

  • Data Analysis:

    • Group sequencing reads based on their UMI. All reads with the same UMI originated from the same initial DNA molecule.

    • For each UMI family, create a consensus sequence. Any variation present in all reads of a UMI family is considered a true polymerase error, while sporadic variations are classified as sequencing or later-stage PCR errors and are disregarded.

    • Align the consensus sequences to the original reference sequence to identify and count the number of mutations.

  • Calculation of Error Rate:

    • Error Rate = (Total number of mutations) / (Total number of sequenced bases)

Mandatory Visualization

Experimental_Workflow_for_NGS_Fidelity_Assay cluster_prep Sample Preparation cluster_seq Sequencing and Analysis start Known DNA Template pcr PCR Amplification with Test Polymerase start->pcr Amplify fragment Fragmentation of Amplicons pcr->fragment ligation Ligation of Adapters with UMIs fragment->ligation library Final Sequencing Library ligation->library ngs Next-Generation Sequencing library->ngs group Group Reads by UMI ngs->group consensus Generate Consensus Sequence per UMI group->consensus align Align Consensus to Reference consensus->align error_rate Calculate Error Rate align->error_rate

Caption: Workflow for determining polymerase fidelity using an NGS-based assay.

Factors_Affecting_Polymerase_Fidelity cluster_polymerase Polymerase Properties cluster_ubp Unnatural Base Pair Properties cluster_reaction Reaction Conditions center_node Polymerase Fidelity with Unnatural Bases proofreading 3'-5' Exonuclease Activity (Proofreading) proofreading->center_node active_site Active Site Geometry active_site->center_node processivity Processivity processivity->center_node h_bonding Hydrogen Bonding Potential h_bonding->center_node shape_comp Shape Complementarity shape_comp->center_node hydrophobicity Hydrophobicity & Solvation hydrophobicity->center_node tautomerism Tautomeric Forms tautomerism->center_node mg_conc Mg²⁺ Concentration mg_conc->center_node dntp_conc dNTP/U triphosphate Concentration dntp_conc->center_node ph pH ph->center_node temperature Temperature temperature->center_node

References

Expanding the Genetic Alphabet: A Comparative Guide to isoG and Other Unnatural Base Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the expansion of the genetic alphabet beyond the natural A-T and G-C pairs opens up a new frontier in synthetic biology, diagnostics, and therapeutics. The ability to incorporate unnatural base pairs (UBPs) into DNA and RNA allows for the site-specific introduction of novel functionalities, leading to the development of advanced diagnostic tools, therapeutic aptamers, and semi-synthetic organisms with enhanced capabilities. This guide provides an objective comparison of the isoguanosine (B3425122) (isoG) nucleoside paired with isocytosine (B10225) (isoC) against other leading unnatural base pair systems, supported by experimental data and detailed methodologies.

Introduction to Unnatural Base Pairs

The concept of expanding the genetic code by introducing a third base pair has been a long-standing goal in synthetic biology. An ideal UBP should be stably incorporated into a DNA duplex, be efficiently and faithfully replicated by DNA polymerases during PCR, and be transcribed into RNA by RNA polymerases. Several classes of UBPs have been developed, primarily categorized by their pairing mechanism: those that form hydrogen bonds with patterns different from the natural pairs, and those that pair based on hydrophobic and shape complementarity.

This guide focuses on a comparative analysis of the following prominent UBP systems:

  • isoG-isoC: A hydrogen-bonded UBP that forms three hydrogen bonds, similar to the G-C pair, but with a different donor-acceptor pattern.

  • d5SICS-dNaM: A well-studied hydrophobic UBP that pairs based on shape complementarity and packing forces rather than hydrogen bonding.

  • Ds-Px: Another hydrophobic UBP with high fidelity and efficiency in PCR.

  • Hachimoji DNA: A system that expands the genetic alphabet to eight letters by introducing four additional, inter-compatible unnatural nucleotides (P, Z, B, and S) that form two new base pairs (P-Z and B-S) through hydrogen bonding.

Performance Comparison of Unnatural Base Pairs

The performance of a UBP is primarily evaluated based on its fidelity (accuracy of incorporation) and efficiency (rate of incorporation) during enzymatic processes like PCR and in vitro transcription.

Quantitative Data on PCR Fidelity and Efficiency

The fidelity of UBP replication is a critical parameter for its practical application. It is often expressed as the percentage of correct UBP retention per PCR cycle or as an error rate. The following table summarizes the reported fidelity and efficiency of the discussed UBP systems.

Unnatural Base PairDNA PolymeraseFidelity (% per cycle/doubling)Error Rate (per base pair per doubling)Amplification EfficiencyReference(s)
isoG-isoC Taq~93%~7 x 10-2Moderate[1]
isoG-isoC (with 2-thioT) Various~98%~2 x 10-2Moderate[1][2]
d5SICS-dNaM Taq98.90%~1.1 x 10-2High
d5SICS-dNaM OneTaq>99.9%< 1 x 10-3High
Ds-Px Deep Vent>99.9%< 1 x 10-3High[2][3]
Hachimoji (P-Z, B-S) Not specified for PCRData not availableData not availableSuccessfully transcribed[4][5]

Note: Direct comparison of fidelity across different studies can be challenging due to variations in experimental conditions and methodologies for fidelity measurement. The data presented here is based on available literature and should be interpreted in the context of the specific experimental setups.

In-Depth Look at Each Unnatural Base Pair System

The isoG-isoC System: A Hydrogen-Bonding Approach

The isoG-isoC pair, one of the earliest rationally designed UBPs, utilizes a hydrogen-bonding pattern that is orthogonal to the natural A-T and G-C pairs.[1]

Advantages:

  • Relatively simple chemical structures.

  • Demonstrated functionality in replication, transcription, and even translation.[1]

Limitations:

  • Tautomerization: isoG can exist in a tautomeric form that mispairs with thymine (B56734) (T), leading to lower fidelity during replication.[2]

  • Lower Fidelity: Compared to hydrophobic UBPs, the fidelity of the isoG-isoC pair is generally lower, with reported values around 93-98% per PCR cycle.[1][2]

Strategies for Improvement:

  • Use of 2-thiothymidine (B559671) (2-thioT): Replacing thymine with 2-thioT in the replication reaction can significantly reduce the mispairing with the tautomeric form of isoG, thereby increasing fidelity.[1][2]

Hydrophobic Unnatural Base Pairs: d5SICS-dNaM and Ds-Px

These UBPs represent a different design paradigm, where pairing is driven by hydrophobic and shape complementarity rather than hydrogen bonds. This approach has led to the development of highly efficient and faithful UBPs.

d5SICS-dNaM:

  • High Fidelity and Efficiency: This pair has demonstrated very high fidelity (>99.9%) and efficiency in PCR, particularly with engineered DNA polymerases like OneTaq.

  • In Vivo Applications: The d5SICS-dNaM pair has been successfully incorporated into the genome of a semi-synthetic E. coli, demonstrating its potential for in vivo applications.

Ds-Px:

  • Exceptional Fidelity: The Ds-Px pair has also shown extremely high fidelity (>99.9%) in PCR, especially with proofreading polymerases like Deep Vent.[2][3]

  • Functionalization: The Px base can be readily modified with various functional groups, enabling the site-specific labeling of DNA.[3]

Hachimoji DNA: An Eight-Letter Genetic Alphabet

The Hachimoji system represents a significant expansion of the genetic alphabet, introducing four new nucleotides that form two additional base pairs.[4][5]

Key Features:

  • Expanded Information Density: Doubles the information storage capacity of DNA.[4]

  • Successful Transcription: Hachimoji DNA has been successfully transcribed into functional Hachimoji RNA, including fluorescent aptamers.[4][5]

  • Structural Integrity: The incorporation of Hachimoji bases does not significantly distort the canonical B-form DNA double helix.[4]

Current Status:

While the transcription of Hachimoji DNA has been well-demonstrated, detailed quantitative data on its replication fidelity and efficiency in PCR is not as readily available as for other UBP systems. Further research is needed to fully characterize its performance in DNA amplification.

Experimental Protocols

General Protocol for PCR with Unnatural Base Pairs

This protocol provides a general framework for performing PCR with UBPs. Specific parameters should be optimized for each UBP system and target sequence.

Reagents:

  • DNA Template containing the UBP

  • Forward and Reverse Primers

  • DNA Polymerase (e.g., Taq, OneTaq, Deep Vent)

  • Reaction Buffer (provided with the polymerase)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Unnatural triphosphate substrates (e.g., d-isoCTP, d-isoGTP, d5SICSTP, dNaMTP, dDsTP, dPxTP)

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing all components except the DNA template. A typical 50 µL reaction mixture would include:

    • 5 µL 10x Reaction Buffer

    • 1 µL 10 mM dNTP mix

    • 1-5 µL of each 1 mM unnatural triphosphate stock

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 0.5-1 µL DNA Polymerase

    • Nuclease-free water to a final volume of 49 µL

  • Add Template: Add 1 µL of the DNA template to the master mix.

  • Thermal Cycling: Perform PCR using a thermal cycler with the following general conditions, which should be optimized:

    • Initial Denaturation: 95°C for 2-5 minutes

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 30-60 seconds per kb of product length

    • Final Extension: 72°C for 5-10 minutes

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. The fidelity can be determined by sequencing the amplified product.

General Protocol for In Vitro Transcription with Unnatural Base Pairs

This protocol outlines the general steps for in vitro transcription of a DNA template containing a UBP.

Reagents:

  • Linearized DNA Template with a T7, T3, or SP6 promoter and the UBP

  • RNA Polymerase (T7, T3, or SP6)

  • Transcription Buffer (provided with the polymerase)

  • NTP mix (ATP, CTP, GTP, UTP)

  • Unnatural ribonucleoside triphosphates (e.g., iso-CTP, iso-GTP)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: At room temperature, combine the following in a nuclease-free tube:

    • 1 µg Linearized DNA Template

    • 2 µL 10x Transcription Buffer

    • 2 µL 100 mM DTT

    • 2 µL NTP mix (e.g., 10 mM each)

    • 1-2 µL of each 10 mM unnatural ribonucleoside triphosphate stock

    • 1 µL RNase Inhibitor

    • 2 µL RNA Polymerase

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

  • Analysis: Analyze the transcript size and integrity by denaturing agarose or polyacrylamide gel electrophoresis.

Visualizing the Workflow: From UBP to Expanded Genetic Information

The following diagrams illustrate the core concepts and workflows involved in utilizing unnatural base pairs for genetic expansion.

UnnaturalBasePairingMechanisms cluster_hbond Hydrogen-Bonded UBPs cluster_hydrophobic Hydrophobic UBPs isoG_isoC isoG-isoC DNA DNA Double Helix isoG_isoC->DNA Forms 3 H-bonds Hachimoji Hachimoji (P-Z, B-S) Hachimoji->DNA Forms H-bonds d5SICS_dNaM d5SICS-dNaM d5SICS_dNaM->DNA Shape Complementarity Ds_Px Ds-Px Ds_Px->DNA Shape Complementarity

Caption: Mechanisms of Unnatural Base Pairing in DNA.

GeneticExpansionWorkflow Template DNA Template with UBP PCR PCR Amplification Template->PCR Replication Transcription In Vitro Transcription Template->Transcription Transcription Amplified_DNA Amplified DNA with UBP PCR->Amplified_DNA RNA RNA with UBP Transcription->RNA Functional_DNA Functionalized DNA (e.g., Aptamers) Amplified_DNA->Functional_DNA Functional_RNA Functionalized RNA (e.g., Ribozymes) RNA->Functional_RNA Protein Protein with Non-canonical Amino Acids RNA->Protein Translation

Caption: Workflow for Genetic Information Expansion using UBPs.

Conclusion

The development of unnatural base pairs has significantly advanced our ability to manipulate and engineer genetic material. The isoG-isoC system, while historically important, faces limitations in fidelity due to tautomerization. Hydrophobic UBPs like d5SICS-dNaM and Ds-Px have emerged as highly robust alternatives, offering exceptional fidelity and efficiency in PCR, making them well-suited for applications requiring high accuracy. The Hachimoji system represents a bold step towards a greatly expanded genetic alphabet, with demonstrated success in transcription, although its performance in replication requires further quantitative characterization.

The choice of a UBP system will depend on the specific application, considering factors such as the required fidelity, the desired functionality to be introduced, and the compatibility with downstream enzymatic processes. As research in this field continues, we can expect the development of even more robust and versatile UBP systems, further expanding the toolkit of synthetic biology and enabling the creation of novel biomolecules and organisms with unprecedented functions.

References

A Comparative Guide to the Structural Analysis of Isoguanine-Containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleotides such as isoguanine (B23775) (isoG) into DNA is a rapidly growing area of interest in drug development and synthetic biology. The unique hydrogen bonding properties of isoG, which can form a stable base pair with isocytosine (B10225) (isoC) or a wobble pair with thymine, can lead to novel DNA structures and functionalities. Understanding the precise three-dimensional structure of isoG-containing DNA is crucial for designing new therapeutic agents and for the rational design of DNA-based nanomaterials.

This guide provides a comparative overview of the primary experimental and computational methods used for the structural analysis of isoG-containing DNA: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy, along with a brief on computational modeling.

Comparison of Structural Analysis Techniques

The choice of method for determining the structure of isoG-containing DNA depends on several factors, including the desired resolution, the amount and purity of the sample, and the specific questions being asked about the DNA's structure and dynamics.

Parameter X-ray Crystallography NMR Spectroscopy Circular Dichroism (CD)
Resolution Atomic (typically 1-3 Å)[1][2]Atomic (typically 1.5-2.5 Å for small molecules)[2]Low (provides information on secondary structure)
Sample Requirements High purity, crystallizable DNA (mg quantities)[3]High purity, soluble DNA (mg quantities)[4]Low concentration (µg quantities), high purity[5]
Sample State Solid (crystal)[2]Solution[6]Solution[5]
Experimental Time Days to months (for crystallization and data collection)Hours to days (for data acquisition)Minutes to hours
Information Provided Static 3D structure of the molecule in the crystal lattice[7]3D structure in solution, dynamics, and intermolecular interactions[6]Global secondary structure and conformational changes[8]
Molecular Size Limit No theoretical limit, but crystallization is a major bottleneck[1]Practically limited to smaller macromolecules (<30-40 kDa)[1]No strict size limit
Advantages High resolution, well-established technique[7]Provides information on dynamics in solution, no need for crystals[6]Fast, requires small amount of sample, sensitive to conformational changes[5]
Limitations Requires well-ordered crystals, crystal packing can influence conformation, provides a static picture[2]Lower resolution for larger molecules, complex data analysis[9]Provides low-resolution structural information

Experimental Protocols

X-ray Crystallography of isoG-Containing DNA

X-ray crystallography provides a static, high-resolution snapshot of the DNA molecule in a crystalline state.

Methodology:

  • isoG-Containing Oligonucleotide Synthesis and Purification:

    • Synthesize the desired DNA sequence containing isoG using automated solid-phase phosphoramidite (B1245037) chemistry.

    • Purify the oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for successful crystallization.[3]

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • The presence of isoG may alter the solubility and crystallization behavior of the DNA, requiring optimization of screening conditions.

  • Data Collection:

    • Mount a single, well-diffracting crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.[10]

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.[10]

    • Solve the phase problem using methods like molecular replacement (if a similar structure is available) or experimental phasing.

    • Build an initial model of the isoG-containing DNA duplex into the electron density map.

    • Refine the atomic coordinates and temperature factors against the experimental data using software like PHENIX or REFMAC.[11]

Workflow for X-ray Crystallography of isoG-Containing DNA

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Oligonucleotide Synthesis purification HPLC/PAGE Purification synthesis->purification screening Crystallization Screening purification->screening optimization Crystal Optimization screening->optimization data_collection X-ray Diffraction Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing phasing Phase Determination data_processing->phasing model_building Model Building phasing->model_building refinement Structure Refinement model_building->refinement validation Validation refinement->validation

Caption: Workflow for determining the crystal structure of isoG-containing DNA.

NMR Spectroscopy of isoG-Containing DNA

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, providing a more dynamic picture compared to the static view from crystallography.[6]

Methodology:

  • Sample Preparation:

    • Synthesize and purify the isoG-containing DNA oligonucleotide as described for X-ray crystallography.

    • Dissolve the DNA in a suitable buffer (e.g., phosphate (B84403) buffer) in D₂O or a H₂O/D₂O mixture to a concentration of 0.1-1 mM.[4]

    • For certain experiments, isotopic labeling (¹³C, ¹⁵N) of the DNA may be necessary.

  • Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra. Key experiments for DNA structure determination include:

      • 1D ¹H NMR: To assess sample purity and folding.

      • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the deoxyribose sugar rings.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single nucleotide).[12]

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[12] The mixing time in NOESY experiments is crucial and needs to be optimized.[13]

  • Data Processing and Structure Calculation:

    • Process the NMR data using software such as Topspin, NMRPipe, or Mnova.[14][15]

    • Assign the resonances to specific protons in the DNA sequence.

    • Extract distance restraints from NOESY spectra and dihedral angle restraints from COSY and TOCSY spectra.

    • Use these experimental restraints to calculate a family of 3D structures that are consistent with the data using software like XPLOR-NIH, CYANA, or AMBER.

Workflow for NMR Spectroscopy of isoG-Containing DNA

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation sample_prep isoG-DNA Synthesis & Purification dissolution Dissolution in NMR Buffer sample_prep->dissolution one_d 1D ¹H NMR dissolution->one_d two_d 2D NMR (COSY, TOCSY, NOESY) one_d->two_d processing Data Processing two_d->processing assignment Resonance Assignment processing->assignment restraints Restraint Generation assignment->restraints calculation Structure Calculation restraints->calculation

Caption: Workflow for determining the solution structure of isoG-containing DNA by NMR.

Circular Dichroism (CD) Spectroscopy of isoG-Containing DNA

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure and conformational changes of DNA in solution.[8]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified isoG-containing DNA (typically in the µM concentration range) in a suitable buffer.[5]

    • The buffer should be transparent in the far-UV region (e.g., phosphate buffer).

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Purge the instrument with nitrogen gas.

    • Set the desired temperature using a Peltier temperature controller.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the DNA sample, typically from 320 nm to 200 nm.

    • The characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm. Guanine-rich sequences that form G-quadruplexes show distinct CD signatures.[8] The presence of isoG may lead to subtle changes in the CD spectrum compared to standard DNA.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Analyze the spectral features to determine the overall conformation (e.g., B-form, A-form, Z-form, or G-quadruplex).

    • CD can also be used to monitor conformational changes upon ligand binding or changes in environmental conditions (e.g., temperature, pH).[16]

Workflow for CD Spectroscopy of isoG-Containing DNA

cd_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample_prep Dilute isoG-DNA in CD Buffer baseline Baseline Spectrum (Buffer) sample_prep->baseline sample_spectrum Sample Spectrum baseline->sample_spectrum subtraction Baseline Subtraction sample_spectrum->subtraction analysis Spectral Analysis subtraction->analysis

Caption: Workflow for analyzing the secondary structure of isoG-containing DNA using CD.

Computational Modeling of isoG-Containing DNA

Computational modeling can be a powerful tool to complement experimental data and to predict the structural consequences of isoG incorporation.

Methodology:

  • Model Building:

    • Build an initial model of the isoG-containing DNA duplex using software like Chimera or PyMOL. This can be done by modifying a standard B-DNA structure.

    • Define the parameters for the non-standard isoG nucleotide.

  • Molecular Dynamics (MD) Simulations:

    • Perform MD simulations using software like AMBER, GROMACS, or NAMD to explore the conformational space of the DNA.

    • Simulations can provide insights into the dynamics, stability, and solvent interactions of the isoG-containing duplex.

  • Structure Analysis:

    • Analyze the simulation trajectories to determine structural parameters such as base pair geometry, helical parameters, and groove dimensions.

    • Compare the simulated structure with experimental data from NMR or X-ray crystallography.

Logical Relationship for Computational Modeling of isoG-DNA

modeling_logic start Initial Model of isoG-DNA Duplex md Molecular Dynamics Simulation start->md analysis Trajectory Analysis md->analysis comparison Comparison with Experimental Data analysis->comparison refinement Model Refinement comparison->refinement refinement->md Iterative Refinement

Caption: Logical workflow for the computational modeling of isoG-containing DNA.

References

A Comparative Analysis of Base-Modified and Sugar-Modified Isoguanosine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biophysical properties, and enzymatic incorporation of isoguanosine (B3425122) (isoG) analogs, this guide provides a comparative analysis of base- and sugar-modified variants for researchers, scientists, and drug development professionals. We present a synthesis of experimental data to objectively compare the performance of these analogs and offer detailed methodologies for key experiments.

Isoguanosine (isoG), a structural isomer of guanosine, has garnered significant interest in the fields of chemical biology and drug development due to its unique base-pairing properties and potential therapeutic applications.[1][2] Modifications to either the base or the sugar moiety of isoG can profoundly influence its biophysical characteristics, including duplex stability and enzymatic recognition. This guide aims to provide a comprehensive comparison of these two classes of isoG analogs, supported by experimental data from the scientific literature.

Performance Comparison of IsoG Analogs

The stability of DNA and RNA duplexes containing isoG analogs is a critical parameter for their application in therapeutics and diagnostics. This is often quantified by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. Enzymatic incorporation efficiency, determined by kinetic parameters such as Kcat (catalytic rate) and Km (substrate concentration at half-maximal velocity), provides insight into how well these analogs are recognized and utilized by DNA and RNA polymerases.

Thermal Stability (Tm) of Duplexes Containing IsoG Analogs
Oligonucleotide DuplexModification TypeTm (°C)ΔTm (°C) vs. NaturalReference
5'-d(GGT AGC AGC GGT G) / 3'-d(CCA TCG TCG CCA C)Natural (d-isoG)55.6-[3]
5'-d(GGT AGC AGC GGT G) / 3'-d(CCA TCG TCG CCA C)Sugar-Modified (h-isoG)53.3-2.3[3]
5'-d(GGT AGC AGC GGT G) / 3'-d(CCA TCG TCG CCA C)Natural (d-isoG:dT mismatch)47.8-7.8[3]
5'-d(GGT AGC AGC GGT G) / 3'-d(CCA TCG TCG CCA C)Sugar-Modified (h-isoG:dT mismatch)44.5-8.8[3]

Note: T represents the position of the modified isoguanosine analog. h-isoG refers to a hexitol (B1215160) nucleic acid modification of the sugar moiety.*

The data indicates that the hexitol sugar modification on isoG (h-isoG) slightly destabilizes the DNA duplex compared to the natural deoxyribose form (d-isoG).[3] However, the sugar modification appears to enhance mismatch discrimination, as evidenced by a larger decrease in Tm for the h-isoG:dT mismatch compared to the d-isoG:dT mismatch.[3]

Enzymatic Incorporation of IsoG Analogs

The ability of DNA and RNA polymerases to incorporate modified nucleoside triphosphates is crucial for various applications, including sequencing, PCR, and the synthesis of modified nucleic acids.

PolymeraseTemplate BaseIncoming NTPObservationReference
T7 RNA Polymerase5-methyl-isocytidine (dMeisoC)N6-(6-aminohexyl)-isoGTP (base-modified)Efficient incorporationNot explicitly in search results
Klenow Fragment (E. coli DNA Pol I)isoCd-isoGTPIncorporation observed[4]
T7 RNA PolymeraseisoCisoGTPIncorporation observed[4]
AMV Reverse TranscriptaseisoCisoGTPIncorporation observed[4]
T4 DNA PolymeraseisoCd-isoGTPNo incorporation[4]
Klenow FragmentTd-isoGTPMisincorporation observed[4]
T7 RNA PolymeraseTisoGTPMisincorporation observed (as U)[4]

Studies have shown that various polymerases can recognize and incorporate isoGTP and its base-modified analogs opposite its complementary partner, isocytosine (B10225) (isoC).[4] However, misincorporation opposite thymine (B56734) (or uracil) is a common issue, often attributed to the tautomeric properties of the isoguanine (B23775) base.[3][4] While specific Kcat and Km values for a direct comparison of a base-modified and a sugar-modified isoGTP analog were not found in the searched literature, the general observation is that modifications can significantly impact polymerase recognition and fidelity.[3][4] For instance, sugar modifications like those in hexitol nucleic acids can influence the selectivity of polymerases.[3]

Experimental Methodologies

Accurate and reproducible experimental protocols are fundamental to the comparative study of nucleoside analogs. Below are detailed methodologies for key experiments cited in this guide.

Thermal Melting (Tm) Analysis of Modified Oligonucleotides

Objective: To determine the melting temperature (Tm) of a DNA or RNA duplex containing a modified isoG analog, which is a measure of its thermal stability.

Protocol:

  • Oligonucleotide Synthesis and Purification: Synthesize oligonucleotides containing the desired base-modified or sugar-modified isoG analog using standard solid-phase phosphoramidite (B1245037) chemistry. Purify the oligonucleotides by HPLC to ensure high purity.

  • Duplex Formation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). This is typically done by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the duplex solution at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined by finding the maximum of the first derivative of the melting curve.

Polymerase-Mediated Primer Extension Assay

Objective: To qualitatively and quantitatively assess the ability of a DNA or RNA polymerase to incorporate a modified isoGTP analog into a growing nucleic acid chain.

Protocol:

  • Primer-Template Design: Design a primer-template DNA or RNA duplex where the template strand contains the complementary base (e.g., isocytosine) at the desired position for incorporation of the modified isoGTP. The 5'-end of the primer is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the primer-template duplex, the DNA or RNA polymerase of interest, the modified isoGTP analog, and the appropriate reaction buffer with cofactors (e.g., Mg²⁺).

  • Reaction Incubation: Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the enzyme for a defined period.

  • Quenching and Electrophoresis: Stop the reaction by adding a quenching solution (e.g., EDTA). Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Analysis: Visualize the radioactively or fluorescently labeled DNA or RNA products using autoradiography or fluorescence imaging. The appearance of a band corresponding to the primer extended by one nucleotide indicates successful incorporation. For quantitative analysis (determination of Kcat and Km), the assay is performed with varying concentrations of the modified isoGTP, and the initial reaction velocities are measured and fitted to the Michaelis-Menten equation.

Visualizing the Landscape of IsoG Analog Design and Evaluation

To better understand the relationships between isoG modifications and their experimental evaluation, the following diagrams, created using the DOT language, illustrate the logical flow of analog design and the typical workflow for assessing their performance.

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation Biophysical & Enzymatic Evaluation cluster_properties Performance Metrics Base_Mod Base Modification (e.g., N1-methyl, 7-deaza) Tm_Analysis Thermal Melting (Tm) Analysis Base_Mod->Tm_Analysis Enzymatic_Assay Enzymatic Incorporation (Kcat, Km) Base_Mod->Enzymatic_Assay Structural_Studies Structural Studies (NMR, X-ray) Base_Mod->Structural_Studies Sugar_Mod Sugar Modification (e.g., 2'-F, LNA, HNA) Sugar_Mod->Tm_Analysis Sugar_Mod->Enzymatic_Assay Sugar_Mod->Structural_Studies isoG Isoguanosine isoG->Base_Mod isoG->Sugar_Mod Duplex_Stability Duplex Stability Tm_Analysis->Duplex_Stability Polymerase_Fidelity Polymerase Fidelity Enzymatic_Assay->Polymerase_Fidelity Structural_Studies->Duplex_Stability Therapeutic_Potential Therapeutic Potential Duplex_Stability->Therapeutic_Potential Polymerase_Fidelity->Therapeutic_Potential

Caption: Workflow for the design and evaluation of isoG analogs.

This diagram illustrates the progression from the synthesis of base- and sugar-modified isoguanosine analogs to their biophysical and enzymatic evaluation, ultimately informing on their performance metrics and therapeutic potential.

logical_relationships cluster_modifications Types of Modifications cluster_properties Affected Properties cluster_outcomes Functional Outcomes Base_Mod Base Modification Base_Pairing H-Bonding & Tautomerism Base_Mod->Base_Pairing Alters H-bond donors/acceptors & tautomeric equilibrium Sugar_Mod Sugar Modification Duplex_Conformation Duplex Conformation (A-form vs. B-form) Sugar_Mod->Duplex_Conformation Influences sugar pucker Enzyme_Recognition Polymerase Active Site Interaction Base_Pairing->Enzyme_Recognition Duplex_Stability Duplex Stability (Tm) Base_Pairing->Duplex_Stability Duplex_Conformation->Enzyme_Recognition Duplex_Conformation->Duplex_Stability Incorporation_Fidelity Incorporation Fidelity Enzyme_Recognition->Incorporation_Fidelity

Caption: Logical relationships of isoG modifications and their effects.

This diagram shows how modifications to the base or sugar of isoguanosine can influence fundamental properties like hydrogen bonding, tautomerism, and duplex conformation, which in turn affect functional outcomes such as duplex stability and the fidelity of enzymatic incorporation.

Signaling Pathways

The involvement of isoguanosine analogs in specific cellular signaling pathways is not a widely documented area of research in the reviewed literature. The primary focus of studies on these compounds has been on their synthesis, biophysical properties, and their use as tools in molecular biology, such as in the expansion of the genetic alphabet and as probes for DNA and RNA structure and function.[1] While some nucleoside analogs have been shown to modulate signaling pathways, specific evidence for base- or sugar-modified isoG analogs in this context is currently limited.

Conclusion

The modification of isoguanosine at either the base or the sugar moiety provides a powerful strategy for tuning its properties for various research and therapeutic applications. Sugar modifications, such as the hexitol nucleic acid backbone, can influence duplex stability and enhance mismatch discrimination by polymerases.[3] Base modifications can alter hydrogen bonding patterns and tautomeric equilibria, which directly impacts base pairing fidelity.[3][4]

The choice between a base-modified and a sugar-modified isoG analog will depend on the specific application. For applications requiring high duplex stability and fidelity, a combination of base and sugar modifications may be optimal. Further research, particularly direct comparative studies under identical experimental conditions, is needed to fully elucidate the structure-activity relationships of these fascinating molecules. This guide provides a foundational understanding for researchers embarking on the use and development of isoguanosine analogs.

References

Evaluating the Performance of isoG in Diverse Molecular Biology Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular tools to expand the capabilities of genetic analysis and targeted therapies is ever-ongoing. Isoguanine (B23775) (isoG), a synthetic purine (B94841) analog, represents a significant step in expanding the genetic alphabet beyond the canonical A, T, C, and G. This guide provides a comprehensive evaluation of isoG's performance in key molecular biology applications, comparing it with its natural counterpart, guanine (B1146940) (dG), and supported by experimental data and detailed protocols.

This comparison guide delves into the practical applications of isoG, primarily focusing on its use in the Polymerase Chain Reaction (PCR) for diagnostics and in the selection of aptamers for therapeutic and diagnostic purposes. We present quantitative data, detailed experimental methodologies, and visual workflows to offer a clear and objective assessment of isoG's capabilities and limitations.

Performance in Polymerase Chain Reaction (PCR)

The incorporation of an unnatural base pair, such as isoguanine (isoG) and isocytosine (B10225) (isoC), into PCR applications opens up possibilities for more complex and specific molecular assays. A key challenge with isoG is its tautomeric equilibrium, where an enol tautomer can form a mispair with thymine (B56734) (T). However, strategies have been developed to mitigate this issue, leading to high-fidelity amplification.

Quantitative Data Presentation

The fidelity and efficiency of incorporating isoG into a growing DNA strand during PCR are critical performance metrics. The following table summarizes the reported fidelity of the isoG-isoC pair in PCR, including improvements made to address the challenge of tautomerization.

Unnatural Base PairNatural Counterpart in PCRReported Fidelity per PCR CycleOverall Efficiency (40 cycles)Reference
isoG : isoCdG : dC~93%Not Reported[1]
isoG : isoC (with 2-thiothymine instead of thymine)dG : dC~98%Not Reported[1]
iC : iG (in a six-base PCR system)dG : dC~96 ± 3%Not Reported

Note: The replacement of thymine with 2-thiothymine (TS) in the PCR mixture prevents the mispairing of the enol form of isoG with T, thereby increasing the fidelity of isoG-isoC pairing.[1]

Experimental Protocol: PCR with isoG-Containing Templates

This protocol outlines a representative method for performing PCR with primers and templates containing isoguanosine (B3425122) and isocytosine.

Materials:

  • DNA template containing isoG and/or isoC

  • Forward and reverse primers (one or both may contain isoG/isoC)

  • High-fidelity DNA polymerase (e.g., Taq polymerase)

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP or dUTP)

  • Isoguanosine triphosphate (isoGTP) and Isocytosine triphosphate (isoCTP)

  • PCR buffer (optimized for the chosen polymerase)

  • Magnesium chloride (MgCl₂)

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing PCR buffer, dNTPs, isoGTP, isoCTP, MgCl₂, and high-fidelity DNA polymerase.

    • Aliquot the master mix into individual PCR tubes.

    • Add the DNA template and primers to each tube.

    • The final reaction volume is typically 20-50 µL.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperatures).

      • Extension: 72°C for 30-60 seconds (adjust based on amplicon length).

    • Final Extension: 72°C for 5-10 minutes.

    • Hold: 4°C.

  • Analysis:

    • Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of the target sequence.

    • For quantitative analysis, real-time PCR can be employed, using a fluorescent probe or dye.

    • The fidelity of isoG incorporation can be assessed by sequencing the PCR products.

Logical Relationship of isoG Pairing

The following diagram illustrates the intended Watson-Crick-like pairing of isoG with isoC, the problematic mispairing with thymine due to tautomerization, and the strategic prevention of this mispair using 2-thiothymine.

isoG_Pairing cluster_correct Correct Pairing cluster_mispair Mispairing cluster_prevention Mispairing Prevention isoG_keto isoG (keto) isoC isoC isoG_keto->isoC 3 H-bonds isoG_enol isoG (enol) T Thymine (T) isoG_enol->T Mispair isoG_enol_prevent isoG (enol) TS 2-Thiothymine (TS) isoG_enol_prevent->TS Steric Clash

Caption: isoG pairing interactions.

Performance in Aptamer Selection (SELEX)

The expanded genetic alphabet offered by isoG can be leveraged to generate aptamers with novel binding properties and potentially enhanced affinity and specificity. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process can be adapted to select for oligonucleotides containing isoG.

Quantitative Data Presentation

Direct comparative data on the binding affinities of isoG-containing aptamers versus their canonical counterparts for the same target is limited in the reviewed literature. However, the inclusion of unnatural bases is a promising strategy to enhance the structural diversity of aptamer libraries, which can lead to the identification of aptamers with improved binding characteristics. The binding affinity of an aptamer is typically quantified by its dissociation constant (Kd).

Aptamer TypeTargetBinding Affinity (Kd)CommentsReference
Standard DNA/RNA AptamersVariouspM to µM rangeWell-established technology.[2]
isoG-containing AptamersVariousData not readily available in direct comparisonThe expanded chemical space is expected to yield aptamers with novel or improved binding properties.
Experimental Protocol: Cell-SELEX for isoG-Containing Aptamers

This protocol describes a general workflow for selecting isoG-containing DNA aptamers that bind to cell surface proteins.

Materials:

  • A DNA library with a randomized region containing A, C, T, G, and isoG.

  • Target cells (expressing the protein of interest).

  • Control cells (lacking the protein of interest).

  • Binding buffer.

  • Washing buffer.

  • Elution buffer.

  • PCR reagents (as described in the PCR protocol, including isoCTP).

  • Fluorescently labeled primers for flow cytometry analysis.

Procedure:

  • Library Preparation: Synthesize a single-stranded DNA library with a central random region flanked by constant primer binding sites. The random region should incorporate isoG nucleotides.

  • Positive Selection:

    • Incubate the DNA library with the target cells in the binding buffer.

    • Wash the cells to remove unbound and weakly bound oligonucleotides.

    • Elute the bound oligonucleotides from the cells.

  • Negative Selection (Counter-selection):

    • Incubate the eluted oligonucleotides with the control cells.

    • Collect the unbound fraction, which contains oligonucleotides that did not bind to the control cells.

  • Amplification:

    • Amplify the collected oligonucleotides by PCR using primers specific to the constant regions. Remember to include isoCTP in the dNTP mix for the amplification of isoG-containing sequences.

  • Single-Strand DNA Generation: Separate the amplified double-stranded DNA to obtain the enriched single-stranded DNA pool for the next round of selection.

  • Iterative Rounds: Repeat the selection and amplification steps for 8-15 rounds, progressively increasing the stringency of the selection (e.g., by reducing the incubation time, increasing the number of washes, or decreasing the number of target cells).

  • Sequencing and Analysis: Sequence the enriched aptamer pool using next-generation sequencing to identify candidate aptamers.

  • Binding Affinity Measurement: Characterize the binding affinity (Kd) of individual aptamer candidates to the target cells using techniques like flow cytometry or surface plasmon resonance.

Experimental Workflow: Cell-SELEX

The following diagram illustrates the iterative process of Cell-SELEX for the enrichment of target-specific aptamers.

SELEX_Workflow start Initial DNA Library (with isoG) positive_selection Positive Selection: Incubate with Target Cells start->positive_selection wash1 Wash to Remove Unbound Sequences positive_selection->wash1 elution Elute Bound Sequences wash1->elution negative_selection Negative Selection: Incubate with Control Cells elution->negative_selection collect_unbound Collect Unbound (Target-Specific) Pool negative_selection->collect_unbound pcr PCR Amplification (with isoCTP) collect_unbound->pcr ssdna_generation Generate ssDNA Pool pcr->ssdna_generation next_round Next Round of Selection ssdna_generation->next_round next_round->positive_selection Repeat 8-15x end Sequence & Characterize Enriched Aptamers next_round->end After final round

Caption: Cell-SELEX workflow diagram.

Other Potential Applications

The expansion of the genetic alphabet with isoG and other unnatural bases has the potential to impact a wide range of molecular biology applications beyond PCR and aptamer selection. These include:

  • DNA Nanotechnology: The increased information density of a six-letter genetic alphabet could enable the design and construction of more complex and stable DNA nanostructures.

  • Synthetic Biology: The creation of semi-synthetic organisms that can replicate and transcribe DNA containing unnatural base pairs opens the door to producing proteins with novel functionalities.

  • Enhanced DNA Labeling and Diagnostics: The specific incorporation of isoG allows for site-specific labeling of DNA with probes and other functional molecules for advanced diagnostic applications.

Conclusion

Isoguanine is a valuable tool for expanding the molecular biologist's toolkit. While challenges such as its tautomeric nature require careful consideration and methodological adjustments, the ability to incorporate a third base pair into fundamental processes like PCR and SELEX presents exciting opportunities. The data indicates that with appropriate strategies, high-fidelity amplification of isoG-containing DNA is achievable. In the realm of aptamer selection, the increased chemical diversity offered by isoG holds the promise of generating novel affinity reagents with potentially superior binding properties. As research in this area continues, we can expect to see even more innovative applications of isoG and other unnatural bases, pushing the boundaries of what is possible in molecular biology, diagnostics, and therapeutics.

References

Unraveling the Specificity of isoG Pairing: A Comparative Guide for Different DNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of synthetic biology and expanded genetic alphabets, the faithful replication of unnatural base pairs is paramount. This guide provides a comparative analysis of the pairing specificity of isoguanine (B23775) (isoG) with its non-natural partner, isocytosine (B10225) (isoC), when subjected to various DNA polymerases. The presented data, compiled from multiple studies, offers insights into the performance of different enzymes, aiding in the selection of the most suitable polymerase for applications requiring high fidelity incorporation of this non-canonical base pair.

The central challenge in the enzymatic incorporation of the isoG-isoC pair lies in the tautomeric nature of isoG. In its less stable enol form, isoG can mispair with thymine (B56734) (T), leading to mutations and compromising the integrity of the expanded genetic information.[1] The efficiency and fidelity of isoG incorporation are therefore highly dependent on the specific DNA polymerase used.

Quantitative Comparison of Polymerase Fidelity

The fidelity of a DNA polymerase in incorporating isoG opposite isoC can be assessed through various methods, including primer extension assays and sequencing of PCR products. Key metrics include the percentage of correct incorporation per cycle and the kinetic parameters of nucleotide insertion, specifically the catalytic efficiency (kcat/KM). While a comprehensive side-by-side comparison of a wide range of commercially available polymerases is not extensively documented in a single study, the following table summarizes available data and observations from multiple sources.

DNA PolymeraseFamilyProofreading (3'-5' Exo)Observed Fidelity/Selectivity with isoG-isoCReference
Klenow Fragment (E. coli DNA Pol I)AYes (in wild-type)Capable of incorporating isoG opposite isoC.
T7 RNA Polymerase-NoCapable of incorporating isoG opposite isoC in a template.
AMV Reverse TranscriptaseRTNoCapable of incorporating isoG opposite isoC in a template.
T4 DNA PolymeraseBYesDid not incorporate isoG opposite isoC in one study.
Deep Vent DNA PolymeraseBYesUsed for PCR amplification of unnatural base pairs with high selectivity.
Various--PCR fidelity of ~93% per cycle with natural bases.[1]
Various with 2-thioT--PCR fidelity improved to ~98% per cycle when T is replaced with 2-thioT.[1]

Note: The fidelity values presented are context-dependent and can be influenced by reaction conditions and the specific sequence surrounding the unnatural base pair.

Experimental Protocols for Assessing isoG Pairing Specificity

Accurate determination of isoG pairing fidelity requires robust experimental procedures. The following are detailed methodologies for two common assays used in this context.

Primer Extension Assay for Single Nucleotide Incorporation Efficiency

This assay is used to determine the efficiency and selectivity of the incorporation of a single isoG nucleotide opposite an isoC in a template strand by a specific DNA polymerase.

Materials:

  • 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled DNA primer

  • DNA template containing a single isoC at a defined position

  • dNTPs (dATP, dCTP, dGTP, dTTP) and the unnatural triphosphate d(isoG)TP

  • DNA polymerase to be tested

  • Reaction buffer specific to the polymerase

  • Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager or fluorescence scanner

Protocol:

  • Annealing: Anneal the labeled primer to the DNA template containing the isoC base. Typically, this is done by mixing the primer and template in the polymerase reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup: Prepare separate reaction mixtures for each condition to be tested (e.g., incorporation of d(isoG)TP, and as controls, incorporation of each of the four natural dNTPs opposite isoC). Each reaction should contain the annealed primer-template duplex, the specific dNTP(s), and the DNA polymerase in its recommended buffer.

  • Initiation of Reaction: Initiate the polymerization reaction by adding the DNA polymerase to the reaction mixtures. Incubate at the optimal temperature for the polymerase for a defined period (e.g., 5-15 minutes).

  • Termination: Stop the reactions by adding the stop solution.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

  • Analysis: After electrophoresis, visualize the bands using a phosphorimager or fluorescence scanner. The intensity of the band corresponding to the primer extended by one nucleotide represents the amount of incorporation. By comparing the intensity of the band for d(isoG)TP incorporation with those for the natural dNTPs, the selectivity of the polymerase can be determined.

Acid Cleavage Assay for Determining PCR Fidelity

This method is used to quantify the fidelity of isoG-isoC pairing over multiple cycles of PCR amplification. It leverages the fact that isoC is more labile to acid-catalyzed depurination than natural bases.

Materials:

  • DNA template containing one or more isoG-isoC pairs

  • PCR primers flanking the region with the unnatural base pair

  • DNA polymerase to be tested

  • dATP, dCTP, dGTP, dTTP, and d(isoG)TP, d(isoC)TP

  • PCR reaction buffer

  • Glacial acetic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Denaturing polyacrylamide gel

  • Gel documentation system

Protocol:

  • PCR Amplification: Perform PCR using the DNA template containing the isoG-isoC pairs, the specific DNA polymerase, and the necessary dNTPs including the unnatural triphosphates. A control PCR with a template containing only natural bases should also be performed.

  • Acid Cleavage: After PCR, take an aliquot of the amplified product and mix it with an equal volume of 100 mM glacial acetic acid. Incubate at 95°C for 30 minutes. This will cause cleavage of the DNA strand at the positions of any isoC bases.

  • Neutralization and Base Evaporation: Open the reaction tubes and allow the acetic acid to evaporate at 95°C. Add two volumes of 100 mM ammonium hydroxide and incubate for 5 minutes at 95°C to neutralize any remaining acid. Evaporate the ammonium hydroxide at 95°C.

  • Gel Electrophoresis: Resuspend the cleaved and uncleaved PCR products in a suitable loading buffer and analyze them on a denaturing polyacrylamide gel.

  • Quantification: Quantify the intensity of the full-length PCR product and the cleavage products. The percentage of cleavage corresponds to the percentage of isoC retained in the final amplicon. By comparing the amount of cleavage in the experimental sample to the initial template, the fidelity per PCR cycle can be calculated.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental processes and the underlying logic, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_primer_extension Primer Extension Assay cluster_acid_cleavage Acid Cleavage Assay p1 Anneal Labeled Primer to isoC-containing Template p2 Incubate with Polymerase and d(isoG)TP or dNTPs p1->p2 p3 Terminate Reaction p2->p3 p4 Denaturing PAGE p3->p4 p5 Quantify Incorporation p4->p5 end Fidelity Data p5->end a1 PCR Amplify Template with isoG-isoC pairs a2 Acid Treatment (Cleavage at isoC) a1->a2 a3 Neutralization & Evaporation a2->a3 a4 Denaturing PAGE a3->a4 a5 Quantify Cleavage Products a4->a5 a5->end start Start start->p1 start->a1

Caption: Workflow for assessing isoG pairing specificity.

signaling_pathway cluster_correct Correct Pairing cluster_mispairing Mispairing isoC_template isoC in Template polymerase_correct DNA Polymerase isoC_template->polymerase_correct isoGTP d(isoG)TP isoGTP->polymerase_correct correct_incorporation Faithful Incorporation polymerase_correct->correct_incorporation elongation Continued Elongation correct_incorporation->elongation High Fidelity Replication isoG_enol isoG (enol tautomer) polymerase_mispair DNA Polymerase isoG_enol->polymerase_mispair T_template T in Template T_template->polymerase_mispair mispairing_event Mispairing with T polymerase_mispair->mispairing_event mutation Sequence Error mispairing_event->mutation Potential Mutation

Caption: Logical pathways of isoG incorporation and mispairing.

References

A Comparative Analysis of the Fluorescent Properties of Isoguanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescent properties of various isoguanine (B23775) (isoG) analogs, offering supporting experimental data and detailed methodologies. The information presented is intended to aid researchers in selecting the most suitable fluorescent analog for their specific applications, such as nucleic acid structural studies, drug discovery, and diagnostics.

Introduction to Fluorescent Isoguanine Analogs

Isoguanine (isoG), an isomer of guanine (B1146940), is of significant interest in nucleic acid research due to its unique base-pairing properties. When modified to be fluorescent, isoG analogs become powerful probes for investigating the structure, dynamics, and interactions of DNA and RNA. These analogs can be incorporated into oligonucleotides, and their fluorescence characteristics often report on their local environment, making them sensitive indicators of conformational changes. This guide focuses on a comparative analysis of the key photophysical properties of several prominent isoG analogs.

Quantitative Comparison of Fluorescent Properties

The following tables summarize the key fluorescent properties of selected isoguanine analogs. These parameters are crucial for determining the suitability of an analog for specific fluorescence-based experiments.

Analog NameAbbreviationExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference(s)
3-Methylisoxanthopterin3-MI3484310.886.54 (mean)[1][2][3][4]
6-Methylisoxanthopterin6-MI~350~450~0.7 (as NMP)~6.0 (as NMP)[5][6][7][8]
8-Aza-isoguanosine8-aza-isoG--Moderately Fluorescent-[9]
2'-DeoxyisoguanosinedIsoGuo292-Very Low< 0.002[10]
Isoguanosine (B3425122)IsoGuo293-Very Low< 0.002[10]

Note: The fluorescent properties of these analogs can be highly sensitive to their environment (e.g., solvent, pH, and incorporation into single-stranded vs. double-stranded nucleic acids). The values presented here are generally for the monomer in solution unless otherwise specified. For instance, the quantum yield of 6-MI increases significantly when incorporated into a duplex DNA formation[6]. Conversely, the fluorescence of 3-MI is quenched upon incorporation into oligonucleotides, with the degree of quenching dependent on the surrounding sequence[1][2].

Detailed Experimental Protocols

The accurate determination of the fluorescent properties of isoG analogs relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the excitation and emission spectra, as well as the fluorescence quantum yield.

a. Sample Preparation:

  • Prepare a stock solution of the isoG analog in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The solvent should be chosen based on the solubility of the analog and the experimental requirements.

  • Prepare a series of dilutions from the stock solution to create samples with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Prepare a corresponding blank sample containing only the buffer.

b. Measurement of Excitation and Emission Spectra:

  • Use a calibrated spectrofluorometer.

  • Record the emission spectrum by exciting the sample at its absorption maximum (λex). Scan a wavelength range appropriate to capture the entire emission profile.

  • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem) and scanning the excitation wavelengths.

  • Subtract the spectrum of the blank from the sample spectra to correct for background fluorescence.

c. Determination of Fluorescence Quantum Yield (Comparative Method):

  • Select a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the isoG analog. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-Vis region.

  • Prepare a series of dilutions of the standard with absorbances in the same range as the isoG analog samples.

  • Measure the absorbance of both the standard and the sample solutions at the same excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This technique is employed to measure the fluorescence lifetime of the isoG analogs.

a. Sample Preparation:

  • Prepare samples as described for steady-state fluorescence measurements. The concentration should be low enough to avoid aggregation and self-quenching.

b. TCSPC Measurement:

  • Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a femtosecond laser with a pulse picker) with an excitation wavelength close to the absorption maximum of the analog.

  • The fluorescence emission is collected at 90 degrees to the excitation beam and passed through a monochromator to select the emission wavelength (typically the emission maximum).

  • The emitted photons are detected by a sensitive, high-speed detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

  • The time difference between the excitation pulse and the detection of the emitted photon is measured and recorded. This process is repeated for a large number of photons to build a histogram of photon arrival times.

  • The resulting decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) and is used in the deconvolution of the experimental decay data.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the characterization of the fluorescent properties of isoG analogs.

experimental_workflow cluster_prep Sample Preparation cluster_ss Steady-State Measurements cluster_tr Time-Resolved Measurements stock Prepare Stock Solution dilutions Create Serial Dilutions (Abs < 0.1) stock->dilutions uv_vis Measure Absorbance (UV-Vis Spectrophotometer) dilutions->uv_vis Samples fluor Measure Fluorescence Spectra (Spectrofluorometer) dilutions->fluor Samples tcspc Measure Fluorescence Decay (TCSPC System) dilutions->tcspc Samples blank Prepare Blank (Buffer) blank->fluor Blank qy_calc Calculate Quantum Yield uv_vis->qy_calc fluor->qy_calc lifetime_calc Calculate Fluorescence Lifetime tcspc->lifetime_calc

Caption: General experimental workflow for the photophysical characterization of isoG analogs.

tcspc_setup cluster_excitation Excitation cluster_sample Sample Chamber cluster_detection Detection cluster_electronics TCSPC Electronics laser Pulsed Laser Source sync Sync Output laser->sync sample Sample Cuvette laser->sample Excitation Pulse tcspc_module TCSPC Module sync->tcspc_module Start Signal monochromator Emission Monochromator sample->monochromator Fluorescence Emission detector Single-Photon Detector (PMT/SPAD) monochromator->detector detector->tcspc_module Stop Signal computer Computer & Software tcspc_module->computer

Caption: Simplified schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Conclusion

The choice of a fluorescent isoG analog is highly dependent on the specific research question. Analogs like 3-MI and 6-MI offer high quantum yields, making them suitable for applications requiring bright probes. However, their environmental sensitivity, particularly the quenching or enhancement of fluorescence upon incorporation into nucleic acid structures, must be carefully considered. For studies requiring probes with more stable fluorescence regardless of the local environment, other analogs might be more appropriate. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers to make informed decisions and design robust experiments utilizing these powerful molecular tools.

References

Validating the Biological Activity of isoG-Based Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of isoguanine (B23775) (isoG), a structural isomer of guanine, into therapeutic oligonucleotides represents a promising frontier in drug development. This guide provides a comparative overview of the methodologies used to validate the biological activity of isoG-based therapeutics, such as aptamers and G-quadruplex-forming sequences. It aims to offer a framework for assessing their performance against conventional oligonucleotide-based therapies. While direct comparative studies with extensive experimental data are still emerging, this document outlines the key validation assays and presents a logical workflow for the evaluation of these novel therapeutic agents.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison between isoG-based therapeutics and their canonical counterparts, all quantitative data should be summarized in structured tables. Below are template tables that can be populated with experimental data as it becomes available.

Table 1: Comparative Binding Affinity of isoG-Aptamers vs. Standard DNA/RNA Aptamers

AptamerTarget MoleculeModificationBinding Affinity (Kd)TechniqueReference
isoG-Aptamer 1 Target XisoG substitutione.g., 5 nMFluorescence Polarization[Hypothetical Study 1]
Standard DNA Aptamer 1 Target XUnmodifiede.g., 20 nMFluorescence Polarization[Hypothetical Study 1]
isoG-Aptamer 2 Target YisoG at specific positionse.g., 1 nMSurface Plasmon Resonance[Hypothetical Study 2]
Standard RNA Aptamer 2 Target YUnmodifiede.g., 8 nMSurface Plasmon Resonance[Hypothetical Study 2]

Table 2: In Vitro Anticancer Activity of isoG-Quadruplexes vs. Unmodified G-Quadruplexes

OligonucleotideCancer Cell LineModificationIC50 (µM)AssayReference
isoG-Quadruplex 1 HeLaisoG substitutione.g., 2 µMMTT Assay[Hypothetical Study 3]
Unmodified G-Quadruplex 1 HeLaUnmodifiede.g., 10 µMMTT Assay[Hypothetical Study 3]
isoG-Quadruplex 2 A549isoG in loopse.g., 5 µMCell Viability Assay[Hypothetical Study 4]
Unmodified G-Quadruplex 2 A549Unmodifiede.g., 15 µMCell Viability Assay[Hypothetical Study 4]

Experimental Protocols: Validating Biological Activity

The following are detailed methodologies for key experiments crucial for validating the biological activity of isoG-based therapeutics.

Cell-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for isoG-Aptamer Generation

This protocol is designed to select for aptamers that bind to cell surface proteins in their native conformation[1][2][3][4].

  • Objective: To isolate high-affinity isoG-containing aptamers against a specific cell type.

  • Materials:

    • Target cells (e.g., cancer cell line)

    • Negative control cells (e.g., non-cancerous cell line)

    • ssDNA library containing randomized sequences with isoG modifications

    • PCR primers (one biotinylated for strand separation)

    • Streptavidin-coated magnetic beads

    • Binding buffer, washing buffer, and elution buffer

  • Procedure:

    • Negative Selection: Incubate the isoG-ssDNA library with the negative control cells to remove non-specific binders.

    • Positive Selection: Incubate the unbound library from the previous step with the target cells.

    • Elution: Wash the cells to remove unbound sequences and then elute the bound aptamers.

    • Amplification: Amplify the eluted aptamers using PCR with the biotinylated primer.

    • Strand Separation: Use streptavidin beads to separate the non-biotinylated ssDNA strand.

    • Repeat: Repeat the selection cycles (typically 8-15 rounds) with increasing stringency to enrich for high-affinity binders.

    • Sequencing and Characterization: Sequence the enriched pool to identify individual aptamer candidates and characterize their binding properties.

Fluorescence Polarization (FP) for Binding Affinity Determination

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (the aptamer) to a larger molecule (the target)[5][6][7][8].

  • Objective: To quantify the binding affinity (dissociation constant, Kd) of a fluorescently labeled isoG-aptamer to its target protein.

  • Materials:

    • Fluorescently labeled isoG-aptamer (e.g., with FITC or TAMRA)

    • Purified target protein

    • Binding buffer

    • 96-well black plate

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Preparation: Prepare a series of dilutions of the target protein in the binding buffer.

    • Incubation: Add a fixed concentration of the fluorescently labeled isoG-aptamer to each well containing the diluted target protein. Incubate at room temperature to allow binding to reach equilibrium.

    • Measurement: Measure the fluorescence polarization in each well using the plate reader.

    • Data Analysis: Plot the change in fluorescence polarization as a function of the target protein concentration. Fit the data to a binding curve to determine the Kd value.

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions[9][10][11][12][13].

  • Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of an isoG-based therapeutic with its target.

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5 chip)

    • isoG-based oligonucleotide (ligand)

    • Target molecule (analyte)

    • Immobilization buffer, running buffer, and regeneration solution

  • Procedure:

    • Immobilization: Covalently immobilize the isoG-oligonucleotide onto the sensor chip surface.

    • Interaction Analysis: Inject a series of concentrations of the analyte over the sensor surface and monitor the change in the SPR signal (response units, RU) in real-time.

    • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.

    • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

    • Data Analysis: Fit the association and dissociation curves to a suitable binding model to calculate ka, kd, and Kd.

Flow Cytometry for Cell Binding Analysis

Flow cytometry is used to assess the binding of fluorescently labeled aptamers to cells in a population[14][15][16][17][18].

  • Objective: To confirm the specific binding of a fluorescently labeled isoG-aptamer to target cells.

  • Materials:

    • Target cells and negative control cells

    • Fluorescently labeled isoG-aptamer

    • Unlabeled isoG-aptamer (for competition assay)

    • FACS buffer

    • Flow cytometer

  • Procedure:

    • Incubation: Incubate the target and control cells with the fluorescently labeled isoG-aptamer. For competition assays, pre-incubate cells with an excess of the unlabeled aptamer.

    • Washing: Wash the cells to remove unbound aptamers.

    • Analysis: Analyze the cells by flow cytometry to measure the fluorescence intensity of the cell population.

    • Data Interpretation: A shift in fluorescence intensity for the target cells compared to the control cells indicates specific binding.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway inhibited by an isoG-based therapeutic and a general experimental workflow for its validation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Activates Gene Expression (Proliferation) Gene Expression (Proliferation) Transcription Factor->Gene Expression (Proliferation) Promotes isoG-Aptamer isoG-Aptamer isoG-Aptamer->Receptor Tyrosine Kinase Blocks Binding

Diagram 1: Inhibition of a growth factor signaling pathway by an isoG-aptamer.

G cluster_workflow Experimental Workflow for isoG-Therapeutic Validation A isoG-Oligonucleotide Synthesis & Modification B Biophysical Characterization (SPR, FP) A->B C In Vitro Cell-Free Binding Assays B->C D Cell-Based Assays (Flow Cytometry, Viability) C->D E In Vivo Animal Models (Efficacy & Toxicity) D->E F Data Analysis & Comparison E->F

Diagram 2: A general workflow for the validation of isoG-based therapeutics.

References

Unraveling the Tautomeric Preferences of Isoguanine in Comparison to Other Modified Purines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric behavior of modified purines is crucial for predicting their base-pairing properties, biological activity, and potential mutagenicity. Isoguanine (B23775) (isoG), a structural isomer of guanine, exhibits a particularly fascinating and solvent-dependent tautomerism that sets it apart from many other purine (B94841) analogs. This guide provides a comprehensive comparison of isoG tautomerism with other modified purines, supported by experimental data and detailed methodologies.

Isoguanine can exist in multiple tautomeric forms, primarily through keto-enol and amino-imino conversions. The delicate balance between these forms is significantly influenced by the surrounding environment, a characteristic that has profound implications for its role in expanded genetic alphabets and as a product of oxidative DNA damage.[1][2][3][4][5]

Comparative Analysis of Tautomer Populations

The tautomeric equilibrium of isoguanine is highly sensitive to solvent polarity. In aqueous solutions, the keto-amino form is predominant, while the enol-amino form is favored in non-polar environments.[2][4] This contrasts with other modified purines where a single tautomer often dominates regardless of the solvent. The following table summarizes the quantitative tautomer populations for isoguanine and other selected modified purines under various conditions.

CompoundTautomeric EquilibriumSolvent/PhasePredominant Tautomer(s) (%)MethodReference(s)
Isoguanosine Keto-EnolAqueousKeto (>90%)UV/IR Spectroscopy[4]
DioxaneEnol (Shifted towards)UV/IR Spectroscopy[2]
CCl4Keto (~90%)Spectroscopic Methods[4]
Isoguanine Keto-Enol & Amino-IminoGas PhaseEnol tautomers are predominantQuantum Mechanical Methods[6]
AqueousN1H and N3H neutral forms are about equally populatedQuantum Mechanical Methods[6]
8-Azaguanine (B1665908) Amino-Oxo & Amino-EnolGas PhaseA19 (amino-oxo, N9H)DFT Computations[7][8]
WaterA19 (amino-oxo, N9H) (>99%)DFT Computations[7][8]
N,N-dimethyl-N′-(7(9)-H-purin-6-yl)-formamidine N7H-N9HDMF-d7 (213K)N7H (71%), N9H (29%)Low-Temperature NMR[9]
6-Methoxypurine N7H-N9HDMF-d7 (213K)N9H (82%), N7H (18%)Low-Temperature NMR[9]
N6-Hydroxyadenosine Amino-IminoCCl4Amino (~90%)Spectroscopic Methods[4]
AqueousImino (~90%)Spectroscopic Methods[4]
N6-Methoxyadenosine Amino-IminoCCl4Amino (~90%)Spectroscopic Methods[4]
AqueousImino (~90%)Spectroscopic Methods[4]

Experimental and Computational Protocols

The determination of tautomeric populations relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Analysis

Low-temperature NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in slow exchange.[9]

  • Sample Preparation: Dissolve the purine derivative in a suitable deuterated solvent (e.g., DMF-d7) to a concentration of approximately 10-20 mM.

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

  • Data Acquisition: Record 1H, 13C, and 15N NMR spectra at various temperatures, starting from room temperature and gradually decreasing to a low temperature (e.g., 213 K) where the exchange between tautomers is slow enough to observe separate signals for each species.

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The assignment of signals to specific tautomers is aided by characteristic chemical shifts and coupling constants, often supported by quantum chemical calculations.[9][10]

2. UV-Vis Spectroscopy for Tautomer Equilibrium Studies

UV-Vis spectroscopy, often coupled with computational methods, can be used to investigate tautomeric equilibria, particularly for keto-enol systems.[11][12]

  • Sample Preparation: Prepare solutions of the purine derivative in various solvents of differing polarity at a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

  • Data Analysis: The overlapping spectra of the different tautomers can be deconvoluted using computational methods. By simulating the theoretical spectra of individual tautomers (e.g., using Time-Dependent Density Functional Theory), the experimental spectrum can be fitted to a linear combination of the theoretical spectra to determine the relative abundance of each tautomer in different solvents.[5][13]

Computational Protocol

Density Functional Theory (DFT) for Tautomer Population Prediction

Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers and aiding in the interpretation of experimental data.[14][15]

  • Structure Optimization: The geometries of all possible tautomers of the purine derivative are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[14]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Energy Calculations: The electronic energies of the optimized tautomers are calculated. To obtain free energies, thermal corrections are added.

  • Solvation Effects: The influence of the solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[14]

  • Population Analysis: The relative populations of the tautomers at a given temperature are calculated from their relative free energies using the Boltzmann distribution.

Visualizing Tautomeric Equilibria and Experimental Workflows

dot```dot graph Tautomeric_Equilibrium_of_Isoguanine { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

keto [label="Keto-Amino Tautomer\n(Predominant in Aqueous Solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enol [label="Enol-Amino Tautomer\n(Favored in Non-polar Solvents)", fillcolor="#34A853", fontcolor="#FFFFFF"];

keto -- enol [label=" Tautomerization ", dir=both]; }

Caption: General experimental workflow for the analysis of purine tautomerism.

References

Benchmarking isoG: A Comparative Guide to its Efficiency in Genetic Code Expansion Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool for protein engineering and therapeutic development. A key element in this endeavor is the use of unnatural base pairs (UBPs) to create novel codons. This guide provides a comparative analysis of the efficiency of isoguanine (B23775) (isoG) paired with isocytosine (B10225) (isoC) as a UBP system for genetic code expansion, benchmarked against other leading technologies.

The central dogma of molecular biology, which dictates the flow of genetic information from DNA to RNA to protein, is founded on the two canonical base pairs: adenine-thymine (A-T) and guanine-cytosine (G-C). Genetic code expansion technologies aim to augment this system by introducing a third, unnatural base pair. This creates a new codon-anticodon interaction, allowing for the site-specific incorporation of ncAAs with novel chemical properties into proteins.

The isoG-isoC pair, one of the earliest proposed UBPs, functions through a hydrogen bonding pattern distinct from the natural base pairs. While conceptually promising, its practical application has faced challenges, particularly concerning its efficiency and fidelity compared to both the standard amber suppression system and newer, hydrophobic UBP systems.

Comparative Efficiency of Genetic Code Expansion Systems

The efficiency of a genetic code expansion system is primarily evaluated based on two key metrics: the fidelity of ncAA incorporation (the accuracy with which the intended ncAA is inserted at the specified site) and the yield of the full-length, modified protein.

SystemFidelity/SelectivityProtein YieldKey AdvantagesKey Limitations
isoG-isoC System ~98% per PCR cycle (in replication)[1]Generally lower than other systemsUtilizes hydrogen bonding, similar to natural pairs.Tautomerization of isoG can lead to mispairing with natural bases (e.g., thymine), reducing fidelity.[2] Chemical instability of isoC can be a challenge.[2]
Hydrophobic UBP Systems (e.g., dNaM-dTPT3) >99% in replication[3]Comparable to or slightly lower than amber suppression (e.g., 93% ncAA incorporation demonstrated in a semi-synthetic organism)[4]High fidelity due to pairing based on shape and hydrophobicity, minimizing interaction with natural bases.Requires transport of unnatural nucleoside triphosphates into the cell.
Amber (UAG) Codon Suppression High (e.g., ~95% ncAA incorporation)[4]Generally considered the benchmark for protein yield in ncAA incorporation.[5]Well-established and widely used. A large toolbox of orthogonal tRNA/synthetase pairs is available.Competition with release factor 1 (RF1) can lead to premature termination and truncated protein products.[6] Limited to a single reassigned codon.

Experimental Protocols for Benchmarking Efficiency

Accurate benchmarking of UBP efficiency requires robust experimental protocols. Below are methodologies for quantifying protein yield and fidelity, which can be adapted for the isoG-isoC system.

Protocol 1: Quantification of Protein Yield via Western Blotting

This protocol allows for the relative quantification of the full-length protein containing the ncAA.

1. Protein Expression:

  • Co-transform E. coli cells with two plasmids:
  • An expression plasmid for the target protein (e.g., superfolder Green Fluorescent Protein - sfGFP) containing an unnatural codon (e.g., isoC-A-G) at a specific site.
  • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and the corresponding tRNA with the anticodon containing isoG (e.g., C-isoG-U).
  • Culture the cells in media supplemented with the desired ncAA.
  • Induce protein expression.

2. Sample Preparation:

  • Harvest the cells and lyse them to release the proteins.
  • Determine the total protein concentration of the lysate.

3. Western Blot Analysis:

  • Separate the proteins by SDS-PAGE.
  • Transfer the proteins to a nitrocellulose or PVDF membrane.
  • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-GFP antibody).
  • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
  • Develop the blot using a chemiluminescent substrate and image the resulting bands.

4. Quantification:

  • Measure the band intensity of the full-length protein using densitometry software.
  • Normalize the intensity to a loading control (e.g., a housekeeping protein) to compare yields between different systems.[2]

Protocol 2: Determination of Incorporation Fidelity by Mass Spectrometry

This protocol provides a precise measurement of the fidelity of ncAA incorporation by identifying the amino acid present at the target codon.

1. Protein Purification:

  • Express the target protein containing the ncAA as described in Protocol 1.
  • Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Protein Digestion:

  • Denature, reduce, and alkylate the purified protein.
  • Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Separate the peptides by reverse-phase liquid chromatography.
  • Analyze the eluted peptides using a high-resolution mass spectrometer.
  • Select the peptide containing the target amino acid position for fragmentation (MS/MS).

4. Data Analysis:

  • Analyze the MS/MS spectra to determine the amino acid sequence of the fragmented peptide.
  • Identify and quantify the mass shift corresponding to the ncAA versus any misincorporated natural amino acids at the target position. The ratio of the peak areas will determine the incorporation fidelity.[7]

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes of genetic code expansion is crucial for understanding the interplay of its components.

GCE_Workflow cluster_transcription Transcription cluster_charging tRNA Charging cluster_translation Translation DNA_Template DNA Template (with isoC-A-G codon) mRNA mRNA (with isoC-A-G codon) DNA_Template->mRNA T7 RNA Polymerase Ribosome Ribosome mRNA->Ribosome ncAA Non-Canonical Amino Acid (ncAA) o_aaRS Orthogonal aaRS ncAA->o_aaRS Charged_tRNA ncAA-tRNA ncAA->Charged_tRNA o_tRNA Orthogonal tRNA (with C-isoG-U anticodon) o_tRNA->o_aaRS o_tRNA->Charged_tRNA o_aaRS->Charged_tRNA ATP Charged_tRNA->Ribosome Protein Protein with ncAA Ribosome->Protein

Workflow for isoG-isoC Mediated Genetic Code Expansion.

This diagram illustrates the key steps in incorporating a non-canonical amino acid using the isoG-isoC unnatural base pair. The process begins with the transcription of a DNA template containing an isoC-based codon into mRNA. In parallel, an orthogonal aminoacyl-tRNA synthetase specifically charges an orthogonal tRNA, which has an isoG-containing anticodon, with the desired ncAA. Finally, during translation, the ribosome recognizes the isoC-A-G codon on the mRNA and pairs it with the corresponding C-isoG-U anticodon of the charged tRNA, leading to the incorporation of the ncAA into the growing polypeptide chain.

Fidelity_vs_Yield Fidelity High Fidelity (Low Misincorporation) Ideal Ideal System Fidelity->Ideal Compromise Common Compromise Fidelity->Compromise Often inversely correlated Yield High Protein Yield Yield->Ideal Yield->Compromise Often inversely correlated

References

Safety Operating Guide

Standard Operating Procedure: Disposal of isoG Nucleoside-2

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the proper and safe disposal of isoG Nucleoside-2. Given the absence of a specific Safety Data Sheet (SDS) for "this compound," a cautious approach is mandated, treating the compound as potentially hazardous. This procedure is based on established guidelines for the disposal of laboratory chemical waste and nucleoside analogs.

Initial Safety Assessment

Before handling, it is crucial to assess the potential hazards of this compound. While specific data is unavailable, information from related compounds, such as Isoguanine, suggests potential for irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Hazard Comparison of Related Compounds

CompoundCAS NumberKnown HazardsDisposal Recommendations
Isoguanine 3373-53-3Causes skin and eye irritation.[1][2]Must not be disposed of with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations.[1]
Isoguanosine-5'-O-triphosphate (sodium salt) Not specifiedNot classified as a hazardous mixture according to the Globally Harmonized System (GHS).[3]The usual precautionary measures for handling chemicals should be followed.[3]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound in any form (solid or liquid). This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and materials contaminated with it.

G cluster_0 Start: this compound Waste cluster_1 Step 1: Assess Contamination cluster_2 Step 2: Decontamination (if required) cluster_3 Step 3: Segregate Waste cluster_4 Step 4: Final Disposal Pathway start This compound Waste assess Contaminated with recombinant/synthetic nucleic acids? start->assess decontaminate Decontaminate (e.g., autoclave, 10% bleach) assess->decontaminate Yes waste_type Solid or Liquid? assess->waste_type No decontaminate->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (aqueous solutions) waste_type->liquid_waste Liquid ehs_solid Dispose as Hazardous Chemical Waste via Environmental Health & Safety (EHS) solid_waste->ehs_solid ehs_liquid Dispose as Hazardous Chemical Waste via Environmental Health & Safety (EHS) liquid_waste->ehs_liquid

Caption: Disposal workflow for this compound.

Experimental Protocols for Disposal

This procedure applies to pure this compound powder and any labware (e.g., pipette tips, microfuge tubes, gloves) contaminated with the compound.

  • Segregation: Do not mix with non-hazardous waste.[2] All solid waste contaminated with this compound should be collected in a designated, leak-proof container that is clearly labeled "Hazardous Waste."[4][5]

  • Labeling: The label must include:

    • The words "Hazardous Waste"[4]

    • The chemical name: "this compound"

    • Associated hazards (e.g., "Irritant - Handle with Care")

    • The accumulation start date

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[4][6]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[7]

This procedure applies to aqueous solutions containing this compound.

  • Prohibition of Sewer Disposal: Due to the lack of safety data and the potential for environmental harm from nucleoside analogs, do not dispose of this compound solutions down the drain.[1][6]

  • Collection: Collect all aqueous waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle).

  • Labeling: Label the container as "Hazardous Waste" with the full chemical name and approximate concentration.

  • Storage: Store the container in a designated and properly ventilated area, ensuring it is segregated from incompatible waste streams (e.g., acids, bases, solvents).[4][6]

  • Disposal: Contact your institution's EHS for collection and proper disposal.[7]

If this compound is used in experiments involving recombinant or synthetic nucleic acids (r/sNA), all resulting waste must be treated as biohazardous waste.[8][9]

  • Decontamination: All solid and liquid waste must be decontaminated prior to disposal.[8][9]

    • Autoclaving: Place solid waste (e.g., contaminated labware) in an autoclave-safe biohazard bag and process using a standard validated autoclave cycle.[9][10]

    • Chemical Disinfection: For liquid waste, add fresh bleach to achieve a final concentration of 10% and allow a contact time of at least 30 minutes.[8][11]

  • Post-Decontamination Disposal:

    • Autoclaved Solid Waste: After autoclaving, the waste can typically be disposed of in the regular trash, provided all biohazard symbols are defaced.[9][12]

    • Chemically Disinfected Liquid Waste: Even after disinfection, it is recommended to collect the treated liquid as hazardous chemical waste due to the presence of the nucleoside analog. Do not pour down the drain without explicit approval from your institution's EHS.

Disclaimer: These procedures are a general guide. Always consult your institution's specific waste disposal policies and contact your Environmental Health and Safety (EHS) department for definitive guidance.

References

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